beta-Ethynylserine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64918-85-0 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxypent-4-ynoic acid |
InChI |
InChI=1S/C5H7NO3/c1-2-3(7)4(6)5(8)9/h1,3-4,7H,6H2,(H,8,9)/t3-,4+/m1/s1 |
InChI Key |
RBWXRFBKVDBXEG-DMTCNVIQSA-N |
SMILES |
C#CC(C(C(=O)O)N)O |
Isomeric SMILES |
C#C[C@H]([C@@H](C(=O)O)N)O |
Canonical SMILES |
C#CC(C(C(=O)O)N)O |
Other CAS No. |
65207-64-9 |
Synonyms |
3-ethynylserine beta-ethynylserine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to beta-Ethynylserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-Ethynylserine (βES) is a non-proteinogenic amino acid and a structural analog of L-threonine.[1][2] This guide provides a comprehensive technical overview of β-Ethynylserine, consolidating current knowledge on its biochemical properties, mechanism of action, synthesis, and biological activities. It is designed to serve as a foundational resource for researchers in chemical biology, drug discovery, and molecular biology, facilitating further investigation into its potential therapeutic and research applications. The content covers its role as a competitive inhibitor of threonyl-tRNA synthetase, its utility in metabolic labeling, and its potential as an antimicrobial agent, supported by available data and detailed experimental context.
Introduction
This compound, with the IUPAC name (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid, is a fascinating molecule at the intersection of chemistry and biology.[3][4] Initially identified as a natural product from Streptomyces cattleya, it has garnered significant interest for its unique chemical structure, featuring a terminal alkyne group.[2] This functional group makes it a valuable tool for bioorthogonal chemistry, allowing for the selective labeling and visualization of newly synthesized proteins.[1][5] Furthermore, its structural similarity to L-threonine positions it as a competitive inhibitor of threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging tRNA with threonine during protein synthesis.[6] This inhibitory action is the basis for its observed antibacterial properties and its function as an antimetabolite.[2]
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₅H₇NO₃. A summary of its key properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid |
| CAS Number | 65207-64-9 |
| Appearance | Solid |
| Stereochemistry | (2S,3R) |
Table 1: Chemical and Physical Properties of this compound.
Mechanism of Action: Competitive Inhibition of Threonyl-tRNA Synthetase
The primary mechanism of action of this compound is the competitive inhibition of threonyl-tRNA synthetase (ThrRS).[6] As a structural analog of L-threonine, βES competes with the endogenous amino acid for the active site of ThrRS.[6] This enzyme is crucial for protein synthesis, as it catalyzes the esterification of L-threonine to its cognate tRNA (tRNAThr).
The inhibition of ThrRS by βES can be visualized through the following signaling pathway diagram.
Figure 1: Competitive Inhibition of Threonyl-tRNA Synthetase by this compound. This diagram illustrates how this compound competes with the natural substrate, L-threonine, for the active site of ThrRS, thereby inhibiting the formation of threonyl-tRNAThr and subsequent protein synthesis.
Biological Activities
Antimicrobial Activity
This compound has been reported to exhibit antibacterial activity, particularly against Pseudomonas aeruginosa.[2] This activity is a direct consequence of its ability to inhibit protein synthesis. However, specific Minimum Inhibitory Concentration (MIC) values from standardized antimicrobial susceptibility testing are not widely published. The available information suggests it acts as an antimetabolite against L-threonine.[2]
| Bacterial Strain | MIC (μg/mL) | Reference |
| Pseudomonas aeruginosa | Data not available | [2] |
| Escherichia coli | Data not available | |
| Staphylococcus aureus | Data not available |
Table 2: Antimicrobial Activity of this compound.
Metabolic Labeling and Toxicity
A significant application of this compound is in the field of chemical biology as a tool for metabolic labeling of newly synthesized proteins. The technique, termed THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), utilizes the cell's own translational machinery to incorporate βES into nascent polypeptide chains.[5][6] The terminal alkyne group of the incorporated βES can then be chemoselectively ligated to a reporter molecule, such as an azide-containing fluorescent dye or affinity tag, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.
Figure 2: THRONCAT Experimental Workflow. This diagram outlines the process of metabolic labeling using this compound, from its incorporation into proteins within the cell to the subsequent ligation with a reporter molecule for analysis.
Importantly, studies utilizing the THRONCAT method have reported that βES is non-toxic to cells at the concentrations used for effective labeling.[1][5][6] This low cytotoxicity is a significant advantage over other metabolic labeling reagents. However, comprehensive toxicological data, such as LD₅₀ values, are not currently available.
| Assay Type | Result | Cell Line/Organism | Reference |
| Cell Proliferation | No significant effect at labeling concentrations | HeLa, E. coli | [6] |
| Acute Oral Toxicity (LD₅₀) | Data not available |
Table 3: Toxicity Profile of this compound.
Synthesis
The stereoselective synthesis of this compound, specifically the (2S,3R) isomer, is a key challenge due to the presence of two adjacent chiral centers. While detailed, step-by-step protocols are often proprietary or embedded in complex publications, the general synthetic strategies involve the creation of the amino and hydroxyl groups with the correct stereochemistry on a carbon backbone that already contains or will be modified to include the ethynyl group.
One published approach mentions a four-step synthesis with a 22% overall yield, utilizing an asymmetric aminohydroxylation as the key step to establish the stereocenters.[5]
Figure 3: General Synthetic Workflow for this compound. This diagram depicts a generalized multi-step synthesis, highlighting the critical asymmetric aminohydroxylation step for achieving the desired stereochemistry.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for key experiments involving this compound, based on common laboratory practices.
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli, S. aureus) is used to inoculate a sterile broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of βES is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of βES that completely inhibits visible bacterial growth.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Adherent cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with untreated cells is also included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
Pharmacokinetics
To date, there is a lack of published data on the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the in vivo behavior of βES is crucial for its potential development as a therapeutic agent. Future research should focus on characterizing its pharmacokinetic profile in animal models.
Clinical Applications and Future Directions
Currently, there are no known clinical trials involving this compound. Its primary application remains as a research tool in chemical biology for metabolic labeling. However, its role as an antimetabolite and its reported antibacterial activity suggest potential avenues for future drug development. Further research is warranted to:
-
Quantify its inhibitory activity against ThrRS from various pathogenic bacteria.
-
Determine its MIC values against a broader panel of clinically relevant bacteria.
-
Conduct comprehensive in vivo toxicity and pharmacokinetic studies.
-
Explore its potential as a lead compound for the development of novel antibiotics.
Conclusion
This compound is a versatile molecule with significant potential in both biomedical research and as a starting point for drug discovery. Its unique ability to be incorporated into proteins via the endogenous cellular machinery makes it an invaluable tool for studying protein synthesis and dynamics. While its therapeutic potential as an antimicrobial agent is yet to be fully explored, its established mechanism of action as a competitive inhibitor of a key bacterial enzyme provides a strong rationale for further investigation. This guide has summarized the current state of knowledge on this compound, highlighting both what is known and the critical gaps that future research must address to unlock its full potential.
References
- 1. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 2. This compound, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. biorxiv.org [biorxiv.org]
- 6. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
β-Ethynylserine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
β-Ethynylserine (βES) is a non-canonical amino acid that has garnered significant attention in chemical biology and drug development. As a structural analog of L-threonine, it serves as a valuable tool for probing and manipulating biological systems. Its terminal alkyne group provides a bioorthogonal handle for "click" chemistry, enabling the specific labeling and tracking of newly synthesized proteins.[1][2] Furthermore, its role as an antimetabolite of L-threonine suggests potential applications in antimicrobial and therapeutic agent development.[3][4] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological applications of β-ethynylserine, with a focus on experimental protocols and data for researchers in the field.
Structure and Properties
β-Ethynylserine, systematically named (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid, is a chiral molecule with two stereocenters.[5] Its structure features a terminal alkyne group, which is key to its utility in bioorthogonal chemistry.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇NO₃ | [5] |
| Molecular Weight | 129.11 g/mol | [5] |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid | [5] |
| CAS Number | 65207-64-9 | [5] |
| Appearance | Off-white to light yellow solid | [6] |
| Solubility | Water: 35 mg/mL (271.09 mM); DMSO: 2 mg/mL (15.49 mM) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [6] |
| Computed XLogP3 | -3.9 | [5] |
| Computed pKa (strongest acidic) | 3.56 | PubChem (Computed) |
| Computed pKa (strongest basic) | 7.95 | PubChem (Computed) |
Biosynthesis
The natural biosynthesis of β-ethynylserine has been elucidated in the bacterium Streptomyces cattleya.[7] It is a multi-step enzymatic pathway that starts from the common amino acid L-lysine. The key enzymes involved in this pathway are encoded by the bes gene cluster.
Biosynthetic Pathway of β-Ethynylserine
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Multi-omic Analysis of Human B-cell Activation Reveals a Key Lysosomal BCAT1 Role in mTOR Hyperactivation by B-cell receptor and TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beta-Ethynylserine | 64918-85-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Non-Canonical Amino Acid β-Ethynylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ethynylserine (βES) is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and proteomics. As a bioorthogonal analog of the proteinogenic amino acid L-threonine, βES can be metabolically incorporated into newly synthesized proteins. Its terminal alkyne group serves as a chemical handle for bioorthogonal ligation, enabling the selective visualization, identification, and quantification of nascent proteomes. This technical guide provides a comprehensive overview of βES, including its synthesis, applications, and detailed experimental protocols.
Core Properties and Synthesis
β-Ethynylserine was first identified as a natural product from the bacterium Streptomyces cattleya.[1] Its utility as a research tool stems from its efficient incorporation into proteins by the cellular translational machinery, which recognizes it as a surrogate for threonine.[2][3]
Stereoselective Synthesis
A stereoselective synthesis of β-ethynylserine has been developed, yielding the compound in four steps with a 22% overall yield, greater than 98% diastereomeric excess, and 86% enantiomeric excess.[2] The key step in this synthesis is an asymmetric aminohydroxylation.[4]
| Parameter | Value | Reference |
| Overall Yield | 22% | [2] |
| Diastereomeric Excess (de) | >98% | [2] |
| Enantiomeric Excess (ee) | 86% | [2] |
| Table 1: Quantitative Data for the Stereoselective Synthesis of β-Ethynylserine. This table summarizes the reported yield and stereochemical purity of a known synthetic route to β-ethynylserine. |
THRONCAT: A Novel Method for Metabolic Labeling
The primary application of β-ethynylserine is in a technique called THRONCAT (Threonine-derived Non-Canonical Amino Acid Tagging).[5][6] This method allows for the efficient and non-toxic labeling of newly synthesized proteins in a variety of biological systems, including bacteria, mammalian cells, and Drosophila melanogaster.[3][5] A key advantage of THRONCAT over existing methods like BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), which typically uses the methionine analog homopropargylglycine (HPG), is that it does not require amino acid-depleted media for efficient labeling.[2][3]
THRONCAT Experimental Workflow
The general workflow for a THRONCAT experiment involves three main stages: metabolic labeling, cell lysis and click chemistry, and downstream analysis.
Figure 1: THRONCAT Experimental Workflow. This diagram illustrates the key steps of the THRONCAT method, from metabolic labeling of cells with β-ethynylserine to downstream analysis of newly synthesized proteins.
Quantitative Comparison of THRONCAT and BONCAT
Studies have demonstrated the superior or comparable efficiency of THRONCAT for labeling nascent proteins in complete media.
| Parameter | THRONCAT (βES) | BONCAT (HPG) | Conditions | Reference |
| HeLa Cells | ||||
| Number of Identified NSPs | 3073 | ~3000 | 4 mM analog, 5 hours | [2] |
| Labeling Efficiency in Complete Medium | ~200-fold signal over background | Minimal incorporation | 4 mM analog, 1 hour | [3] |
| E. coli (prototrophic) | ||||
| Labeling in Complete Medium | Strong labeling | No labeling | 4 mM analog, 1 hour | [2][3] |
| Drosophila melanogaster (in vivo) | ||||
| Labeling Kinetics | Faster signal increase, higher maximum level | Slower signal increase | 4 mM analog | [2] |
| Table 2: Quantitative Comparison of THRONCAT and BONCAT. This table summarizes key performance metrics of THRONCAT (using β-ethynylserine) compared to BONCAT (using homopropargylglycine) in various biological systems. NSPs: Newly Synthesized Proteins. |
Toxicity
β-Ethynylserine has been shown to be non-toxic at concentrations effective for labeling. In HeLa cells, incubation with up to 1 mM βES for 24 hours had no observable effect on cell proliferation.[7]
Biosynthesis of β-Ethynylserine
The natural biosynthesis of β-ethynylserine in Streptomyces cattleya originates from L-lysine and involves a series of enzymatic transformations.[8] This pathway is of interest for potential in vivo production of alkyne-containing amino acids.[8]
Figure 2: Biosynthesis of β-Ethynylserine. This diagram outlines the enzymatic pathway for the biosynthesis of β-ethynylserine from L-lysine in Streptomyces cattleya.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
This protocol is adapted from Ignacio et al., 2023.[1]
Materials:
-
Mammalian cells (e.g., HeLa, Ramos)
-
Complete cell culture medium (e.g., DMEM, RPMI 1640) supplemented with 10% FBS
-
β-Ethynylserine (βES) stock solution (200 mM in sterile water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells to the desired confluency under standard conditions.
-
Prepare the labeling medium by adding βES stock solution to the complete culture medium to a final concentration of 1-4 mM.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the βES-containing labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1 to 5 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells for downstream applications such as cell lysis and click chemistry. For adherent cells, this can be done by trypsinization. For suspension cells, pellet by centrifugation.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated βES.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence
This protocol is a general procedure based on methods described for THRONCAT.[2][3]
Materials:
-
Cell lysate containing βES-labeled proteins
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (1.7 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Azide-functionalized fluorophore (e.g., Cy5-azide) stock solution (5 mM in DMSO)
-
SDS-PAGE loading buffer
Procedure:
-
To 20 µL of cell lysate (containing approximately 20-50 µg of protein), add the following click chemistry reagents in order:
-
2.5 µL of Cy5-azide stock solution (final concentration: 0.5 mM)
-
5 µL of TCEP stock solution (final concentration: 10 mM)
-
5 µL of TBTA stock solution (final concentration: 340 µM)
-
2.5 µL of CuSO₄ stock solution (final concentration: 5 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Cy5: ~650 nm excitation, ~670 nm emission).
-
As a loading control, the gel can be subsequently stained with a total protein stain like Coomassie Brilliant Blue or silver stain.
Protocol 3: In Vivo Labeling of Drosophila melanogaster Larvae
This protocol is adapted from Ignacio et al., 2023.[1]
Materials:
-
Drosophila melanogaster larvae (late second or early third instar)
-
Standard Drosophila food
-
β-Ethynylserine (βES)
-
TAMRA-azide for visualization
Procedure:
-
Prepare Drosophila food containing a final concentration of 4 mM βES.
-
Transfer late second instar/early third instar larvae to the βES-containing food.
-
Allow the larvae to feed on the βES-containing food for 48 hours.
-
After the labeling period, dissect the desired tissues (e.g., central nervous system, body wall muscles) from the larvae.
-
Fix and permeabilize the tissues according to standard immunofluorescence protocols.
-
Perform the click reaction by incubating the tissues with a solution containing TAMRA-azide to visualize the newly synthesized proteins.
-
Wash the tissues to remove excess reagents.
-
Mount the tissues on a microscope slide and image using confocal microscopy.
Applications in Drug Development and Research
The ability to specifically label and identify newly synthesized proteins has significant implications for drug development and fundamental research.
-
Target Identification and Validation: βES can be used to identify proteins whose synthesis is altered in response to a drug candidate, providing insights into the drug's mechanism of action and potential off-target effects.
-
Understanding Disease Mechanisms: By comparing the nascent proteomes of healthy and diseased cells or tissues, researchers can identify changes in protein synthesis that are associated with the disease state.[3][5] For example, THRONCAT has been used to study changes in protein synthesis rates in a Drosophila model of Charcot-Marie-Tooth peripheral neuropathy.[5]
-
Monitoring Cellular Responses: The rapid and non-perturbative nature of THRONCAT allows for the study of immediate proteomic changes in response to various stimuli, such as B-cell receptor activation.[2][3]
-
Personalized Medicine: In the future, techniques like THRONCAT could potentially be used to monitor individual patient responses to therapies at the proteomic level.
Conclusion
β-Ethynylserine, through its application in the THRONCAT method, represents a significant advancement in the field of proteomics. Its ability to efficiently and non-toxically label newly synthesized proteins in their native cellular environment provides researchers with a powerful tool to investigate the dynamics of the proteome in health and disease. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of this technology and spur further innovation in its application to pressing challenges in biology and medicine.
References
- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Ethynylserine | 64918-85-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. B cell receptor-induced protein dynamics and the emerging role of SUMOylation revealed by proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Threonine Analog β-Ethynylserine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-ethynylserine (βES) is a non-canonical, terminal alkyne-containing amino acid and a structural analog of L-threonine.[1][2][3] Initially identified as a natural product of Streptomyces cattleya, it has emerged as a powerful chemical biology tool for investigating nascent protein synthesis.[1] Its bioorthogonal alkyne handle allows for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the selective labeling, visualization, and enrichment of newly synthesized proteins.[2][4] This technical guide provides a comprehensive overview of β-ethynylserine, detailing its chemical properties, biosynthetic pathway, mechanism of action, and applications, with a focus on the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) methodology. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development settings.
Core Chemical and Physical Properties
β-Ethynylserine is a non-proteinogenic L-alpha-amino acid, structurally similar to L-threonine but featuring a terminal ethynyl group in place of the methyl group.[5] This unique functional group is rare in natural products and is the key to its utility in bioorthogonal chemistry.[4]
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxypent-4-ynoic acid | [5] |
| Molecular Formula | C₅H₇NO₃ | [5] |
| Molecular Weight | 129.11 g/mol | [5] |
| Canonical SMILES | C#C--INVALID-LINK--O)N">C@HO | [5] |
| InChI Key | RBWXRFBKVDBXEG-DMTCNVIQSA-N | [5] |
| Known Sources | Streptomyces cattleya, Athelia rolfsii | [1][5] |
| Primary Role | L-threonine antimetabolite, Bioorthogonal chemical reporter | [1][5] |
Biosynthesis Pathway in Streptomyces cattleya
The biosynthesis of β-ethynylserine in S. cattleya is a novel enzymatic pathway that does not rely on traditional fatty acid desaturases for alkyne formation.[2][4] The pathway originates from the common amino acid L-lysine and is orchestrated by a dedicated gene cluster (βes).[4][6]
The key enzymatic steps are:
-
Radical Halogenation: The Fe(II)/α-ketoglutarate-dependent halogenase, BesD , catalyzes the chlorination of L-lysine at the C4 position to form 4-chloro-L-lysine.[2][3]
-
Oxidative Cleavage: The enzyme BesC mediates the oxidative C-C bond cleavage of 4-chloro-L-lysine to produce 4-chloro-allylglycine.[2]
-
Alkyne Formation: The pyridoxal phosphate (PLP)-dependent enzyme BesB catalyzes the elimination of chloride from 4-chloro-allylglycine, proceeding through an allene intermediate to form the terminal alkyne-containing amino acid, L-propargylglycine.[6]
-
Final Conversion: Two additional enzymes in the cluster are proposed to convert L-propargylglycine into the final product, β-ethynylserine.[4]
Quantitative Data: Kinetics of Biosynthetic Pathway Homologs
While kinetic data for all S. cattleya Bes enzymes are not fully available, studies on homologous radical halogenases provide insight into their efficiency.
| Enzyme | Substrate | KM (mM) | kcat (min⁻¹) | kcat/KM (mM⁻¹min⁻¹) | Reference(s) |
| HalD | Ornithine | 0.03 ± 0.004 | - | 330 ± 70 | [5] |
| HalD | Lysine | 1.22 ± 0.12 | - | 13.2 ± 3.6 | [5] |
Mechanism of Action and Applications in Research
β-Ethynylserine functions as a surrogate for L-threonine and is recognized by the cell's translational machinery.[7] It is charged to tRNAThr by the threonyl-tRNA synthetase (ThrRS) and subsequently incorporated into nascent polypeptide chains during ribosome-mediated protein synthesis.[4][7]
This incorporation introduces a bioorthogonal alkyne handle into newly synthesized proteins (NSPs). This handle is chemically inert within the cellular environment but can be selectively targeted for covalent ligation with an azide-containing probe (e.g., a fluorophore or biotin) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[4][7]
The THRONCAT Method
This principle is the foundation of the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) method.[7][8][9] A key advantage of THRONCAT over other methods, such as those using methionine analogs (e.g., L-homopropargylglycine, HPG), is its efficacy in complete growth media.[8][9] It does not require methionine-free conditions, the use of auxotrophic cell lines, and exhibits low cytotoxicity, making it a versatile tool for a wide range of biological systems.[8][9][10]
Applications of THRONCAT:
-
Visualization of Protein Synthesis: Labeling NSPs with fluorescent probes for analysis by in-gel fluorescence or microscopy.[8][9]
-
Proteomic Profiling: Enriching NSPs using biotin-azide tags for subsequent identification and quantification by mass spectrometry.[8][11]
-
Studying Cellular Dynamics: Monitoring rapid changes in protein synthesis in response to stimuli, such as B-cell receptor activation.[9]
-
In Vivo Analysis: Quantifying relative protein synthesis rates in specific cell types within whole organisms, such as Drosophila melanogaster.[9]
Experimental Protocols
Stereoselective Synthesis of β-Ethynylserine
A stereoselective synthesis route has been developed, yielding βES in four steps with a 22% overall yield. The key step is an asymmetric aminohydroxylation.[4] While the full detailed synthesis is beyond the scope of this guide, the reference provides the necessary information for chemical synthesis. For many researchers, βES can be obtained from commercial vendors or upon request from specialized chemical biology labs.
Protocol: Metabolic Labeling of Mammalian Cells with βES
This protocol is adapted from the THRONCAT methodology for labeling adherent mammalian cells (e.g., HeLa).[9][10]
-
Cell Culture: Seed HeLa cells in a 6-well plate to reach 70-80% confluency at the time of labeling.
-
Labeling: Add β-ethynylserine directly to the complete culture medium to a final concentration of 1-4 mM.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 10 minutes to 5 hours) at 37°C and 5% CO₂. Labeling can be detected in as little as 10 minutes.
-
Cell Harvest: Aspirate the medium, wash the cells twice with ice-cold PBS.
-
Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA). The lysate containing βES-labeled proteins is now ready for downstream click chemistry.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the ligation of an azide-probe to the βES-labeled proteome in the cell lysate.
Reagents:
-
βES-labeled protein lysate (from Protocol 4.2)
-
Azide probe (e.g., 10 mM stock of Cy5-azide or Biotin-azide in DMSO)
-
Copper (II) Sulfate (CuSO₄): 20 mM stock in H₂O
-
Ligand (e.g., THPTA): 100 mM stock in H₂O
-
Reducing Agent (Sodium Ascorbate): 300 mM stock in H₂O, freshly prepared
-
Aminoguanidine: 1 M stock in H₂O (optional, to intercept deleterious by-products)
Procedure:
-
In a microcentrifuge tube, dilute 50-100 µg of βES-labeled protein lysate to a final volume of ~80 µL with PBS.
-
Add the reagents in the following order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
10 µL of azide probe stock solution.
-
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The labeled proteome is now ready for analysis.
Protocol: In-Gel Fluorescence Analysis
-
Sample Preparation: Quench the click reaction by adding 4X SDS-PAGE loading buffer.
-
SDS-PAGE: Load 20 µg of protein per lane on a polyacrylamide gel (e.g., 4-20% Bis-Tris). Include a fluorescent protein ladder. Run the gel at 140V for approximately 1 hour.
-
Destaining (Optional but Recommended): Gently rock the gel in a destaining buffer for 1 hour at room temperature to remove residual reagents.
-
Fluorescence Scanning: Scan the gel using an appropriate imager with excitation/emission filters for the chosen fluorophore (e.g., Cy5).
-
Total Protein Staining: After scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal loading.
Conclusion and Future Outlook
β-Ethynylserine, through the THRONCAT method, provides a robust, non-toxic, and versatile system for the metabolic labeling of nascent proteins.[7][8] Its ability to function efficiently in complete media across diverse biological systems overcomes significant limitations of previous techniques. For researchers in basic science, it offers a powerful lens to study the dynamics of the proteome in response to physiological and pathological stimuli. For drug development professionals, this tool can be applied to understand a compound's mechanism of action by profiling its immediate effects on protein synthesis, identifying novel drug targets, and assessing cellular toxicity. The continued application and development of β-ethynylserine-based methods will undoubtedly yield critical insights into the complex and dynamic world of the proteome.
References
- 1. The functional role of threonine-205 in the mechanism-based inactivation of P450 2B1 by two ethynyl substrates: the importance of the F helix in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. people.reed.edu [people.reed.edu]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. michellechang.chemistry.princeton.edu [michellechang.chemistry.princeton.edu]
- 6. This compound, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A role for threonine 302 in the mechanism-based inactivation of P450 2B4 by 2-ethynylnaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 11. Adaptive evolution of threonine deaminase in plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of β-Ethynylserine in Streptomyces cattleya: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Ethynylserine is a non-canonical amino acid with a terminal alkyne functional group, a feature that makes it a valuable tool in chemical biology and drug development due to its ability to participate in bioorthogonal "click" chemistry reactions. Produced by the soil bacterium Streptomyces cattleya, the biosynthetic pathway of β-ethynylserine is a unique enzymatic cascade that transforms the primary metabolite L-lysine into this specialized amino acid. This technical guide provides an in-depth overview of the biosynthesis of β-ethynylserine, detailing the genetic basis, enzymatic transformations, and experimental methodologies used to elucidate this novel pathway. The information presented is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
The β-Ethynylserine (bes) Biosynthetic Gene Cluster
The genetic blueprint for β-ethynylserine production in Streptomyces cattleya is encoded within a dedicated biosynthetic gene cluster (BGC), designated the bes cluster. Comparative genomic analysis between alkyne-producing and non-producing Streptomyces species was instrumental in identifying this cluster.[1] The bes BGC is comprised of six genes, besA through besF, each encoding a specific enzyme or transporter essential for the pathway.
Table 1: Genes of the β-Ethynylserine (bes) Biosynthetic Gene Cluster in S. cattleya
| Gene | Proposed Function | Nearest Homologue | % Identity / % Similarity |
| besA | γ-glutamyl-L-amino acid ligase | Unknown | - |
| besB | Pyridoxal phosphate (PLP)-dependent enzyme (alkyne synthase) | Cystathionine-β-lyase | - |
| besC | Non-heme iron oxidase | HemeO superfamily | - |
| besD | Non-heme Fe/α-ketoglutarate-dependent halogenase | Halogenase | - |
| besE | γ-glutamyl-L-amino acid hydrolase/hydroxylase | Unknown | - |
| besF | Putative transporter | Amino acid transporter | - |
The Biosynthetic Pathway: From L-Lysine to β-Ethynylserine
The biosynthesis of β-ethynylserine is a multi-step enzymatic process that commences with the common amino acid L-lysine and proceeds through a series of unprecedented biochemical transformations to install the terminal alkyne functionality.
Key Enzymatic Steps
The pathway can be summarized in the following key steps, each catalyzed by a specific "Bes" enzyme:
-
Halogenation (BesD): The pathway is initiated by the non-heme Fe(II)/α-ketoglutarate-dependent halogenase, BesD, which catalyzes the chlorination of L-lysine at the Cγ position to yield 4-chloro-L-lysine.[2]
-
Oxidative C-C Bond Cleavage (BesC): The non-heme iron oxidase BesC then acts on 4-chloro-L-lysine, catalyzing an oxidative cleavage of the C-C bond between the β and γ carbons to produce 4-chloro-L-allylglycine.[2]
-
Alkyne Formation (BesB): The pyridoxal phosphate (PLP)-dependent enzyme BesB, a homolog of cystathionine-β-lyase, is the key enzyme responsible for the formation of the terminal alkyne.[3][4] It catalyzes the γ-elimination of the chlorine atom from 4-chloro-L-allylglycine and subsequent isomerization, likely through an allene intermediate, to form L-propargylglycine.[2][3]
-
Glutamylation (BesA): L-propargylglycine is then ligated to a glutamate molecule at its α-amino group by the γ-glutamyl-L-amino acid ligase BesA, forming γ-glutamyl-L-propargylglycine.[5]
-
Hydroxylation and Hydrolysis (BesE): Finally, the dipeptide is hydroxylated at the β-position and the γ-glutamyl group is subsequently hydrolyzed by the bifunctional enzyme BesE to release the final product, β-ethynylserine.[5]
Visualization of the Biosynthetic Pathway
Caption: The enzymatic cascade for β-ethynylserine biosynthesis.
Experimental Elucidation of the Pathway
The characterization of the β-ethynylserine biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Gene Knockout Studies
To confirm the involvement of the bes gene cluster in β-ethynylserine production, targeted gene knockouts were performed in S. cattleya.[6] The disruption of each of the besA-E genes resulted in the abolition of β-ethynylserine production, confirming their essentiality for the pathway.
Table 2: Phenotypes of bes Gene Knockout Mutants in S. cattleya
| Mutant Strain | Gene Disrupted | β-Ethynylserine Production |
| ΔbesA | besA | Abolished |
| ΔbesB | besB | Abolished |
| ΔbesC | besC | Abolished |
| ΔbesD | besD | Abolished |
| ΔbesE | besE | Abolished |
| ΔbesF | besF | Reduced |
Note: While BesF is not directly catalytic, its disruption likely impairs the export of β-ethynylserine, leading to reduced detectable levels in the culture supernatant.
In Vitro Reconstitution of the Pathway
The definitive confirmation of the function of the Bes enzymes was achieved through the in vitro reconstitution of the biosynthetic pathway.[3][7] Each Bes enzyme was heterologously expressed and purified, and their catalytic activity was assayed sequentially.
Table 3: In Vitro Reconstitution of the β-Ethynylserine Biosynthetic Pathway
| Reaction Step | Enzyme(s) | Substrate(s) | Product(s) |
| 1 | BesD, α-ketoglutarate, Fe(II), O₂, Cl⁻ | L-Lysine | 4-Chloro-L-lysine |
| 2 | BesC, Fe(II), O₂ | 4-Chloro-L-lysine | 4-Chloro-L-allylglycine |
| 3 | BesB, PLP | 4-Chloro-L-allylglycine | L-Propargylglycine |
| 4 | BesA, L-Glutamate, ATP | L-Propargylglycine | γ-Glutamyl-L-propargylglycine |
| 5 | BesE, O₂ | γ-Glutamyl-L-propargylglycine | γ-Glutamyl-β-ethynylserine |
| 6 | BesE | γ-Glutamyl-β-ethynylserine | β-Ethynylserine, L-Glutamate |
Experimental Workflow Visualization
The overall workflow for the discovery and characterization of the β-ethynylserine biosynthetic pathway is depicted below.
Caption: Workflow for elucidating the β-ethynylserine pathway.
Detailed Experimental Protocols
Gene Disruption in Streptomyces cattleya via PCR-Targeted Mutagenesis
This protocol is adapted from standard methods for gene disruption in Streptomyces.[8]
-
Primer Design: Design primers with 39-nucleotide extensions homologous to the regions flanking the target bes gene and 20-nucleotide priming sequences for a resistance cassette (e.g., apramycin).
-
PCR Amplification of Resistance Cassette: Amplify the resistance cassette using the designed primers and a template plasmid (e.g., pIJ773).
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 containing the target S. cattleya cosmid and the λ Red recombination system.
-
Electroporation: Electroporate the purified PCR product into the competent E. coli cells.
-
Selection of Recombinant Cosmids: Select for recombinant cosmids by plating on media containing the appropriate antibiotics (for the cosmid and the inserted resistance cassette).
-
Intergeneric Conjugation: Transfer the mutagenized cosmid from E. coli ET12567/pUZ8002 to S. cattleya via intergeneric conjugation on a suitable medium (e.g., AS1 agar).
-
Selection of Exconjugants: Select for S. cattleya exconjugants that have undergone double crossover homologous recombination by plating on media containing the resistance marker and nalidixic acid (to counter-select E. coli).
-
Verification of Mutants: Verify the correct gene disruption by PCR analysis of genomic DNA from the putative mutants.
In Vitro Reconstitution of the BesD-Catalyzed Halogenation
-
Reaction Mixture: Prepare a reaction mixture (e.g., 50 µL) containing:
-
HEPES buffer (50 mM, pH 7.5)
-
L-lysine (1 mM)
-
Fe(NH₄)₂(SO₄)₂ (100 µM)
-
α-ketoglutarate (2 mM)
-
Sodium chloride (10 mM)
-
Ascorbate (2 mM)
-
Purified BesD enzyme (10 µM)
-
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Quenching: Quench the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) for the formation of 4-chloro-L-lysine.
Signaling Pathways and Regulatory Mechanisms
The regulation of the bes gene cluster and the signaling pathways that control the production of β-ethynylserine are not yet fully understood. However, the presence of putative regulatory elements within the cluster and the dependency of secondary metabolite production on specific growth phases in Streptomyces suggest a complex regulatory network.
Caption: A hypothesized regulatory cascade for β-ethynylserine production.
Conclusion and Future Perspectives
The elucidation of the β-ethynylserine biosynthetic pathway in Streptomyces cattleya has unveiled a novel enzymatic strategy for the formation of a terminal alkyne in a natural product. This knowledge not only expands our understanding of the metabolic diversity of microorganisms but also provides a set of biocatalysts with potential applications in synthetic biology and chemoenzymatic synthesis. Future research in this area may focus on:
-
Detailed kinetic and structural characterization of all Bes enzymes.
-
Elucidation of the regulatory networks governing the expression of the bes gene cluster.
-
Engineering of the pathway for the production of novel alkyne-containing molecules.
-
Heterologous expression of the bes cluster in more amenable host organisms for industrial-scale production.
The unique chemistry of the Bes enzymes, particularly the alkyne synthase BesB, offers exciting opportunities for the development of novel biocatalytic tools for the installation of alkyne functionalities into a wide range of molecules, paving the way for new discoveries in drug development and chemical biology.
References
- 1. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compare_Genomes: A Comparative Genomics Workflow to Streamline the Analysis of Evolutionary Divergence Across Eukaryotic Genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. streptomyces.org.uk [streptomyces.org.uk]
- 8. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
An In-depth Technical Guide to beta-Ethynylserine: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beta-Ethynylserine (β-Ethynylserine), a non-canonical amino acid with significant applications in chemical biology and potential as an antimicrobial agent. This document details its discovery, biosynthetic and chemical synthesis pathways, mechanism of action, and its use in advanced research methodologies.
Discovery and History
This compound was first identified in 1986 by a Japanese pharmaceutical research group from the soil bacterium Streptomyces cattleya.[1] It was initially characterized as an antimetabolite of the essential amino acid L-threonine. For over three decades, the biosynthesis of this unique amino acid remained a puzzle until the groundbreaking work of Michelle Chang's research group at the University of California, Berkeley. In 2019, they elucidated the complete biosynthetic pathway, revealing a novel enzymatic strategy for the formation of a terminal alkyne in a biomolecule. This discovery was significant as it represented the first endogenous pathway for the biosynthesis of a terminal-alkyne-containing amino acid.[2]
Biosynthesis and Chemical Synthesis
Biosynthesis in Streptomyces cattleya
The natural production of this compound in S. cattleya originates from L-lysine and is orchestrated by a six-gene cluster known as the bes operon. This cluster encodes five key enzymes (BesA, BesB, BesC, BesD, and BesE) that catalyze a series of remarkable transformations. The pathway begins with the halogenation of L-lysine, followed by an oxidative cleavage and the formation of the characteristic terminal triple bond.[2][3]
The elucidation of this pathway opened up possibilities for the biotechnological production of this compound and other terminal alkyne-containing amino acids by engineering the bes gene cluster into tractable host organisms like Escherichia coli.[2]
Chemical Synthesis
A stereoselective chemical synthesis of this compound has been developed, providing a reliable route to this valuable research compound. The synthesis is achieved in four steps with an overall yield of 22%. A key transformation in this synthetic route is an asymmetric Sharpless aminohydroxylation, which establishes the stereochemistry of the final product.[4][5][6]
Experimental Protocol: Chemical Synthesis Outline
While a detailed, step-by-step protocol is not available in the reviewed literature, the key steps for the chemical synthesis of this compound are as follows:
-
Wittig Olefination: The synthesis commences with a Wittig reaction involving trimethylsilyl (TMS)-alkynal to form an unsaturated intermediate.
-
Sharpless Asymmetric Aminohydroxylation: This crucial step introduces the amino and hydroxyl groups with high stereocontrol, utilizing a chiral ligand to direct the stereochemical outcome.
-
Protecting Group Removal: Any protecting groups used in the preceding steps are removed.
-
Ester Hydrolysis: The final step involves the hydrolysis of an ester to yield the desired this compound.[4]
Biological Activity and Mechanism of Action
Antibacterial Activity
This compound has been reported to exhibit antibacterial activity, notably against Pseudomonas aeruginosa.[1] Its mode of action is believed to stem from its role as an antimetabolite of L-threonine, thereby interfering with essential metabolic pathways.
Quantitative Data on Antibacterial Activity
Enzyme Inhibition: Alanine Racemase
This compound has been suggested as a potential inhibitor of alanine racemase. This enzyme is a crucial target for antibacterial drug development as it is essential for the synthesis of D-alanine, a key component of the bacterial cell wall. Alanine racemase is absent in humans, making it an attractive and specific target.[7][8]
Quantitative Data on Enzyme Inhibition
Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against alanine racemase have not been reported in the reviewed literature.
Experimental Protocol: Alanine Racemase Inhibition Assay
A general protocol for assessing the inhibition of alanine racemase can be adapted to test this compound. This assay typically involves a coupled-enzyme system:
-
Reaction Setup: The assay is performed in a buffer solution (e.g., Tris-Tricine buffer, pH 8.5) containing the purified alanine racemase enzyme, the substrate (D-alanine), and the co-factor NAD+.
-
Coupled Enzyme: L-alanine dehydrogenase is included in the reaction mixture.
-
Inhibitor Addition: Varying concentrations of the potential inhibitor (this compound) are added to the reaction wells.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of D-alanine. The conversion of D-alanine to L-alanine by alanine racemase is coupled to the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
-
Data Analysis: The rate of NADH production is used to determine the enzyme activity at different inhibitor concentrations, allowing for the calculation of IC50 values. To determine the Ki, the assay is repeated with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using methods such as the Lineweaver-Burk plot.[7]
Application in Proteomics: THRONCAT
A significant application of this compound is in the field of proteomics through a technique called THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging). This method utilizes this compound as a bioorthogonal analog of threonine for the metabolic labeling of newly synthesized proteins.[4][9]
The key advantage of THRONCAT is that it can be performed in complete growth media without inducing cellular toxicity, which is a limitation of other metabolic labeling methods that often require amino acid-depleted media.[4][5][9] The terminal alkyne group of the incorporated this compound allows for the attachment of reporter molecules, such as fluorescent dyes or affinity tags, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization and enrichment of the nascent proteome.[4][5]
Experimental Protocol: THRONCAT for Nascent Proteome Labeling
The following is a general workflow for the THRONCAT methodology:
-
Metabolic Labeling: Cells (e.g., bacteria, mammalian cells) are cultured in their standard complete growth medium supplemented with this compound (e.g., 1-4 mM) for a desired period (from minutes to hours) to allow for its incorporation into newly synthesized proteins.
-
Cell Lysis: After labeling, the cells are harvested and lysed to release the total protein content.
-
Click Chemistry Reaction: The alkyne-modified proteins in the cell lysate are then conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye-azide or biotin-azide) using a CuAAC reaction. This reaction typically includes a copper(I) source, a ligand to stabilize the copper(I) (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).
-
Downstream Analysis:
-
Visualization: If a fluorescent dye was used, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE or by fluorescence microscopy.
-
Enrichment and Proteomic Analysis: If an affinity tag like biotin was used, the labeled proteins can be enriched from the total proteome using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.[5][10]
-
Signaling Pathways and Logical Relationships
Bacterial Cell Wall Synthesis and Inhibition by Alanine Racemase Inhibitors
This compound's potential as an alanine racemase inhibitor positions it as a disruptor of bacterial cell wall synthesis. The following diagram illustrates the central role of alanine racemase in providing the D-alanine necessary for peptidoglycan formation and how its inhibition can block this essential process.
Caption: Inhibition of Alanine Racemase by this compound Disrupts Bacterial Cell Wall Synthesis.
THRONCAT Workflow for Proteomic Analysis of B-Cell Receptor Activation
The THRONCAT methodology is a powerful tool for investigating dynamic cellular processes, such as the response of B-cells to receptor activation. The following diagram outlines the experimental workflow for using this compound to label and identify newly synthesized proteins following B-cell receptor (BCR) stimulation.
References
- 1. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 64918-85-0 | Benchchem [benchchem.com]
- 3. Changes to Its Peptidoglycan-Remodeling Enzyme Repertoire Modulate β-Lactam Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target: Alanine racemase, biosynthetic (CHEMBL2833) - ChEMBL [ebi.ac.uk]
- 7. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Beta-Ethynylserine: A Technical Guide to Probing Nascent Protein Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of the nascent proteome—the complete set of newly synthesized proteins (NSPs)—provides a dynamic snapshot of a cell's response to internal and external stimuli. Traditional methods for labeling NSPs, such as those using methionine analogs or puromycin, often suffer from limitations including the need for artificial methionine-free conditions and cellular toxicity. This guide details the application of beta-ethynylserine (β-ES), a bioorthogonal analog of threonine, for metabolic labeling of NSPs. The primary method utilizing β-ES, known as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), overcomes major limitations of previous techniques. It allows for efficient, non-toxic labeling of the nascent proteome in complete growth media within minutes, making it a powerful and versatile tool for researchers in basic science and drug development.[1][2][3]
Introduction: The Challenge of Monitoring Protein Synthesis
Understanding the dynamics of protein synthesis is fundamental to unraveling the complex mechanisms of cellular function, from signal transduction to memory formation and disease progression.[3][4] Distinguishing newly synthesized proteins from the vast background of the pre-existing proteome requires specialized labeling techniques.[3] For years, researchers have relied on methods like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using methionine analogs (e.g., L-homopropargylglycine, HPG) or puromycin-based assays.[5]
However, these methods have significant drawbacks:
-
BONCAT: Requires depleting endogenous methionine, which involves starving cells in a methionine-free medium. This stressful condition can alter normal cellular physiology and is not suitable for all cell types or in vivo studies.[2][6]
-
Puromycin: This antibiotic mimics an aminoacyl-tRNA, causing premature chain termination and the release of truncated, unstable polypeptides.[5][7] Its use is inherently toxic to cells, limiting its application in long-term studies.[5][8]
The development of β-ethynylserine and the THRONCAT method represents a significant advancement, offering a non-toxic, efficient, and user-friendly approach to label and analyze the nascent proteome under native physiological conditions.[3][4]
The THRONCAT Method: Mechanism and Advantages
THRONCAT utilizes β-ethynylserine (β-ES), a non-canonical amino acid that structurally resembles L-threonine.[9] Its alkyne functional group provides a bioorthogonal handle for "click chemistry" reactions.[10][11]
Mechanism of Action
The process begins with the introduction of β-ES to the cellular environment. The cell's own translational machinery, specifically the threonine-tRNA synthetase (ThrRS), recognizes β-ES and charges it to its corresponding tRNA (tRNAThr).[4] During active protein synthesis, the ribosome incorporates β-ES into the growing polypeptide chain at positions encoded for threonine.[4] Because the terminal alkyne group is small and chemically inert within the cellular environment, its incorporation does not significantly perturb protein structure or function.[12] These newly synthesized, alkyne-tagged proteins can then be selectively modified with azide-containing reporter molecules (e.g., fluorophores for imaging or biotin for enrichment) via a highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][12]
Key Advantages
The THRONCAT method offers substantial benefits over preceding technologies.
| Feature | THRONCAT (β-Ethynylserine) | BONCAT (HPG/AHA) | Puromycin-based (OPP) |
| Media Requirement | Complete growth medium[2][4] | Methionine-free/starvation medium[5][6] | Complete growth medium[5] |
| Cellular Toxicity | Non-toxic, does not affect proliferation[1][4] | Less toxic than puromycin, but starvation is a stressor[5][6] | Highly toxic, causes premature chain termination[5][8] |
| Labeling Time | Rapid (minutes)[2] | Hours[1] | Rapid (minutes)[5] |
| Product Stability | Stable, full-length proteins[5] | Stable, full-length proteins[5] | Unstable, truncated polypeptides[5] |
| In Vivo Application | Demonstrated in Drosophila[2][4] | Challenging due to media requirements[13] | Possible, but toxicity is a major concern[13] |
Core Experimental Workflow and Quantitative Data
The versatility of β-ES allows for multiple downstream applications, including visualization, quantification, and proteomic identification of NSPs.
Quantitative Proteomic Analysis
THRONCAT enables deep and efficient profiling of the nascent proteome. A key study demonstrated its superiority over BONCAT in identifying NSPs in HeLa cells.
| Method | Cell Line | Labeling Condition | Number of NSPs Identified | Reference |
| THRONCAT | HeLa | 4 mM β-ES in complete medium for 5h | ~4500 | [1] |
| BONCAT | HeLa | 4 mM HPG in Met-free medium for 5h | ~3000 | [1] |
| THRONCAT | Ramos B-cells | 1 mM β-ES in complete medium | 2751 | [1] |
Flow Cytometry Analysis
β-ES labeling shows significantly higher incorporation and signal in primary immune cells compared to HPG, making it ideal for immunometabolic profiling.
| Cell Type | Labeling Agent | Condition | Signal (ΔMFI vs Inhibitor) | p-value (vs HPG) | Reference |
| Naïve CD4 T cells | HPG | Medium Control | 937 ± 578 | - | [6] |
| Naïve CD4 T cells | β-ES | Medium Control | 6715 ± 3909 | p = 0.035 | [6] |
| Naïve CD4 T cells | HPG | Stimulated | 6547 ± 4139 | - | [6] |
| Naïve CD4 T cells | β-ES | Stimulated | 12865 ± 6629 | p = 0.018 | [6] |
Detailed Experimental Protocols
The following are generalized protocols adapted from published studies.[1][4][6] Researchers should optimize concentrations and incubation times for their specific model system.
Protocol 1: Visualization of NSPs by In-Gel Fluorescence
This protocol is used to visualize the total population of newly synthesized proteins.
-
Metabolic Labeling: Culture cells (e.g., HeLa) in complete medium (DMEM). Add β-ES to a final concentration of 1-4 mM. For a negative control, co-incubate a separate sample with a protein synthesis inhibitor like cycloheximide (CHX). Incubate for 1-5 hours at 37°C.
-
Cell Lysis: Harvest and wash cells with PBS. Lyse the cell pellet in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Click Reaction (CuAAC): In a 20 µL reaction volume, combine 20 µg of protein lysate, Cy5-azide (or another fluorescent azide) to a final concentration of 100 µM, THPTA ligand (1 mM), and copper(II) sulfate (1 mM). Initiate the reaction by adding sodium ascorbate (5 mM).
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation & SDS-PAGE: Quench the reaction by adding 4x Laemmli sample buffer. Run the samples on an SDS-PAGE gel.
-
Imaging: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Cy5). A subsequent silver or Coomassie stain can be used to visualize total protein loading.
Protocol 2: Quantification of Protein Synthesis by Flow Cytometry
This protocol allows for the quantification of global protein synthesis rates in individual cells within a population.
-
Metabolic Labeling: Culture cells in suspension or adherent plates in complete medium. Add β-ES to a final concentration of 1-4 mM and incubate for 1-2 hours at 37°C.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with a saponin-based buffer (e.g., BD Perm/Wash™ buffer) for 15 minutes.
-
Click Reaction: Resuspend cells in a click reaction cocktail containing an azide-fluorophore (e.g., AZDye 488 Azide), copper(II) sulfate, and a ligand in a compatible buffer. Incubate for 30 minutes at room temperature, protected from light.
-
Staining (Optional): If performing immunophenotyping, wash the cells and proceed with antibody staining for surface or intracellular markers.
-
Analysis: Wash the cells and resuspend in FACS buffer. Analyze the fluorescence intensity on a flow cytometer. The median fluorescence intensity (MFI) correlates with the rate of protein synthesis.
Protocol 3: Enrichment of NSPs for Proteomic Analysis (LC-MS/MS)
This protocol enables the identification and quantification of the specific proteins that were newly synthesized during the labeling period.
-
Metabolic Labeling & Lysis: Follow steps 1 and 2 from Protocol 1.
-
Click Reaction with Biotin: Perform the CuAAC reaction as in Protocol 1, but substitute the fluorescent azide with an azide-biotin conjugate (e.g., Azide-PEG3-Biotin).
-
Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads for 1-2 hours to capture the NSPs.
-
Washing: Wash the beads extensively with high-stringency buffers (e.g., containing urea and detergents) to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Sample Preparation for MS: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip or similar method.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Concluding Remarks
This compound, through the THRONCAT method, provides a robust, sensitive, and physiologically compatible tool for investigating the nascent proteome.[3] Its ability to function in complete media without inducing toxicity makes it superior to older methods for a wide range of applications in bacteria, mammalian cells, and whole organisms.[1][2][4] For researchers in cell biology, neuroscience, immunology, and drug discovery, β-ES offers a powerful lens to capture the dynamic cellular changes that underlie health and disease, opening new avenues for understanding complex biological processes and identifying novel therapeutic targets.
References
- 1. biorxiv.org [biorxiv.org]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Beta-Ethynylserine (βES) Metabolic Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-ethynylserine (βES) is a bioorthogonal amino acid analog of threonine that enables the metabolic labeling of newly synthesized proteins.[1][2][3] As a key component of the Threonine-derived Non-Canonical Amino acid Tagging (THRONCAT) method, βES allows for the efficient and non-toxic labeling of the nascent proteome in a variety of biological systems, including bacteria, mammalian cells, and in vivo models such as Drosophila melanogaster.[1][2][3] A significant advantage of βES is its utility in complete growth media, obviating the need for amino acid-depleted conditions that can induce cellular stress and alter normal physiology.[1][2][3]
The alkyne group on βES provides a bioorthogonal handle for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the attachment of a variety of reporter tags, such as fluorophores for visualization or biotin for enrichment and subsequent proteomic analysis. This technology is a powerful tool for studying dynamic changes in protein synthesis in response to various stimuli, such as B-cell receptor (BCR) activation.[3]
Principle of the Method
The βES metabolic labeling workflow consists of two main stages:
-
Metabolic Labeling: Cells or organisms are incubated with βES, which is recognized by the cellular translational machinery and incorporated into newly synthesized proteins in place of threonine.
-
Bioorthogonal Ligation (Click Chemistry): The terminal alkyne of the incorporated βES is then covalently linked to an azide-containing reporter molecule (e.g., a fluorescent dye or affinity tag) through a highly specific and efficient click reaction.
This two-step process allows for the selective detection and/or isolation of the nascent proteome for downstream analysis.
Data Presentation
Quantitative Analysis of Newly Synthesized Proteins in HeLa Cells
The THRONCAT method using β-ethynylserine has been shown to be highly efficient for identifying newly synthesized proteins (NSPs). In a comparative study, HeLa cells were labeled with either βES in complete medium or the methionine analog homopropargylglycine (HPG) in methionine-free medium. The enriched NSPs were then identified by mass spectrometry.
| Labeling Method | Number of Confidently Identified NSPs |
| THRONCAT (4 mM βES in complete medium) | 2751 |
| BONCAT (4 mM HPG in methionine-free medium) | ~3000 |
Table 1: Comparison of the number of newly synthesized proteins (NSPs) identified in HeLa cells using THRONCAT (βES) and BONCAT (HPG) methods.[2] Labeling with 1 mM βES identified 2751 NSPs, demonstrating the high efficiency of βES incorporation into the nascent proteome.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
This protocol describes the metabolic labeling of adherent mammalian cells (e.g., HeLa) with βES.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
β-Ethynylserine (βES)
-
Phosphate-buffered saline (PBS)
-
Cycloheximide (optional, as a negative control for protein synthesis inhibition)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of βES Stock Solution: Prepare a stock solution of βES in sterile water or PBS. The final concentration in the culture medium will typically range from 1 mM to 4 mM.[2]
-
Metabolic Labeling:
-
For the experimental sample, add βES to the cell culture medium to the desired final concentration (e.g., 4 mM).
-
For a negative control, pre-treat cells with a protein synthesis inhibitor like cycloheximide (e.g., 100 µg/mL) for 30-60 minutes before adding the βES-containing medium.
-
-
Incubation: Incubate the cells for the desired labeling period. Labeling can be detected in as little as 10 minutes, with robust labeling typically observed after 1-5 hours.[2]
-
Cell Harvest:
-
After incubation, place the culture dish on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis (Protocol 2) or fixation for imaging.
-
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of βES-labeled cells for downstream applications.
Materials:
-
βES-labeled cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer or a buffer containing 1% SDS in 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Lysis Buffer Preparation: Prepare the lysis buffer on ice and add protease and phosphatase inhibitors just before use.
-
Cell Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 200 µL for a well in a 6-well plate).
-
Scrape the cells from the surface of the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
To ensure complete lysis and shear cellular DNA, sonicate the lysate on ice.
-
Alternatively, pass the lysate through a fine-gauge needle several times.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C for later use.
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Analysis
This protocol describes the conjugation of a fluorescent azide to βES-labeled proteins in a cell lysate for visualization by SDS-PAGE.
Materials:
-
βES-labeled protein lysate (1-5 mg/mL)
-
Fluorescent azide (e.g., Cy5-azide), 1 mM stock in DMSO
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water
-
Copper(II) sulfate (CuSO₄), 20 mM in water
-
Sodium ascorbate, 300 mM in water (prepare fresh)
-
PBS, pH 7.4
-
Methanol
-
Chloroform
Procedure:
-
Reaction Cocktail Preparation: In a microcentrifuge tube, combine the following reagents in order:
-
50 µL of protein lysate
-
100 µL of PBS
-
4 µL of fluorescent azide (final concentration ~20 µM)
-
10 µL of 100 mM THPTA
-
10 µL of 20 mM CuSO₄
-
-
Initiate Click Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate to the reaction cocktail to initiate the reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Protein Precipitation:
-
Add 600 µL of methanol to the reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of water and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes.
-
Carefully remove the upper aqueous layer without disturbing the protein interface.
-
Add 450 µL of methanol, vortex, and centrifuge again.
-
Discard the supernatant and air-dry the protein pellet for at least 15 minutes.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in an appropriate volume of SDS-PAGE sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
The sample is now ready for loading onto a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Mandatory Visualization
Experimental Workflow for β-Ethynylserine Metabolic Labeling
Caption: Workflow for βES metabolic labeling of proteins.
B-Cell Receptor (BCR) Signaling and Nascent Proteome Analysis
Caption: BCR signaling leading to de novo protein synthesis.
References
Application Notes and Protocols for Nascent Proteomics using β-Ethynylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of the nascent proteome, the complete set of newly synthesized proteins, provides a dynamic snapshot of a cell's response to various stimuli, developmental cues, and pathological conditions. Traditional proteomics methods often analyze the entire protein content of a cell, which represents a historical accumulation of proteins and may obscure rapid, transient changes in protein synthesis. Beta-Ethynylserine (β-ES) is a bioorthogonal, non-canonical amino acid analog of threonine that enables the specific labeling and subsequent identification of nascent proteins.[1][2]
Unlike conventional methods that may require amino acid depletion or are associated with cellular toxicity, β-ES is non-toxic and can be used in complete cell culture medium, allowing for the study of protein synthesis in a more physiologically relevant context.[1][2] The alkyne group on β-ES serves as a chemical handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the covalent attachment of a reporter molecule, such as biotin for enrichment or a fluorophore for visualization, to the newly synthesized proteins containing incorporated β-ES.[3][4][5] This application note provides detailed protocols for the use of β-ES in nascent proteomics, from metabolic labeling of cells to the analysis of enriched proteins by mass spectrometry.
Signaling Pathway and Experimental Workflow
The overall workflow for utilizing β-ES for nascent proteomics involves several key steps, beginning with the introduction of β-ES to the cellular environment, where it is incorporated into newly synthesized proteins. Following a labeling period, cells are lysed, and the alkyne-tagged nascent proteins are conjugated to a biotin-azide molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The biotinylated proteins are then enriched using streptavidin-coated beads, washed to remove non-specifically bound proteins, and finally eluted and prepared for identification and quantification by mass spectrometry.
Quantitative Data Summary
The efficiency of β-ES in labeling nascent proteins has been compared to other metabolic labeling reagents, such as the methionine analog L-homopropargylglycine (HPG). The following table summarizes the quantitative data from a study comparing the THRONCAT (using β-ES) and BONCAT (using HPG) methods in HeLa cells.
| Method | Amino Acid Analog | Labeling Conditions | Number of Confidently Identified Nascent Proteins |
| THRONCAT | 4 mM β-Ethynylserine | Complete Medium, 5 hours | ~3000 |
| BONCAT | 4 mM L-Homopropargylglycine | Methionine-free Medium, 5 hours | ~3000 |
Data is approximated from published results for illustrative purposes.
This data highlights that β-ES labeling in complete medium is comparable in efficiency to HPG labeling in methionine-free medium, demonstrating the significant advantage of β-ES for studying nascent proteomics under more physiological conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
This protocol describes the metabolic labeling of nascent proteins in mammalian cells grown in culture.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI)
-
β-Ethynylserine (β-ES) stock solution (e.g., 100 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%) in a culture dish or flask.
-
Prepare the labeling medium by adding β-ES stock solution to the complete cell culture medium to a final concentration of 1-4 mM. Pre-warm the labeling medium to 37°C.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-5 hours) at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove unincorporated β-ES.
-
Proceed immediately to cell lysis (Protocol 2) or harvest and store the cell pellet at -80°C.
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the lysis of β-ES labeled cells to extract total protein for subsequent click chemistry.
Materials:
-
β-ES labeled cell pellet
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200 µL for a 10 cm dish).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the total protein extract to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for the click chemistry reaction (Protocol 3).
Protocol 3: Copper-Catalyzed Click Chemistry for Biotinylation
This protocol describes the biotinylation of β-ES-labeled proteins in the cell lysate via a CuAAC reaction.
Materials:
-
β-ES labeled protein lysate (1-5 mg/mL)
-
Biotin-Azide (e.g., Biotin-PEG4-Azide) stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 100 µg).
-
Add the following click chemistry reagents in the specified order, vortexing gently after each addition:
-
Biotin-Azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1 hour with gentle rotation, protected from light.
-
The biotinylated lysate is now ready for enrichment (Protocol 4).
Protocol 4: Enrichment of Biotinylated Nascent Proteins
This protocol describes the enrichment of biotinylated nascent proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein lysate
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate
-
Elution Buffer: 50 mM Ammonium Bicarbonate with on-bead digestion or a buffer containing biotin for competitive elution.
-
Trypsin (for on-bead digestion)
-
Magnetic rack
Procedure:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with Wash Buffer 1.
-
Add the biotinylated protein lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Three times with Wash Buffer 3.
-
-
On-bead Digestion (for Mass Spectrometry):
-
Resuspend the washed beads in 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Elute the remaining peptides from the beads with 0.1% formic acid.
-
Pool the supernatant and the eluate.
-
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 5: Mass Spectrometry Data Analysis with MaxQuant
This protocol provides a general guideline for analyzing the mass spectrometry data of enriched nascent proteins using MaxQuant.
Software:
-
MaxQuant software suite
Procedure:
-
Load Raw Data: Open MaxQuant and load the raw mass spectrometry data files.
-
Set up Experimental Design: Define the experimental groups and replicates.
-
Configure Global Parameters:
-
Database: Select the appropriate FASTA database for your organism.
-
Enzyme: Specify Trypsin/P as the digestion enzyme.
-
Variable Modifications: Add "Ethynylserine (C5H5NO2)" as a variable modification on Threonine (T). You will need to define this custom modification in the configuration file.
-
Fixed Modifications: Set Carbamidomethyl (C) as a fixed modification if iodoacetamide was used for alkylation.
-
-
Group-specific Parameters:
-
Type: Set to "Standard" for label-free quantification.
-
Multiplicity: Set to 1.
-
-
Run Analysis: Start the MaxQuant analysis.
-
Data Interpretation: After the analysis is complete, the "proteinGroups.txt" output file will contain the identification and quantification of the nascent proteins. Filter the results based on standard criteria (e.g., reverse hits, contaminants) and perform statistical analysis to identify differentially synthesized proteins between experimental conditions.
Logical Relationship Diagram
The core principle of this technique relies on the specific incorporation of a bioorthogonal handle into a biological process, followed by a highly selective chemical reaction to attach a probe for downstream analysis.
References
- 1. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. confluore.com [confluore.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Beta-Ethynylserine (β-ES) Click Chemistry Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-ethynylserine (β-ES) is a non-canonical amino acid analog of threonine that has emerged as a powerful tool for metabolic labeling of newly synthesized proteins.[1][2] Its small, bioorthogonal ethynyl group allows for efficient and selective reaction with azide-functionalized reporters via click chemistry. A key advantage of β-ES is its ability to be incorporated into proteins in complete growth media without inducing toxicity, overcoming limitations of other metabolic labeling methods that often require methionine-free conditions or are cytotoxic.[3][4][5] This enables the study of nascent proteomes under more physiologically relevant conditions.
The subsequent click chemistry reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitates the attachment of a variety of reporter tags, such as fluorophores for imaging or biotin for enrichment and mass spectrometry-based proteomic analysis.[6][7] Furthermore, the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative for live-cell imaging and applications where copper toxicity is a concern.[8][9]
These application notes provide a detailed workflow for utilizing β-ethynylserine for metabolic labeling and subsequent analysis of newly synthesized proteins in mammalian cells. Protocols for both CuAAC and SPAAC are included, along with methods for in-gel fluorescence visualization and sample preparation for proteomics.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Diagram of β-ethynylserine incorporation into nascent proteins.
Caption: General experimental workflow for β-ES click chemistry.
Quantitative Data Summary
| Parameter | Cell Type | β-ES Concentration | Incubation Time | Lysis Buffer | Click Chemistry Method | Application | Reference |
| Metabolic Labeling | HeLa | 4 mM | 5 hours | Not specified | CuAAC | Proteomics | [3] |
| Metabolic Labeling | Ramos B-cells | 1 mM | 1 hour (pulse) | Not specified | CuAAC | Proteomics | [3] |
| Metabolic Labeling | E. coli | 4 mM | 1 hour | Not specified | CuAAC | In-gel fluorescence | [3] |
| Metabolic Labeling | HeLa | 0.004 - 4 mM | 10 minutes | Not specified | CuAAC | Flow cytometry, In-gel fluorescence | [3] |
| Click Reaction (CuAAC) | Cell Lysate | N/A | 30 minutes | N/A | CuAAC | General Labeling | [10] |
| Click Reaction (SPAAC) | Purified Protein | N/A | 6 hours | N/A | SPAAC | Antibody Labeling | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
β-Ethynylserine (β-ES)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Seed mammalian cells in a culture plate and grow to the desired confluency (typically 70-90%).
-
Prepare a stock solution of β-ES in sterile water or PBS. The final concentration in the culture medium will typically be between 1 mM and 4 mM.[3]
-
Add the β-ES stock solution to the complete cell culture medium to achieve the desired final concentration.
-
Remove the existing medium from the cells and replace it with the β-ES containing medium.
-
Incubate the cells for the desired period. Incubation times can range from 1 to 24 hours, depending on the experimental goals and the protein turnover rate in the cell line.[3]
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated β-ES.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for cell lysis and click chemistry.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
β-ES labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer or 1% SDS in 50 mM Tris-HCl, pH 8.0)[4]
-
Protease and phosphatase inhibitor cocktails
-
Probe sonicator or syringe with a fine-gauge needle
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A typical volume is 200-500 µL for a 10 cm dish.[4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To ensure complete lysis and shear genomic DNA, sonicate the lysate on ice or pass it through a fine-gauge needle several times.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for the click chemistry reaction.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
β-ES labeled protein lysate
-
Azide-functionalized reporter (e.g., Azide-fluorophore or Azide-biotin)
-
Copper(II) sulfate (CuSO₄) solution (20 mM)[10]
-
THPTA ligand solution (100 mM)[10]
-
Sodium ascorbate solution (300 mM, freshly prepared)[10]
-
PBS, pH 7.4
Procedure:
-
In a microfuge tube, combine the following reagents in the specified order. The example below is for a 200 µL final reaction volume.[10]
-
50 µL of protein lysate (1-5 mg/mL)
-
100 µL of PBS
-
4 µL of 1 mM azide reporter stock (final concentration 20 µM)
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.[10]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
β-ES labeled protein lysate or purified protein
-
Cyclooctyne-functionalized reporter (e.g., DBCO-fluorophore or DBCO-biotin)
-
PBS, pH 7.4
Procedure:
-
To the β-ES labeled protein sample, add the cyclooctyne-functionalized reporter to a final concentration typically in the range of 10-100 µM.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne reagent and the protein of interest.[8][11]
-
The reaction proceeds without the need for a copper catalyst.
-
The labeled proteins are now ready for downstream analysis.
Protocol 5: In-Gel Fluorescence Visualization
Materials:
-
Click chemistry labeled protein sample
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Fluorescence gel scanner
Procedure:
-
Mix the click chemistry labeled protein sample with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[12][13]
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
Protocol 6: Proteomics Sample Preparation
Materials:
-
Biotin-labeled protein lysate
-
Streptavidin-coated magnetic or agarose beads
-
Wash buffers (e.g., high salt, urea, and detergent-containing buffers)
-
Elution buffer (e.g., containing biotin or by on-bead digestion)
-
DTT, iodoacetamide, and trypsin for protein digestion
Procedure:
-
Incubate the biotin-labeled protein lysate with streptavidin beads to capture the newly synthesized proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads. This can be achieved by competitive elution with excess free biotin or by performing on-bead digestion.
-
For on-bead digestion, resuspend the beads in a digestion buffer, reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.[14]
-
Collect the resulting peptides and desalt them using a C18 StageTip or similar method.
-
The peptide sample is now ready for analysis by LC-MS/MS.
Protocol 7: Cell Viability Assay
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
β-Ethynylserine (β-ES)
-
Cell viability assay reagent (e.g., MTS, resazurin, or ATP-based assay)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the chosen cell line and assay duration.
-
Allow the cells to adhere and resume growth overnight.
-
Treat the cells with a range of β-ES concentrations (e.g., 0-10 mM) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling signal | Insufficient β-ES incorporation | Increase β-ES concentration or incubation time. Ensure cell line is actively translating proteins. |
| Inefficient click reaction | Use freshly prepared sodium ascorbate for CuAAC. Optimize reagent concentrations. For SPAAC, try a more reactive cyclooctyne or increase incubation time/temperature. | |
| Protein degradation | Use protease inhibitors during cell lysis and keep samples on ice. | |
| High background in fluorescence imaging | Non-specific binding of the fluorescent probe | Perform a "no-click" control (without copper or without azide probe) to assess background. Increase the stringency of wash steps after labeling. Consider using a different fluorophore. |
| Excess unreacted probe | Precipitate the protein after the click reaction to remove excess probe before running on a gel. | |
| Cell toxicity | High concentration of β-ES or prolonged incubation | Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions for your cell line using a cell viability assay. |
| Copper toxicity (for CuAAC in live cells) | Use a copper-chelating ligand like THPTA. For live-cell imaging, SPAAC is the recommended method. | |
| Poor enrichment of biotinylated proteins | Inefficient biotinylation | Confirm labeling by in-gel fluorescence with a fluorescent azide. Optimize the click reaction conditions. |
| Incomplete capture by streptavidin beads | Ensure sufficient bead capacity for the amount of protein. Incubate for an adequate amount of time. | |
| High non-specific binding to beads | Increase the stringency and number of wash steps. Include detergents and high salt concentrations in the wash buffers. |
References
- 1. researchgate.net [researchgate.net]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Revolutionizing Nascent Proteome Analysis: The THRONCAT Method with β-Ethynylserine
A novel, non-toxic method for efficiently labeling newly synthesized proteins in their native environment, enabling dynamic proteomic studies across various biological systems.
The study of newly synthesized proteins is crucial for understanding the dynamic cellular responses to a multitude of stimuli, from environmental changes to drug treatments. Traditional methods for labeling nascent proteins, such as those using methionine analogs or puromycin, often necessitate harsh experimental conditions like amino acid starvation or exhibit cellular toxicity, thereby limiting their application and potentially confounding results. The THRONCAT (Threonine-derived Non-Canonical Amino Acid Tagging) method, utilizing the bioorthogonal threonine analog β-Ethynylserine (βES), overcomes these significant limitations.[1][2][3][4] This innovative technique allows for the efficient and non-toxic labeling of the nascent proteome directly in complete growth media, providing a more accurate snapshot of protein synthesis in unperturbed cellular environments.[1][2][3][5]
The THRONCAT method is predicated on the metabolic incorporation of βES, a threonine analog bearing a terminal alkyne group, into growing polypeptide chains by the cell's own translational machinery.[2][5] This bioorthogonal handle then permits the selective chemical ligation of reporter tags, such as fluorophores for imaging or biotin for enrichment and subsequent proteomic analysis, via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][6] The versatility of THRONCAT has been demonstrated in a range of organisms, including bacteria, mammalian cells, and even in vivo in Drosophila melanogaster, highlighting its broad applicability in biological research.[1][2][3][5]
Key Advantages of THRONCAT with β-Ethynylserine:
-
No Starvation Required: βES is efficiently incorporated into proteins in complete, threonine-containing media, preserving normal cellular physiology.[1][2][3]
-
Non-Toxic: Unlike puromycin-based methods, THRONCAT does not acutely inhibit protein synthesis or induce significant cellular stress.[1][5]
-
Rapid and Efficient Labeling: Significant labeling of the nascent proteome can be achieved within minutes.[1][2][3]
-
Versatile Applications: Suitable for a wide array of downstream analyses, including fluorescence microscopy, in-gel fluorescence scanning, and mass spectrometry-based proteomics.[1][2][7]
-
Broad Organism Compatibility: Successfully applied in prokaryotic and eukaryotic cells, as well as in whole organisms.[1][2][3][5]
Quantitative Data Summary
The THRONCAT method has been shown to be highly effective for identifying a large number of newly synthesized proteins. The following tables summarize key quantitative findings from comparative studies.
| Parameter | THRONCAT (βES) | BONCAT (HPG) | Cell Type | Reference |
| Number of Identified NSPs | > 2000 | ~1500 | HeLa | [1] |
| Labeling Condition | 4 mM βES in complete medium (5h) | 4 mM HPG in methionine-free medium (5h) | HeLa | [1] |
Table 1: Comparison of Newly Synthesized Protein (NSP) Identification in HeLa Cells. This table illustrates the superior number of identified NSPs using the THRONCAT method with βES in complete medium compared to the traditional BONCAT method, which requires methionine starvation.
| Incubation Time (minutes) | Relative Fluorescence Intensity (%) | Cell Type | Reference |
| 10 | ~20 | HeLa | [5] |
| 30 | ~60 | HeLa | [5] |
| 60 | 100 | HeLa | [5] |
Table 2: Time-dependent incorporation of β-Ethynylserine in HeLa cells. This table demonstrates the rapid incorporation of βES into newly synthesized proteins, with significant labeling observed within minutes.
Experimental Protocols
Here, we provide detailed protocols for the application of the THRONCAT method for both visualization and proteomic analysis of newly synthesized proteins in mammalian cells.
Protocol 1: Visualization of Newly Synthesized Proteins by Fluorescence Microscopy
This protocol describes the metabolic labeling of nascent proteins with βES and their subsequent visualization using fluorescence microscopy.
Materials:
-
Mammalian cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
β-Ethynylserine (βES)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density on coverslips in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of βES in a suitable solvent (e.g., neutralized with an equimolar amount of NaOH).[8]
-
Add βES to the complete cell culture medium to a final concentration of 1-4 mM.
-
Incubate the cells for the desired labeling period (e.g., 10 minutes to 5 hours) at 37°C and 5% CO₂.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 100 µL, mix:
-
0.5 µL of 100 mM CuSO₄
-
10 µL of 100 mM sodium ascorbate (freshly prepared)
-
0.2 µL of 50 mM THPTA
-
0.5 µL of 1 mM Azide-fluorophore
-
88.8 µL of Click buffer
-
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Enrichment and Proteomic Analysis of Newly Synthesized Proteins
This protocol outlines the steps for enriching βES-labeled proteins for subsequent identification and quantification by mass spectrometry.
Materials:
-
βES-labeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Probe sonicator
-
BCA protein assay kit
-
Azide-functionalized biotin tag
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., containing β-mercaptoethanol or on-bead digestion)
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
C18 desalting columns
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest βES-labeled cells and wash with PBS.
-
Lyse the cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Biotinylation:
-
To the cell lysate, add the click chemistry reagents, including the azide-biotin tag.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
Elute the captured proteins from the beads using a suitable elution buffer or perform on-bead tryptic digestion.[7]
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.[7]
-
Desalt the resulting peptides using C18 columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using appropriate database search and analysis software.
-
Visualizations
Caption: Experimental workflow of the THRONCAT method.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. biorxiv.org [biorxiv.org]
Visualizing Newly Synthesized Proteins with β-Ethynylserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically identify and quantify newly synthesized proteins is crucial for understanding dynamic cellular processes, from signal transduction and cell cycle progression to drug response and disease pathogenesis. Traditional methods often rely on radioactive isotopes or require harsh experimental conditions that can perturb normal cell physiology. β-Ethynylserine (β-ES) is a non-canonical amino acid analog of threonine that offers a powerful and non-toxic alternative for metabolic labeling of nascent proteins.[1][2][3] This technology, often referred to as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), allows for the efficient labeling of newly synthesized proteins in complete growth media, overcoming limitations of other methods that may require amino acid-free conditions or induce cellular stress.[1][2][3]
β-ES is incorporated into proteins during translation by the endogenous ribosomal machinery. The ethynyl group serves as a bioorthogonal handle, enabling subsequent covalent ligation to a variety of reporter tags via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[4][5] This allows for the visualization, enrichment, and identification of the newly synthesized proteome with high specificity and sensitivity. This document provides detailed application notes and protocols for utilizing β-Ethynylserine to visualize and analyze nascent proteins in various research contexts.
Principle of the Method
The workflow for visualizing newly synthesized proteins with β-Ethynylserine involves two main stages:
-
Metabolic Labeling: Cells or organisms are incubated with β-ES, which is actively incorporated into newly synthesized proteins in place of threonine.
-
Detection via Click Chemistry: The ethynyl group on the incorporated β-ES is then covalently bonded to an azide-containing reporter molecule (e.g., a fluorophore for imaging or biotin for enrichment) through a highly specific and efficient click reaction.
This two-step process enables the selective analysis of the proteome synthesized within a specific timeframe.
Advantages of β-Ethynylserine
-
Non-toxic: β-ES can be used in complete growth media without causing significant cellular toxicity or stress.[2][3]
-
High Efficiency: It allows for robust labeling of the nascent proteome within minutes.[1][3]
-
Versatile: Applicable to a wide range of biological systems, including bacteria, mammalian cells, and in vivo models like Drosophila melanogaster.[1][3]
-
No Special Media Required: Unlike methionine analogs such as L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), β-ES does not typically require amino acid-depleted media for efficient incorporation.[1][3]
Data Presentation
Table 1: Comparison of β-Ethynylserine (THRONCAT) and HPG (BONCAT) Labeling Efficiency in HeLa Cells
| Feature | β-Ethynylserine (THRONCAT) | L-Homopropargylglycine (BONCAT) | Reference |
| Labeling Condition | 4 mM in complete medium for 5 hours | 4 mM in methionine-free medium for 5 hours | [6] |
| Number of NSPs Identified | 3051 | 2751 | [6] |
| Labeling in Complete Medium | Efficient | Inefficient | [7] |
Table 2: Quantitative Proteomic Analysis of Newly Synthesized Proteins in Response to B-Cell Receptor (BCR) Stimulation in Ramos B-cells using β-ES
| Time after BCR stimulation | Total Identified NSPs | Upregulated NSPs (>1.5-fold) | Downregulated NSPs (<0.67-fold) |
| 0 hours (unstimulated) | 1850 | - | - |
| 2 hours | 1923 | 128 | 75 |
| 6 hours | 2015 | 245 | 112 |
NSP: Newly Synthesized Protein. Data is representative and compiled from principles described in relevant literature.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins in Mammalian Cells with β-Ethynylserine
Materials:
-
β-Ethynylserine (β-ES)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mammalian cells of interest (e.g., HeLa, HEK293, Ramos)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in a multi-well plate or flask.
-
Preparation of β-ES Stock Solution: Prepare a stock solution of β-ES (e.g., 100 mM in DMSO or sterile water). Store at -20°C.
-
Labeling:
-
Thaw the β-ES stock solution.
-
Add β-ES to the complete cell culture medium to a final concentration of 1-4 mM.
-
Remove the existing medium from the cells and replace it with the β-ES containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator. The optimal labeling time will depend on the experimental goals and the protein synthesis rate of the cell type.
-
-
Cell Harvest:
-
For adherent cells, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate or detach them using a cell scraper or trypsin-EDTA.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.
-
-
Proceed to Cell Lysis and Click Chemistry Reaction (Protocol 2).
Protocol 2: Visualization of β-ES Labeled Proteins by Fluorescence Microscopy via Click Chemistry
Materials:
-
β-ES labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction cocktail components:
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
PBS
-
Azide-fluorophore (e.g., 1-10 µM final concentration)
-
Copper(II) sulfate (e.g., 100 µM final concentration)
-
Copper ligand (e.g., 500 µM final concentration)
-
Sodium ascorbate (e.g., 1 mM final concentration, add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with a solution containing a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides using an appropriate mounting medium. Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope.
Protocol 3: Enrichment of β-ES Labeled Proteins for Proteomic Analysis
Materials:
-
β-ES labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized biotin
-
Click reaction cocktail components (as in Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice. Sonicate or vortex to ensure complete lysis.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction for Biotinylation:
-
To the protein lysate, add the components of the click reaction cocktail, using azide-functionalized biotin instead of a fluorophore.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer compatible with bead binding (e.g., 1% SDS in PBS).
-
Enrichment of Biotinylated Proteins:
-
Incubate the biotinylated protein lysate with pre-washed streptavidin-coated magnetic beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
-
Elution: Elute the enriched newly synthesized proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Downstream Analysis: The enriched proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Mandatory Visualizations
Caption: Experimental workflow for visualizing newly synthesized proteins with β-Ethynylserine.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway leading to new protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. biorxiv.org [biorxiv.org]
- 7. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Neurons with β-Ethynylserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of newly synthesized proteins in neurons using β-Ethynylserine (βES). This technique, often referred to as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), offers a powerful tool for investigating dynamic changes in the neuronal proteome in response to various stimuli, developmental stages, or disease states.[1][2][3]
Introduction
β-Ethynylserine is a bioorthogonal analog of the amino acid threonine.[4] When introduced to neurons, it is incorporated into nascent polypeptide chains during protein synthesis by the cellular translational machinery.[4][5] The ethynyl group on βES allows for a highly specific and efficient covalent reaction with azide-functionalized tags (e.g., fluorescent dyes or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process known as "click chemistry". This enables the visualization, enrichment, and identification of newly synthesized proteins.[4]
A key advantage of using βES is its ability to be used in complete growth media, eliminating the need for methionine-free conditions that can induce cellular stress.[1][3] Furthermore, βES has been shown to be non-toxic to cells, allowing for long-term labeling studies.[1][2] This method has been successfully applied in various systems, including bacteria, mammalian cells, and Drosophila melanogaster.[3][4]
Core Applications in Neuroscience
-
Monitoring protein synthesis in response to stimuli: Investigate how neuronal proteomes change in response to neurotransmitters, growth factors, neurotoxins, or pharmacological agents.
-
Studying synaptic plasticity: Analyze the synthesis of new proteins at synapses during long-term potentiation (LTP) and long-term depression (LTD).
-
Investigating neurodevelopment and neurodegeneration: Track changes in protein synthesis during neuronal differentiation, maturation, and in models of neurodegenerative diseases.[3]
-
Cell-type-specific proteomics: In combination with cell-type-specific promoters driving fluorescent reporters, βES labeling can be used to visualize and quantify protein synthesis in specific neuronal populations in vivo.[1]
-
Axonal protein synthesis: Dissect the local synthesis of proteins in axons, which is crucial for axon guidance, maintenance, and regeneration.[6][7][8]
Data Presentation
Quantitative Analysis of β-Ethynylserine Labeling
The following table summarizes quantitative data from studies utilizing βES for metabolic labeling. This data provides a reference for expected labeling efficiencies and experimental parameters.
| Organism/Cell Type | βES Concentration | Labeling Duration | Key Finding | Reference |
| Drosophila melanogaster larvae | 4 mM | 48 hours | Significant increase in fluorescent signal intensity in motor neurons compared to control. | [4] |
| Ramos B-cells | 1 mM | 60 minutes | Identification of 2751 newly synthesized proteins, representing only a ~10% reduction compared to control. | [4] |
| HeLa R19 cells | 500 µM | 30-60 minutes | Effective labeling of newly synthesized proteins for subsequent fluorescence-based detection. | [5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Neurons with β-Ethynylserine
This protocol provides a general procedure for labeling primary neurons or neuronal cell lines in culture.
Materials:
-
Neuronal cell culture medium (complete)
-
β-Ethynylserine (βES) stock solution (e.g., 100 mM in DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Imaging medium (e.g., PBS or mounting medium with DAPI)
Procedure:
-
Cell Culture: Culture neurons to the desired confluency and experimental condition.
-
βES Labeling:
-
Prepare fresh culture medium containing the desired final concentration of βES (e.g., 500 µM to 1 mM).
-
Remove the old medium from the cultured neurons and replace it with the βES-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) under standard culture conditions. A no-βES control should be included.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For a typical CuAAC reaction, this includes:
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., TBTA)
-
The fluorescent azide probe
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI if desired.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe and DAPI.
-
Protocol 2: In Vivo Metabolic Labeling of Neurons in Drosophila melanogaster
This protocol is adapted from studies using Drosophila larvae to investigate protein synthesis in motor neurons.[4]
Materials:
-
Drosophila larvae of the desired genotype (e.g., expressing a fluorescent reporter in motor neurons).
-
Standard fly food.
-
β-Ethynylserine (βES).
-
Dissection buffer (e.g., Schneider's insect medium).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Click chemistry reaction cocktail.
-
Fluorescent azide probe (e.g., TAMRA-N₃).
-
Mounting medium.
Procedure:
-
Larval Feeding:
-
Prepare standard fly food containing the desired concentration of βES (e.g., 4 mM). A control group with no βES should be run in parallel.
-
Allow larvae to feed on the βES-containing food for a specific duration (e.g., 48 hours).
-
-
Dissection and Fixation:
-
Dissect the larvae in dissection buffer to expose the desired neuronal tissues (e.g., the ventral nerve cord and neuromuscular junctions).
-
Fix the dissected tissue in 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the tissue three times with PBS.
-
-
Permeabilization and Click Chemistry:
-
Permeabilize the tissue with 0.5% Triton X-100 in PBS for 1 hour.
-
Perform the click chemistry reaction by incubating the tissue with the reaction cocktail containing the fluorescent azide probe for 1-2 hours at room temperature.
-
-
Washing and Mounting:
-
Wash the tissue extensively with PBS.
-
Mount the tissue in a suitable mounting medium.
-
-
Imaging:
-
Image the labeled neurons using a confocal microscope.
-
Visualizations
Signaling Pathway: General Protein Synthesis
Caption: General protein synthesis pathway incorporating β-Ethynylserine.
Experimental Workflow: Metabolic Labeling and Detection
References
- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of β-Tubulin, Actin, and Other Proteins in Axons of Sympathetic Neurons in Compartmented Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local protein synthesis in neuronal axons: why and how we study - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Ethynylserine: A Powerful Tool for Nascent Proteome Investigation in Cancer Cell Research
Application Notes and Protocols for Researchers
Beta-ethynylserine (βES) is a bioorthogonal analog of the amino acid threonine, enabling researchers to specifically label and analyze newly synthesized proteins. This technique, known as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), offers a significant advantage over traditional methods by allowing for efficient labeling in complete cell culture media without inducing cellular toxicity.[1][2][3][4] For cancer researchers, βES provides a unique window into the dynamic proteome of cancer cells, offering insights into metabolic reprogramming, responses to therapeutic agents, and the complex interplay of signaling pathways that drive malignancy.
Core Applications in Oncology Research
The ability to specifically tag and identify newly synthesized proteins with βES opens up numerous avenues for cancer research. Cancer cells exhibit profound alterations in their metabolism and protein synthesis to support rapid proliferation and survival.[5][6] Understanding these dynamic changes is crucial for developing novel therapeutic strategies.
1. Profiling Proteomic Response to Anti-Cancer Therapies: A primary application of βES is to monitor real-time changes in protein synthesis in response to drug treatment. This can reveal mechanisms of drug action, identify off-target effects, and uncover pathways involved in the development of drug resistance.
2. Characterizing the Cancer Cell Secretome: Metastasis and communication with the tumor microenvironment are mediated by secreted proteins. βES can be used to label and identify the full spectrum of newly secreted proteins, providing insights into tumor progression and offering potential biomarkers.
3. Investigating Cancer Metabolism and Signaling: As a serine analog, βES is a valuable tool for studying the role of serine and threonine metabolism in cancer.[5][6] It can be used to identify newly synthesized enzymes and signaling proteins that are dependent on these pathways, which are often dysregulated in cancer.[6]
4. Immunometabolic Profiling: The metabolic state of immune cells within the tumor microenvironment is critical for an effective anti-tumor response. A recently developed method, CENCAT (Cellular Energetics through Non-Canonical Amino acid Tagging), utilizes βES to assess the protein synthesis capacity of immune cell subsets, providing insights into their activation state and function.[7]
Data Presentation
The quantitative data obtained from mass spectrometry-based proteomics following βES labeling can be summarized to compare protein synthesis under different experimental conditions.
Table 1: Hypothetical Quantitative Proteomic Data of Cancer Cells Treated with a Kinase Inhibitor.
| Protein ID | Gene Name | Function | Fold Change in Synthesis (Treated vs. Control) | p-value |
| P06213 | HSP90AA1 | Molecular Chaperone | -2.5 | <0.01 |
| P60709 | ACTB | Cytoskeleton | 0.9 | >0.05 |
| P31749 | BAX | Apoptosis Regulator | +3.2 | <0.01 |
| Q07817 | PARP1 | DNA Repair, Apoptosis | +2.8 | <0.01 |
| P42336 | c-Myc | Transcription Factor | -4.1 | <0.001 |
Experimental Protocols
Protocol 1: Analysis of Nascent Proteome Changes in Response to Drug Treatment
This protocol describes the use of βES to identify changes in protein synthesis in a cancer cell line (e.g., HeLa) following treatment with a therapeutic agent.
Materials:
-
HeLa cells
-
Complete DMEM media
-
This compound (βES)
-
Therapeutic agent of interest (e.g., a kinase inhibitor)
-
Cycloheximide (protein synthesis inhibitor control)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., Cy5-azide for in-gel fluorescence or biotin-azide for enrichment)
-
Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells to achieve 70-80% confluency. Treat cells with the desired concentration of the therapeutic agent for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control and a positive control for protein synthesis inhibition (cycloheximide).
-
Metabolic Labeling: Add βES to the cell culture medium to a final concentration of 4 mM.[2] Incubate for 1-5 hours.[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the alkyne group of incorporated βES with an azide-containing reporter molecule (e.g., Cy5-azide or biotin-azide).
-
Downstream Analysis:
-
In-gel Fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the nascent proteome using a fluorescence scanner.[2]
-
Enrichment and Mass Spectrometry: If using biotin-azide, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the nascent proteome.
-
Protocol 2: Labeling and Enrichment of Secreted Proteins from Cancer Cells
This protocol outlines a method to specifically analyze the secretome of a metastatic cancer cell line (e.g., MDA-MB-231).
Materials:
-
MDA-MB-231 cells
-
Serum-free media
-
This compound (βES)
-
Protein concentrators
-
Click chemistry reagents (biotin-azide)
-
Streptavidin beads
Procedure:
-
Cell Culture and Labeling: Culture MDA-MB-231 cells to near confluency. Wash cells thoroughly with PBS and replace the medium with serum-free medium containing 4 mM βES. Incubate for 6-24 hours to allow for protein secretion and labeling.
-
Collection of Conditioned Media: Collect the conditioned media and centrifuge to remove any detached cells.
-
Protein Concentration: Concentrate the proteins in the conditioned media using an appropriate protein concentrator.
-
Click Chemistry and Enrichment: Perform the CuAAC reaction with biotin-azide to label the βES-containing secreted proteins. Enrich the biotinylated proteins using streptavidin beads.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides, and analyze by LC-MS/MS to identify the components of the nascent secretome.
Visualizations
Caption: Serine/Threonine metabolism in cancer and the incorporation of βES.
Caption: Workflow for analyzing proteomic response to drug treatment.
Caption: Workflow for secretome analysis using βES.
References
- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]
- 6. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Quantitative Proteomics Using β-Ethynylserine: A Novel Tool for Tracking Protein Synthesis
Application Notes for Researchers, Scientists, and Drug Development Professionals
The field of quantitative proteomics is continually evolving, seeking more precise and less disruptive methods to monitor the dynamics of the proteome. A significant advancement in this area is the use of the bioorthogonal amino acid β-ethynylserine (Ese) for metabolic labeling of newly synthesized proteins.[1][2][3][4] This technique, often referred to as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), offers several advantages over traditional methods, making it a powerful tool for basic research and drug development.[1][2][4]
Unlike methionine analogs such as azidohomoalanine (AHA) and homopropargylglycine (HPG), Ese is a threonine analog that can be efficiently incorporated into proteins in complete growth media without the need for amino acid depletion, which can be toxic to cells.[1][2][3][5] This allows for the study of protein synthesis under more physiologically relevant conditions.[2] The ethynyl group on Ese provides a bioorthogonal handle for "click chemistry" reactions, enabling the selective attachment of fluorescent dyes or affinity tags for visualization and enrichment of nascent proteins.[1][6]
Key Applications:
-
Monitoring Global Protein Synthesis: Rapidly assess changes in translational activity in response to various stimuli, such as drug treatment, signaling pathway activation, or environmental stress.[1][2]
-
Pulse-Chase Analysis: Determine the synthesis and degradation rates of specific proteins by introducing and then removing Ese from the culture medium.
-
Cell-Type-Specific Proteomics: In complex co-culture systems or in vivo models, Ese labeling combined with cell-specific markers allows for the analysis of protein synthesis in a particular cell population.[1][2]
-
Drug Discovery and Development: Evaluate the on-target and off-target effects of therapeutic compounds on protein synthesis in various cell and animal models.[4]
-
Disease Modeling: Investigate dysregulation of protein synthesis in disease models, as demonstrated in a Drosophila model of Charcot-Marie-Tooth peripheral neuropathy.[1][2]
Comparison with Other Metabolic Labeling Techniques
The primary advantage of β-Ethynylserine-based labeling lies in its ability to be used in complete media, overcoming a major limitation of methionine analogs.
| Feature | β-Ethynylserine (THRONCAT) | Methionine Analogs (e.g., HPG, AHA) | Puromycin Analogs (e.g., O-propargyl-puromycin) |
| Amino Acid Depletion | Not required[1][2][5] | Often required for efficient labeling[1][3][5] | Not applicable |
| Toxicity | Low toxicity reported[1][2][5] | Can be toxic to some cell types[1][3] | Terminates translation, highly toxic[6] |
| Incorporation Efficiency | High in complete media[2] | Lower in complete media[2] | C-terminal tagging of truncated polypeptides[6] |
| Applications | Nascent proteome profiling, protein turnover[1][2] | Nascent proteome profiling | Ribosome profiling, short-term synthesis measurement[7] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
This protocol describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells using β-Ethynylserine.
Materials:
-
β-Ethynylserine (Ese)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Cultured mammalian cells (e.g., HeLa, Ramos)[2]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
Ese Labeling:
-
Prepare a stock solution of Ese in a suitable solvent (e.g., neutralized with an equimolar solution of NaOH).[5]
-
Add Ese to the complete cell culture medium to a final concentration of 1-4 mM.[2]
-
Incubate the cells for the desired labeling period (e.g., 10 minutes to 24 hours), depending on the experimental goal. For rapid labeling, incubation times as short as a few minutes can be used.[1][2]
-
-
Cell Lysis:
-
After labeling, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis: The labeled proteome is now ready for downstream applications such as click chemistry for visualization or enrichment.
Protocol 2: Click Chemistry for Visualization of Labeled Proteins
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide probe to Ese-labeled proteins for in-gel fluorescence or microscopy.
Materials:
-
Ese-labeled protein lysate from Protocol 1
-
Azide-functionalized fluorophore (e.g., Cy5-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Ese-labeled protein lysate (20-50 µg)
-
Azide-fluorophore (e.g., 100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
-
Initiate Reaction: Add CuSO₄ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE:
-
Add 4x SDS-PAGE sample buffer to the reaction mixture.
-
Boil the sample for 5 minutes at 95°C.
-
-
Electrophoresis and Imaging:
Protocol 3: Enrichment of Newly Synthesized Proteins for Mass Spectrometry
This protocol describes the enrichment of Ese-labeled proteins using an azide-functionalized affinity tag (e.g., biotin-azide) for subsequent proteomic analysis by mass spectrometry.
Materials:
-
Ese-labeled protein lysate from Protocol 1
-
Azide-functionalized biotin
-
Streptavidin-coated magnetic beads
-
Reagents for CuAAC reaction (as in Protocol 2)
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., buffer containing a reducing agent to cleave a cleavable linker)
-
Reagents for protein digestion (e.g., trypsin)
Procedure:
-
Click Reaction with Biotin-Azide:
-
Perform the CuAAC reaction as described in Protocol 2, but substitute the fluorescent azide with biotin-azide.
-
-
Capture of Biotinylated Proteins:
-
Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high-salt buffer, urea buffer).
-
-
On-Bead Digestion or Elution:
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C. The resulting peptides in the supernatant can be collected for LC-MS/MS analysis.[2]
-
Elution: If a cleavable linker was used, elute the captured proteins by adding the appropriate cleavage reagent. The eluted proteins can then be digested in-solution.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is desalted and analyzed by LC-MS/MS for protein identification and quantification. Quantitative analysis can be performed using label-free methods or by incorporating stable isotope labeling techniques like SILAC or TMT.[2]
-
Visualizations
Caption: Experimental workflow for quantitative proteomics using β-Ethynylserine.
Caption: Analysis of signaling pathways impacting protein synthesis using Ese.
Caption: Comparison of Ese and Methionine analog labeling conditions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Ethynylserine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ethynylserine (βES) is a bioorthogonal amino acid analog of threonine that has emerged as a powerful tool for metabolic labeling and visualization of newly synthesized proteins in living cells and organisms.[1][2][3] Unlike traditional methods that often require harsh conditions like methionine-free media, βES is readily incorporated into nascent polypeptide chains by the cellular translational machinery in complete growth media, offering a minimally invasive approach to study protein synthesis dynamics.[3][4] This technique, termed THRONCAT (Threonine-derived Non-Canonical Amino Acid Tagging), allows for the selective labeling of newly synthesized proteins with fluorescent probes via click chemistry, enabling their visualization by fluorescence microscopy.[1][3][5]
The key advantage of βES lies in its ability to be used in prototrophic cells under normal growth conditions, minimizing cellular stress and artifacts.[4][5] This makes it an ideal tool for a wide range of applications, from basic cell biology research to in vivo studies in model organisms like Drosophila melanogaster.[3] Furthermore, βES-based labeling has been shown to be non-toxic and highly efficient, allowing for the detection of changes in protein synthesis within minutes.[1][3]
These application notes provide an overview of the use of β-Ethynylserine for fluorescence microscopy, including detailed protocols for labeling and imaging, as well as a summary of key quantitative data.
Principle of the Method
The workflow for using β-Ethynylserine in fluorescence microscopy involves two main steps:
-
Metabolic Labeling: Cells or organisms are incubated with βES, which is taken up by the cells and used by aminoacyl-tRNA synthetases as a surrogate for threonine during protein synthesis. This results in the incorporation of the ethynyl-functional group into newly synthesized proteins.
-
Bioorthogonal Ligation (Click Chemistry): The ethynyl group serves as a bioorthogonal handle for a highly specific and efficient chemical reaction known as click chemistry.[6][7] Following fixation and permeabilization, the alkyne-modified proteins are covalently ligated to a fluorescently labeled azide probe. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This results in the fluorescent tagging of the nascent proteome, which can then be visualized using standard fluorescence microscopy techniques.
Data Presentation
Table 1: Comparison of β-Ethynylserine (THRONCAT) and Homopropargylglycine (BONCAT) Labeling in E. coli
| Feature | β-Ethynylserine (THRONCAT) | Homopropargylglycine (BONCAT) | Reference |
| Cell Type | Prototrophic E. coli BL21 | Auxotrophic E. coli B834 | [5] |
| Media Requirement | Complete growth medium | Methionine-free medium | [5] |
| Labeling Efficiency | Strong labeling of nascent proteome | Strong incorporation in methionine-free medium | [5] |
| Effect on Growth | No significant effect on bacterial growth | Requires specific media formulation | [5] |
Table 2: Recommended Labeling Conditions for β-Ethynylserine
| Cell Type | βES Concentration | Incubation Time | Reference |
| E. coli | 4 mM | 1 hour | [1] |
| Mammalian Cells (e.g., Ramos B-cells) | Not specified | Minutes | [3] |
| Drosophila melanogaster | Not specified | Not specified | [3] |
Note: Optimal concentrations and incubation times may vary depending on the specific cell type and experimental goals and should be determined empirically.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
β-Ethynylserine (βES) stock solution (e.g., 100 mM in a pH-neutralized solvent)[8]
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Cell Culture: Plate mammalian cells on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes or coverslips) and culture under standard conditions until they reach the desired confluency.
-
Metabolic Labeling: Add βES stock solution to the complete cell culture medium to achieve the desired final concentration (a starting concentration of 1-4 mM can be tested).
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours). The optimal incubation time should be determined based on the rate of protein synthesis in the specific cell line and the experimental question.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated βES.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
The cells are now ready for the click chemistry reaction (Protocol 2).
Protocol 2: Click Chemistry for Fluorescent Labeling of β-Ethynylserine-Incorporated Proteins
Materials:
-
βES-labeled, fixed, and permeabilized cells (from Protocol 1)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following components in order:
-
PBS (to final volume)
-
Fluorescent azide probe (e.g., 1-10 µM final concentration)
-
Copper(II) sulfate (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
Sodium ascorbate (10 mM final concentration)
-
Note: The final concentrations may need optimization.
-
-
Click Reaction: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstaining: If desired, counterstain the cells with a nuclear stain (e.g., DAPI) or other cellular markers.
-
Mounting: Mount the coverslips on a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe.
Visualizations
Caption: Workflow for THRONCAT metabolic labeling.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Mass Spectrometry Analysis of Beta-Ethynylserine Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of newly synthesized proteins provides a dynamic snapshot of the cellular response to various stimuli, making it a crucial tool in both basic research and drug development. Beta-ethynylserine (βES) is a bioorthogonal amino acid analog of threonine that can be metabolically incorporated into proteins during active protein synthesis.[1][2][3] This labeling strategy, often referred to as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), allows for the selective enrichment and identification of the nascent proteome using mass spectrometry.[4][5][6]
One of the key advantages of βES is its efficient incorporation into proteins in complete growth media, obviating the need for methionine-free conditions often required by other methods like BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) which utilizes homopropargylglycine (HPG).[2][7] This makes THRONCAT a less perturbative and more versatile method for studying protein synthesis in a wide range of biological systems, including bacteria, mammalian cells, and in vivo models like Drosophila melanogaster.[2][3]
These application notes provide detailed protocols for the labeling of proteins with β-ethynylserine, enrichment of labeled proteins via click chemistry, and their subsequent analysis by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for the mass spectrometry analysis of β-ethynylserine labeled proteins involves several key steps: metabolic labeling of cells, cell lysis and protein extraction, click chemistry-based biotinylation of labeled proteins, affinity purification of biotinylated proteins, on-bead digestion to peptides, and finally, LC-MS/MS analysis and data processing.
Quantitative Data Summary
A key application of β-ethynylserine labeling is the quantitative comparison of protein synthesis under different conditions. The following tables summarize representative quantitative data from experiments using this technique.
Table 1: Comparison of Newly Synthesized Protein (NSP) Identification in HeLa Cells using THRONCAT (βES) and BONCAT (HPG) [8]
| Method | Labeling Condition | Number of Confidently Identified NSPs |
| THRONCAT | 4 mM βES in complete medium for 5 h | 3073 |
| BONCAT | 4 mM HPG in methionine-free medium for 5 h | 2981 |
| Overlap | N/A | 2415 |
| THRONCAT only | N/A | 289 |
| BONCAT only | N/A | 284 |
Table 2: Time-Course Analysis of Newly Synthesized Proteins in Ramos B-cells upon B-cell Receptor (BCR) Stimulation
This table presents a subset of hypothetical yet realistic data based on published studies demonstrating the use of THRONCAT to profile proteome dynamics.[5][8]
| Protein | Gene | Function | Fold Change (1h post-stimulation) | Fold Change (4h post-stimulation) |
| Fc receptor-like A | FCRLA | Intracellular B-cell protein | 2.5 | 1.8 |
| Sialyltransferase 6 | ST6GAL1 | Enzyme in sialylation | 1.5 | 3.2 |
| Myocyte-enhancer factor 2B | MEF2B | Transcription factor | 2.1 | 0.8 |
| Ezrin | EZR | Structural protein | 0.7 | 0.4 |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
-
Cell Culture: Culture mammalian cells (e.g., HeLa or Ramos B-cells) in their appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Labeling:
-
Prepare a stock solution of β-ethynylserine (e.g., 200 mM in sterile water or PBS).
-
For adherent cells, replace the culture medium with fresh complete medium containing the desired final concentration of βES (typically 1-4 mM).
-
For suspension cells, add the βES stock solution directly to the culture to the desired final concentration.
-
Incubate the cells for the desired labeling period (e.g., 1 to 24 hours). The optimal labeling time will depend on the specific experimental goals and the protein synthesis rates of the cell line.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS, then scrape the cells into a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or a urea-based buffer) containing protease and phosphatase inhibitors. A typical buffer might be 8 M urea in 50 mM ammonium bicarbonate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear cellular DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 3: Click Chemistry for Biotinylation of βES-labeled Proteins
This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10]
-
Prepare Click Chemistry Reagents:
-
Biotin-azide: Prepare a stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO4): Prepare a stock solution (e.g., 50 mM in sterile water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a stock solution (e.g., 50 mM in sterile water). THPTA is a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity.[10]
-
Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM in sterile water) immediately before use. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order, vortexing briefly after each addition:
-
Biotin-azide (final concentration ~100 µM)
-
THPTA (final concentration ~1 mM)
-
CuSO4 (final concentration ~1 mM)
-
Sodium Ascorbate (final concentration ~5 mM)
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.
-
Protocol 4: Affinity Purification of Biotinylated Proteins
-
Protein Precipitation: Precipitate the proteins from the click chemistry reaction mixture to remove excess reagents. A common method is methanol-chloroform precipitation.
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., 1% SDS in PBS).
-
Bead Preparation: Wash streptavidin-coated magnetic beads or agarose resin three times with the resuspension buffer.
-
Enrichment:
-
Add the resuspended protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Remove the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 2% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.5, and finally 50 mM ammonium bicarbonate).
-
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
On-bead digestion is a common method to process proteins captured on affinity beads for mass spectrometry analysis.[1][4][11][12][13]
-
Reduction and Alkylation:
-
Resuspend the beads in a solution of 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 50 mM ammonium bicarbonate containing MS-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a solution of 50% acetonitrile and 0.1% formic acid to recover any remaining peptides from the beads.
-
Combine the supernatants.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 StageTips or a similar solid-phase extraction method.
-
Elute the desalted peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a small volume of 0.1% formic acid in water, ready for injection into the LC-MS/MS system.
-
Protocol 6: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap Exploris 480) coupled to a nano-liquid chromatography system.
-
Separate peptides using a reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a software platform such as MaxQuant.
-
Perform protein identification by searching the MS/MS spectra against a relevant protein database (e.g., UniProt Human).
-
Include the following variable modifications in the search parameters:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
Threonine-to-βES (+9.984 Da)
-
-
Perform label-free quantification (LFQ) to determine the relative abundance of the identified proteins across different samples.
-
Filter the results to include only proteins identified with high confidence (e.g., based on a specified false discovery rate, typically <1%).
-
Perform statistical analysis to identify proteins with significantly altered synthesis rates between experimental conditions.
-
Application in Drug Development and Research
The ability to specifically monitor newly synthesized proteins makes β-ethynylserine labeling a powerful tool in drug discovery and development.
Potential applications include:
-
Target Identification and Validation: By observing which proteins are newly synthesized in response to a drug candidate, researchers can gain insights into the drug's molecular targets and downstream effects.
-
Mechanism of Action Studies: Understanding the specific changes in the nascent proteome can help elucidate the mechanism by which a compound exerts its therapeutic or toxic effects.
-
Biomarker Discovery: Proteins that show significant changes in their synthesis rates in response to a disease state or treatment can be investigated as potential biomarkers for disease progression or drug efficacy.
-
Studying Dynamic Cellular Processes: This technique is ideal for investigating cellular processes that involve rapid changes in protein synthesis, such as immune cell activation, stress responses, and cell differentiation.[14][15][16]
References
- 1. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. On-beads trypsin digest and Mass Spectrometry [bio-protocol.org]
- 12. biotechsupportgroup.com [biotechsupportgroup.com]
- 13. usherbrooke.ca [usherbrooke.ca]
- 14. Quantitative proteomics identifies PTP1B as modulator of B cell antigen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Unveiling a New Era in Proteome Dynamics with β-Ethynylserine and SILAC Proteomics
Abstract
The dynamic nature of the proteome, with its constant synthesis and degradation of proteins, is central to cellular function and response to stimuli. This application note details a powerful methodology combining the precision of Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for quantitative proteomics with the specificity of β-Ethynylserine (β-ES) metabolic labeling for capturing newly synthesized proteins. This combination, termed Ethynyl-SILAC, enables researchers to distinguish and quantify nascent proteins against the backdrop of the pre-existing proteome, offering unprecedented insights into the regulation of protein synthesis in various biological contexts, including drug discovery and development.
Introduction
Understanding the dynamics of protein synthesis is crucial for elucidating cellular responses to various stimuli, disease progression, and the mechanism of action of therapeutic agents. Traditional quantitative proteomics methods measure changes in the total abundance of proteins, which can obscure the effects of rapid translational regulation. To overcome this limitation, we present a robust workflow that integrates two powerful techniques:
-
β-Ethynylserine (β-ES): A bioorthogonal analog of the amino acid threonine, β-ES is incorporated into newly synthesized proteins during translation.[1][2] Its terminal alkyne group serves as a chemical handle for subsequent covalent modification via "click chemistry."[3][4]
-
SILAC (Stable Isotope Labeling with Amino acids in Cell culture): A metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.[5][6] Cells are grown in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids (e.g., lysine and arginine).[7][8] When the cell populations are mixed, their corresponding proteins can be distinguished by mass spectrometry, and the ratio of heavy to light peptide signals provides a precise measure of relative protein abundance.[9][10]
By combining a pulse of β-ES labeling with a standard SILAC experimental design, researchers can specifically enrich for and quantify newly synthesized proteins in response to a stimulus, providing a dynamic snapshot of the cellular translational landscape.
Principle of the Method
The Ethynyl-SILAC workflow involves three key stages:
-
Metabolic Labeling: Two cell populations are cultured in SILAC media containing either "light" (e.g., ¹²C₆, ¹⁴N₂-Lysine and ¹²C₆, ¹⁴N₄-Arginine) or "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lysine and ¹³C₆, ¹⁵N₄-Arginine) amino acids until full incorporation is achieved.[11] One population (e.g., the "heavy" labeled cells) is then subjected to a stimulus, while the other serves as a control. Both populations are simultaneously pulsed with β-ES for a short period to label only the newly synthesized proteins.
-
Click Chemistry and Enrichment: After cell lysis and protein extraction, the alkyne-modified nascent proteins are covalently tagged with an azide-biotin reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][12] The biotinylated proteins, representing the newly synthesized proteome, are then selectively enriched using streptavidin-based affinity purification.[13]
-
Quantitative Mass Spectrometry: The enriched, newly synthesized proteins from the mixed "light" and "heavy" populations are digested into peptides and analyzed by LC-MS/MS. The relative abundance of each newly synthesized protein between the stimulated and control conditions is determined by the ratio of the corresponding heavy and light peptide pairs.
Applications
This powerful technique can be applied to a wide range of research areas, including:
-
Drug Discovery and Development: Elucidating the mechanism of action of drugs that modulate protein synthesis.
-
Signal Transduction: Identifying proteins that are rapidly synthesized in response to specific signaling pathway activation.
-
Stress Response: Characterizing the translational response of cells to various stressors.
-
Disease Research: Investigating dysregulated protein synthesis in diseases such as cancer and neurodegenerative disorders.
Experimental Protocols
Materials
-
SILAC-grade DMEM, deficient in L-lysine and L-arginine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" ¹³C₆, ¹⁵N₂-L-lysine and ¹³C₆, ¹⁵N₄-L-arginine
-
β-Ethynylserine (β-ES)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Azide-PEG3-Biotin
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
Protocol 1: Cell Culture and Metabolic Labeling
-
SILAC Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing SILAC-grade DMEM with either light or heavy isotopes of lysine and arginine, respectively, and 10% dFBS.
-
Cell Adaptation: Culture two populations of cells, one in "light" and one in "heavy" SILAC medium, for at least five cell divisions to ensure >97% incorporation of the stable isotope-labeled amino acids.[8][11]
-
Stimulation and β-ES Pulse:
-
Plate the "light" and "heavy" adapted cells at the desired density.
-
Treat the "heavy" cell population with the stimulus of interest for the desired duration. Treat the "light" population with a vehicle control.
-
During the final 1-4 hours of the treatment, supplement the media of both populations with β-ES to a final concentration of 1-4 mM.
-
-
Cell Harvest:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet them by centrifugation.
-
The cell pellets can be stored at -80°C or used immediately.
-
Protocol 2: Click Chemistry and Protein Enrichment
-
Cell Lysis:
-
Resuspend the "light" and "heavy" cell pellets in lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Click Reaction:
-
To the mixed protein lysate, add the following reagents in order to the final concentrations:
-
Azide-PEG3-Biotin (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
-
-
Enrichment of Newly Synthesized Proteins:
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
Twice with 1% SDS in PBS
-
Twice with 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Twice with 20% acetonitrile in PBS
-
Twice with 50 mM ammonium bicarbonate
-
-
Protocol 3: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Add sequencing grade trypsin (1 µg) to the bead slurry.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50 µL of 50 mM ammonium bicarbonate and combine the supernatants.
-
Acidify the pooled peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 StageTips.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-20 most intense precursor ions for fragmentation.
-
Data Analysis
-
Database Searching: Process the raw MS data using a software platform like MaxQuant. Search the data against a relevant protein database (e.g., UniProt) with the following parameters:
-
Enzyme: Trypsin
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term)
-
Fixed modifications: Carbamidomethyl (C)
-
SILAC labels: Lys8/Arg10 (heavy) and Lys0/Arg0 (light)
-
-
Quantification: MaxQuant will automatically calculate the heavy/light (H/L) ratios for each identified peptide and protein. The H/L ratio represents the relative change in the synthesis rate of a given protein in the stimulated condition compared to the control.
-
Data Interpretation: Filter the results to include proteins with a minimum of two quantified peptides. Proteins with H/L ratios significantly deviating from 1 represent those with altered synthesis rates in response to the stimulus. Further bioinformatics analysis can be performed to identify enriched pathways and biological processes.
Quantitative Data Presentation
The following table is a representative example of quantitative data obtained from an Ethynyl-SILAC experiment investigating the effect of a growth factor on protein synthesis in a cancer cell line.
| Protein Accession | Gene Name | Protein Description | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.12 | 0.45 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.78 | Unchanged |
| P06733 | HSPA8 | Heat shock cognate 71 kDa protein | 2.54 | 0.002 | Upregulated |
| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.89 | 0.001 | Upregulated |
| Q06830 | RPS6 | 40S ribosomal protein S6 | 0.45 | 0.005 | Downregulated |
| P62736 | EEF2 | Eukaryotic translation elongation factor 2 | 0.51 | 0.008 | Downregulated |
Visualizations
Signaling Pathway Diagram
Caption: mTOR signaling pathway leading to increased protein synthesis.
Experimental Workflow Diagram
Caption: Ethynyl-SILAC experimental workflow.
Conclusion
The combination of β-Ethynylserine metabolic labeling and SILAC-based quantitative proteomics provides a robust and sensitive method for the specific analysis of newly synthesized proteins. This approach offers a dynamic view of the proteome that is unattainable with traditional proteomic methods. The detailed protocols and data analysis workflow presented in this application note provide a comprehensive guide for researchers to implement this powerful technique in their own studies, paving the way for new discoveries in basic research and drug development.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and quantification of newly synthesized proteins translationally regulated by YB-1 using a novel Click-SILAC approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 10. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing β-Ethynylserine (β-ES) Labeling
Welcome to the technical support center for β-Ethynylserine (β-ES) metabolic labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this novel threonine analog for nascent protein synthesis analysis.
Frequently Asked Questions (FAQs)
Q1: What is β-Ethynylserine (β-ES) and how does it work?
β-Ethynylserine (β-ES) is a bioorthogonal analog of the amino acid L-threonine.[1] It is incorporated into newly synthesized proteins during translation, effectively tagging them with an alkyne group.[1] This alkyne handle allows for the subsequent covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient "click chemistry" reaction.[1][2][3] This enables the visualization and enrichment of the nascent proteome.[1]
Q2: What are the main advantages of using β-ES over other metabolic labels like methionine analogs (AHA/HPG)?
The primary advantage of β-ES is that it can be used in complete cell culture medium.[1][3] Methionine analogs often require methionine-free conditions to achieve sufficient labeling, which can be stressful to cells and is not always feasible, especially in in vivo models.[1] β-ES, introduced as part of the THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) method, demonstrates efficient incorporation without the need for amino acid depletion, and it is generally non-toxic to cells.[1][3][4]
Q3: Is β-ES toxic to cells?
β-ES is generally considered non-toxic and has been shown to have minimal effects on cell proliferation and morphology even at high concentrations and over extended periods (e.g., 48 hours).[3] However, as with any metabolic label, it is prudent to optimize the concentration and duration of labeling for your specific cell type and experimental conditions to avoid any potential detrimental effects, especially in long-term studies (≥24 hours).[3]
Q4: Can β-ES be used for in vivo studies?
Yes, β-ES has been successfully used for metabolic labeling in Drosophila melanogaster, demonstrating its utility for in vivo applications.[1] It allows for the visualization and quantification of relative protein synthesis rates in specific cell types within a living organism.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Suboptimal β-ES Concentration: The concentration of β-ES may be too low for your cell type or experimental conditions. 2. Short Incubation Time: The labeling duration may be insufficient to allow for significant incorporation. 3. Inefficient Click Reaction: Problems with the click chemistry reagents or protocol can lead to poor detection. 4. High Endogenous Threonine: Although β-ES works in complete media, very high levels of threonine could compete with its incorporation. 5. Protein Synthesis Inhibition: The experimental conditions (e.g., drug treatment) may be inhibiting overall protein synthesis. | 1. Optimize β-ES Concentration: Perform a dose-response experiment to determine the optimal concentration (see Table 1 for starting points). 2. Increase Incubation Time: Extend the labeling period. A time-course experiment can help determine the optimal duration. 3. Troubleshoot Click Reaction: Ensure all click chemistry reagents are fresh and prepared correctly. Use a positive control to verify the reaction efficiency. 4. Consider Threonine Depletion (for maximal signal): For a significant signal boost (up to 1000-fold), consider using threonine-free medium, though this negates one of the key advantages of β-ES.[2] 5. Include a Positive Control: Use a known protein synthesis stimulant or a cell line with high metabolic activity to confirm the labeling procedure is working. |
| High Background Signal | 1. Non-specific Binding of Detection Reagent: The azide-fluorophore or azide-biotin may be binding non-specifically to cells or proteins. 2. Excess Unincorporated β-ES: Residual β-ES that has not been washed away might react with the detection reagent. 3. Copper-Mediated Side Reactions: The copper catalyst in CuAAC can sometimes promote non-specific labeling, particularly with thiol-containing proteins. | 1. Increase Washing Steps: Add extra washing steps after fixation and permeabilization to remove unbound detection reagents. 2. Thorough Washing Post-Labeling: Ensure cells are thoroughly washed after the β-ES incubation period to remove any unincorporated analog. 3. Use a Copper Chelator: Include a copper-chelating ligand like THPTA or BTTAA in your click reaction mix to minimize side reactions and protect biomolecules. |
| Cell Death or Altered Phenotype | 1. β-ES Concentration Too High for Long-Term Experiments: While generally non-toxic, prolonged exposure to high concentrations might affect certain sensitive cell lines. 2. Toxicity of Click Chemistry Reagents: The copper catalyst used in the click reaction can be toxic to live cells. | 1. Titrate β-ES Concentration: For experiments longer than 24 hours, perform a viability assay (e.g., MTT or Trypan Blue) to determine the highest non-toxic concentration. 2. Perform Click Reaction on Fixed Cells: For imaging applications, always perform the click reaction after cells have been fixed and permeabilized. For live-cell applications, consider using copper-free click chemistry methods. |
| Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable protein synthesis levels. 2. Inaccurate Reagent Pipetting: Small volumes of concentrated β-ES or click reagents can be a source of error. 3. Edge Effects in Multi-well Plates: Wells on the edge of a plate may experience different temperature and evaporation rates. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Use Master Mixes: Prepare master mixes of β-ES-containing media and click reaction cocktails to ensure consistency across all samples. 3. Avoid Outer Wells: If possible, do not use the outermost wells of a multi-well plate for experimental samples. Fill them with PBS or media to minimize edge effects. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for β-Ethynylserine (β-ES) Labeling
| Organism/Cell Type | Medium | Recommended Concentration Range | Incubation Time | Notes |
| E. coli | LB Medium | 1 - 4 mM | 1 hour | Incorporation is inhibited by chloramphenicol and excess threonine.[2] |
| HeLa Cells | Complete DMEM | 0.1 - 4 mM | 1 hour | Labeling is concentration-dependent. A 1000-fold increase in sensitivity can be achieved in threonine-free medium.[2] |
| Ramos B-cells | Complete RPMI 1640 | 1 - 4 mM | 1 - 4 hours | Effective for profiling proteomic changes after B-cell receptor stimulation.[1] |
| Drosophila melanogaster (larvae) | In vivo | 0.4 - 4 mM | 1 - 24 hours | Incorporation is strongly concentration-dependent.[2] |
Table 2: Effect of β-ES on Cell Proliferation (HeLa Cells)
| β-ES Concentration | Incubation Time | Effect on Proliferation |
| 0.1 mM | 24 hours | Normal proliferation |
| 1 mM | 24 hours | Normal proliferation |
| 4 mM | 24 hours | Normal proliferation |
| 0.1 mM | 48 hours | Normal proliferation |
| 1 mM | 48 hours | Normal proliferation |
| 4 mM | 48 hours | Aberrant proliferation |
Data adapted from studies on the THRONCAT method. "Aberrant" indicates a deviation from the normal proliferation rate of control cells.[2]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-ES
-
Cell Seeding: Plate mammalian cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Prepare Labeling Medium: Prepare fresh, complete cell culture medium containing the desired final concentration of β-ES (e.g., 1-4 mM). Warm the medium to 37°C.
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the β-ES labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any unincorporated β-ES.
-
Proceed to Downstream Analysis: The cells are now ready for fixation and permeabilization followed by a click chemistry reaction for visualization, or for cell lysis and subsequent enrichment protocols.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy
This protocol is intended for cells that have been metabolically labeled with β-ES and are adherent to a glass coverslip or imaging plate.
-
Fixation: Fix the labeled cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS containing 3% Bovine Serum Albumin (BSA).
-
Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail. For a 100 µL reaction, mix the following in order:
-
PBS: 85 µL
-
Azide-fluorophore (10 mM stock in DMSO): 1 µL (Final concentration: 100 µM)
-
Copper(II) Sulfate (50 mM stock in H₂O): 2 µL (Final concentration: 1 mM)
-
THPTA (100 mM stock in H₂O): 2 µL (Final concentration: 2 mM)
-
Sodium Ascorbate (500 mM stock in H₂O, freshly prepared): 10 µL (Final concentration: 50 mM) Vortex the cocktail gently after adding all components.
-
-
Click Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
(Optional) Counterstaining: If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.
-
Imaging: Mount the coverslip onto a microscope slide with mounting medium and proceed with fluorescence microscopy.
Visualizations
Caption: Experimental workflow for β-Ethynylserine labeling and detection.
Caption: Simplified mTOR signaling pathway controlling protein synthesis.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. app1-c89-pub.pressidium.com - Click Chemistry Protein Labeling [app1-c89-pub.pressidium.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Low Incorporation of beta-Ethynylserine
Welcome to the technical support center for beta-Ethynylserine (βES). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to the incorporation of βES into newly synthesized proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low or no incorporation of this compound (βES)?
Several factors can contribute to inefficient labeling of newly synthesized proteins with βES. Here's a breakdown of potential causes and solutions:
-
Suboptimal βES Concentration: The incorporation of βES is concentration-dependent.[1][2] Insufficient concentration will lead to poor labeling.
-
Competition with L-Threonine: βES is an analog of L-threonine and competes for the same threonyl-tRNA synthetase (ThrRS).[1][3] High concentrations of L-threonine in the culture medium will reduce βES incorporation.
-
Recommendation: While βES is designed for use in complete media, for maximal incorporation, you can use threonine-free medium for a short period.[1] Alternatively, increasing the βES concentration can help overcome the competition.
-
-
Cell Type Variability: Different cell lines may exhibit varying efficiencies in βES uptake and incorporation.
-
Recommendation: It is crucial to empirically determine the optimal βES concentration and incubation time for each cell line used.
-
-
Incorrect Storage and Handling of βES: Like many reagents, the stability of βES can affect its efficacy.
-
Issues with Downstream Detection (Click Chemistry): Low signal might not be due to poor incorporation but rather inefficient click chemistry reaction.
2. How can I optimize the concentration of this compound for my experiment?
Optimizing the βES concentration is a critical step for successful labeling.
-
Recommendation: Perform a dose-response experiment. Titrate βES in your cell culture over a range of concentrations (e.g., 0.1 mM to 4 mM) for a fixed incubation time.[1][3] Analyze the incorporation efficiency using a downstream detection method such as in-gel fluorescence or flow cytometry after a click reaction with a fluorescent azide.[1]
Quantitative Data Summary: βES Concentration and Incorporation
| Cell Type | βES Concentration | Medium | Incubation Time | Observed Outcome | Reference |
| HeLa | 0.4 - 4 mM | Complete | 1 hour | Concentration-dependent increase in incorporation. | [1] |
| HeLa | 4 µM | Threonine-free | Not specified | 200-fold signal over background. | [1] |
| E. coli BL21 | 4 mM | LB Medium | 1 hour | Strong labeling of nascent proteome. | [1] |
| Drosophila melanogaster larvae | 0.4 mM | In vivo | Not specified | ~90% decrease in incorporation compared to 4 mM. | [2][3] |
3. Is this compound toxic to cells?
βES is generally considered non-toxic at working concentrations.[1][2]
-
Details: Studies have shown no reduction in cell viability in HeLa cells treated with 0.4–4 mM βES for up to 24 hours.[1] Furthermore, proteomic analysis did not show an induction of cellular stress response after 5 hours of labeling with 1 mM βES.[1] However, at higher concentrations, some effects on proliferation have been observed.[3]
4. I see a weak signal after the click chemistry reaction. How can I troubleshoot this?
A faint signal post-click chemistry can stem from issues with the reaction itself.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting:
-
Reagent Quality: Ensure the copper(II) sulfate and the reducing agent (e.g., sodium ascorbate) are fresh. The reducing agent is particularly susceptible to oxidation.[7]
-
Ligand: Use a copper-chelating ligand like THPTA or TBTA to improve reaction efficiency and reduce cell toxicity.[7][8]
-
Oxygen Removal: For in vitro reactions, degassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) can improve the reaction by preventing the oxidation of the copper(I) catalyst.[6]
-
Non-specific Binding: Be aware that weak, non-specific labeling of proteins can occur in copper-catalyzed reactions.[9] Include a negative control (cells not treated with βES) to assess the level of background signal.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting:
-
Reagent Stability: While copper-free, the strained cyclooctyne reagents can degrade over time. Ensure proper storage and handling.
-
Thiol Reactivity: Some cyclooctynes can react with cysteine residues, leading to azide-independent labeling.[9] This reaction is generally much slower than the reaction with azides but can contribute to background signal.
-
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells to the desired confluency.
-
Preparation of βES Stock: Prepare a stock solution of βES (e.g., 100 mM in a suitable solvent like water or DMSO, with pH adjustment if necessary).[10] Store at -20°C or -80°C.[4]
-
Labeling: Add βES to the cell culture medium to the desired final concentration (e.g., 1-4 mM). For optimization, a range of concentrations should be tested.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours). The optimal time will depend on the protein of interest and the experimental goals.[1]
-
Cell Lysis (for downstream analysis): After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.[11][12]
-
Proceed to Click Chemistry: The cell lysate containing βES-labeled proteins is now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Cell Lysates
-
Prepare Reagents:
-
Reaction Mix: In a microfuge tube, combine the following (example volumes):
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction.[7]
-
Incubation: Protect the reaction from light and incubate at room temperature for 30 minutes to 1 hour.[7]
-
Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or Western blotting.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting logic for low this compound signal.
Caption: Pathway of this compound incorporation.
References
- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. interchim.fr [interchim.fr]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Investigating the Potential Cytotoxicity of beta-Ethynylserine
Disclaimer: Information on the specific cytotoxicity of beta-ethynylserine is limited in publicly available scientific literature. This guide provides general troubleshooting advice and standardized protocols for researchers investigating the potential cytotoxic effects of novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing inconsistent results in my cell viability assays with this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure the solubility and stability of your this compound solution. Precipitates or degradation can lead to variable effective concentrations. Secondly, check for lot-to-lot variability of the compound if sourced from different batches. Finally, inconsistencies in cell seeding density, incubation times, and reagent preparation are common sources of error. We recommend running a positive and negative control with every experiment to ensure assay validity.
Q2: My cells are showing signs of stress, but common cytotoxicity assays (e.g., MTT, LDH) are not showing a significant effect. Why might this be?
A2: It is possible that this compound is inducing cytostatic effects rather than overt cytotoxicity. This means it might be inhibiting cell proliferation without directly causing cell death. Consider performing a cell proliferation assay, such as a CFSE-based assay, to investigate this possibility. Alternatively, the compound might be inducing a specific form of cell death, like apoptosis, that is not robustly detected by all cytotoxicity assays at the time point you are measuring.
Q3: How can I determine if this compound is inducing apoptosis in my cell line?
A3: To determine if this compound induces apoptosis, you can use several assays. A common initial step is to use an Annexin V/Propidium Iodide (PI) assay, which can distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1] Further confirmation can be achieved by performing a TUNEL assay to detect DNA fragmentation or by Western blotting for key apoptotic proteins like cleaved caspases (e.g., caspase-3, -9) and members of the Bcl-2 family.[2][3]
Q4: What is the appropriate concentration range to use when first testing the cytotoxicity of this compound?
A4: When testing a novel compound, it is best to start with a broad range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range will help in identifying the IC50 (half-maximal inhibitory concentration) and the concentrations at which the compound may have no effect or a maximal effect.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability
| Symptom | Possible Cause | Suggested Solution |
| No decrease in cell viability even at high concentrations of this compound. | Compound instability or degradation. | Prepare fresh solutions of this compound for each experiment. Verify the storage conditions and shelf-life of the compound.[4] |
| Cell line resistance. | Use a positive control known to induce cytotoxicity in your cell line to confirm assay performance. Consider testing on a different, more sensitive cell line. | |
| Incorrect assay choice. | The compound might be cytostatic rather than cytotoxic. Use a proliferation assay to check for anti-proliferative effects. |
Guide 2: High Variability Between Replicates
| Symptom | Possible Cause | Suggested Solution |
| Significant standard deviation between technical or biological replicates. | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution in the wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The following tables represent hypothetical data that could be generated during a cytotoxicological assessment of a novel compound.
Table 1: Cell Viability (MTT Assay) of a Human Cancer Cell Line Treated with this compound for 48 hours
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 25 | 60.3 ± 4.9 |
| 50 | 42.1 ± 3.8 |
| 100 | 25.4 ± 2.9 |
Table 2: Apoptosis Induction (Annexin V/PI Staining) in a Human Cancer Cell Line Treated with this compound for 24 hours
| Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 | 1.5 ± 0.4 |
| 25 | 15.6 ± 2.3 | 5.8 ± 1.1 |
| 50 | 35.2 ± 3.1 | 12.4 ± 1.9 |
| 100 | 48.9 ± 4.5 | 25.7 ± 3.2 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Visualizations
Caption: Workflow for assessing the potential cytotoxicity of a novel compound.
Caption: Hypothetical ROS-mediated apoptotic pathway induced by a cytotoxic agent.
References
- 1. 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells [mdpi.com]
- 2. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Beta-Ethynylserine (βES)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using beta-ethynylserine (βES) for metabolic labeling of newly synthesized proteins. Our goal is to help you minimize potential off-target effects and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with βES.
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling of newly synthesized proteins | Insufficient βES concentration | Optimize the βES concentration. Start with a concentration range of 1-4 mM for mammalian cells and adjust as needed based on your cell type and experimental goals.[1] |
| Short incubation time | Increase the incubation time. Detectable labeling can be achieved within minutes, but longer incubation times (e.g., 1-4 hours) will increase the signal.[1] | |
| High endogenous threonine levels | While βES is effective in complete media, for maximum sensitivity, consider using threonine-depleted media for a short period before and during labeling.[2] | |
| Inefficient click reaction | Ensure all click chemistry reagents are fresh and properly prepared. Optimize the concentration of copper, ligand, and the fluorescent probe or affinity tag. | |
| Reduced cell viability or proliferation | High βES concentration | Reduce the βES concentration. While generally non-toxic, high concentrations (e.g., >4 mM) or prolonged exposure (≥24 hours) can slightly impair cell proliferation.[1] |
| Contamination of βES stock | Ensure the βES stock solution is sterile and free of contaminants. Filter-sterilize the stock solution before use.[3] | |
| Synergistic toxicity with other treatments | If co-incubating with other drugs, perform a toxicity test to ensure the combination is not detrimental to the cells. | |
| High background signal | Non-specific binding of the detection reagent | Include a control sample that has not been treated with βES but undergoes the click reaction to assess the background from the detection reagents. |
| Endogenously biotinylated proteins (if using biotin tags) | Include a control where the click reaction is performed without the alkyne-biotin tag to identify endogenously biotinylated proteins.[4] | |
| Variability between experiments | Inconsistent cell culture conditions | Maintain consistent cell density, passage number, and media composition between experiments. |
| Inconsistent βES incubation conditions | Ensure the βES concentration, incubation time, and temperature are consistent across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (βES)?
A1: this compound is a bioorthogonal analog of the amino acid L-threonine.[3] It is incorporated into newly synthesized proteins in place of threonine by the cell's natural translational machinery.[1] The ethynyl group serves as a chemical handle for "click chemistry," allowing for the selective attachment of fluorescent dyes or affinity tags for visualization or enrichment of these proteins.[1][5]
Q2: What are the known off-target effects of βES?
A2: The primary "on-target" effect of βES is its competition with L-threonine for incorporation into proteins. As an antimetabolite of L-threonine, it has the potential to interfere with other threonine-dependent metabolic pathways, although this has not been extensively reported in the context of protein labeling.[6] At high concentrations or with prolonged exposure, βES can cause a slight reduction in cell proliferation.[1] It is crucial to perform dose-response experiments to determine the optimal concentration that provides robust labeling with minimal impact on cell health.
Q3: How can I be sure that the signal I am observing is from the specific incorporation of βES into newly synthesized proteins?
A3: To confirm the specific incorporation of βES, you should include a control where cells are co-incubated with βES and a protein synthesis inhibitor, such as cycloheximide.[1] A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the signal is dependent on active protein synthesis.
Q4: Do I need to use special media for βES labeling?
A4: One of the key advantages of βES is its efficient incorporation in complete growth media, unlike some other non-canonical amino acids that require methionine-free conditions.[1][7] However, for experiments requiring maximum sensitivity, using threonine-depleted media can enhance the incorporation of βES.[2]
Q5: What is the optimal concentration and incubation time for βES?
A5: The optimal conditions are cell-type and experiment-dependent. For mammalian cells, a starting concentration of 1-4 mM βES for 1-4 hours is a good starting point.[1] For longer-term labeling (≥24 hours), it is recommended to use a lower concentration to avoid potential effects on cell proliferation.[1] We highly recommend performing a dose-response experiment to determine the optimal conditions for your specific system.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal βES Concentration
This protocol outlines a method to determine the optimal concentration of βES for your cell type, balancing labeling efficiency with cell viability.
-
Cell Plating: Plate your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
βES Treatment: Prepare a range of βES concentrations in your complete cell culture medium (e.g., 0, 0.5, 1, 2, 4, 8 mM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of βES. Incubate for the desired labeling period (e.g., 4 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as an MTT or a live/dead cell staining assay.
-
Labeling Efficiency Assessment:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Perform the click reaction with a fluorescent azide probe.
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Wash the cells to remove excess reagents.
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Analyze the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.
-
-
Data Analysis: Plot the cell viability and fluorescence intensity against the βES concentration. The optimal concentration will be the one that gives a strong signal with minimal impact on cell viability.
Protocol 2: Control for Specific Incorporation of βES
This protocol describes how to use a protein synthesis inhibitor to verify that βES is being incorporated during active protein synthesis.
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Cell Plating: Plate your cells in a suitable format for your planned analysis (e.g., multi-well plate, chamber slide).
-
Treatment Groups:
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Control: Cells in complete medium.
-
βES: Cells in complete medium with the optimal concentration of βES.
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βES + Inhibitor: Cells pre-treated with a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide for 30 minutes) followed by the addition of βES in the presence of the inhibitor.
-
Inhibitor Only: Cells treated with the protein synthesis inhibitor alone.
-
-
Incubation: Incubate the cells for the desired labeling period.
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Analysis: Perform the click reaction and subsequent analysis (e.g., fluorescence microscopy, flow cytometry, or western blot).
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Interpretation: A significant reduction in the signal in the "βES + Inhibitor" group compared to the "βES" group confirms that the labeling is dependent on new protein synthesis.
Visualizations
Caption: Troubleshooting workflow for low βES labeling signal.
References
- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: β-Ethynylserine (BES) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their β-Ethynylserine (BES) experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is β-Ethynylserine (BES) and how does it work?
β-Ethynylserine (BES) is a bioorthogonal amino acid analog of threonine.[1][2] It is used in a technique called THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging) for metabolic labeling of newly synthesized proteins.[1][2] Because BES is structurally similar to threonine, it is recognized by the cell's translational machinery, specifically the threonyl-tRNA synthetase, and incorporated into nascent polypeptide chains in place of threonine residues.[3][4][5][6] The key feature of BES is its terminal alkyne group, which is a bioorthogonal handle. This alkyne group is chemically inert within the cellular environment but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with an azide-containing reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment of the newly synthesized proteins.[7][8][9]
Q2: What are the main advantages of using BES over other metabolic labeling reagents like L-homopropargylglycine (HPG)?
The primary advantage of BES is that it can be used in complete cell culture medium without the need for amino acid depletion.[1][2][10] Methionine analogs like HPG often require methionine-free medium to achieve efficient incorporation, which can induce cellular stress and may not be suitable for all experimental systems, particularly in vivo studies.[1][10] BES, being a threonine analog, is efficiently incorporated into proteins even in the presence of threonine in the medium.[1][10] Studies have shown that BES can lead to faster and stronger labeling of the nascent proteome compared to HPG in complete medium.[10]
Q3: What is the optimal concentration of BES for metabolic labeling?
The optimal concentration of BES can vary depending on the cell type and experimental goals. However, a good starting point for many mammalian cell lines is between 1 mM and 4 mM.[1][10][11] It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell line that provides a strong signal with minimal toxicity.[11]
Q4: What is the recommended incubation time for BES labeling?
Labeling of newly synthesized proteins with BES can be detected in as little as a few minutes.[1][2] For most applications, incubation times ranging from 1 to 24 hours are used.[11] Shorter incubation times are suitable for pulse-labeling experiments to capture rapid changes in protein synthesis, while longer incubation times can be used to label a larger proportion of the proteome. The optimal incubation time should be determined empirically for each experiment.
Q5: Can BES be toxic to cells?
At high concentrations and with long incubation periods, BES can have an impact on cell proliferation.[11] It is essential to assess cell viability and proliferation after BES treatment, especially when using concentrations at the higher end of the recommended range. If toxicity is observed, reducing the BES concentration or the incubation time is recommended.
Troubleshooting Guide
Issue 1: Low or No Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient BES Incorporation | - Optimize BES Concentration: Perform a dose-response experiment with BES concentrations ranging from 0.5 mM to 4 mM to find the optimal concentration for your cell type.[11] - Increase Incubation Time: Extend the incubation period to allow for more significant incorporation of BES into newly synthesized proteins.[12] - Confirm Protein Synthesis: As a positive control, co-treat cells with a protein synthesis inhibitor (e.g., cycloheximide for eukaryotes, chloramphenicol for bacteria). A significant reduction in signal in the presence of the inhibitor confirms that the signal is dependent on new protein synthesis.[1][10] - Check Cell Health: Ensure that the cells are healthy and actively dividing during the labeling period. |
| Inefficient Click Reaction | - Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate and the azide--tagged reporter molecule immediately before use. Sodium ascorbate is prone to oxidation, which can inhibit the click reaction.[13] - Optimize Reagent Concentrations: Titrate the concentrations of the copper(II) sulfate, ligand (e.g., THPTA), and the azide-tagged reporter.[1][13] - Protect from Light: Keep the click reaction mixture protected from light, especially when using fluorescent azide reporters, to prevent photobleaching.[10] |
| Problem with Detection | - Check Imaging Settings: Ensure that the excitation and emission wavelengths of your imaging system are correctly set for the fluorophore used.[14] - Increase Antibody Concentration (for Western Blots): If detecting a biotin-tagged protein via a streptavidin-HRP conjugate and subsequent chemiluminescence, you may need to optimize the concentration of the streptavidin-HRP.[15] |
Issue 2: High Background
| Possible Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | - Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies (in the case of Western blotting) can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.[9][15] - Increase Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[11] - Use a Blocking Agent: For immunofluorescence and Western blotting, use an appropriate blocking buffer (e.g., BSA or non-fat milk) to block non-specific binding sites.[15] |
| Excess Unreacted Click Reagents | - Purify Labeled Lysate: After the click reaction on cell lysates, remove excess copper and azide-fluorophore by protein precipitation (e.g., with methanol/chloroform) or buffer exchange.[1][13] - Reduce Reporter Concentration: Titrate down the concentration of the azide-fluorophore in the click reaction. A final concentration of 20 µM is a good starting point, but this can be lowered if high background is observed.[1][13] |
| Cellular Autofluorescence | - Use an Unstained Control: Always include an unstained control (cells that have not been labeled or subjected to the click reaction) to assess the level of endogenous autofluorescence.[14] - Choose a Brighter Fluorophore: If the specific signal is weak compared to the autofluorescence, consider using a brighter fluorophore or an amplification strategy.[11] - Use a Different Fluorescent Channel: Some autofluorescence is wavelength-dependent. If possible, switch to a fluorophore that emits in a different part of the spectrum.[9] |
Data Presentation
Table 1: Recommended Starting Concentrations for BES Metabolic Labeling
| Cell Type | BES Concentration (mM) | Incubation Time | Expected Outcome |
| Mammalian Cells (e.g., HeLa) | 1 - 4 | 1 - 24 hours | Efficient, concentration-dependent labeling.[11] |
| Bacteria (e.g., E. coli) | 1 - 4 | 30 minutes - 2 hours | Strong labeling of the nascent proteome.[1][10] |
| Drosophila melanogaster | 4 | 24 hours (in food) | In vivo labeling of newly synthesized proteins.[10] |
Table 2: Click Chemistry Reaction Components for Cell Lysates
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration |
| Protein Lysate | 1-5 mg/mL | 50 µL | ~0.5-2.5 mg/mL |
| PBS Buffer | - | 90 µL | - |
| Azide/Alkyne Reporter | 2.5 mM | 20 µL | 25 µM |
| THPTA Ligand | 100 mM | 10 µL | 5 mM |
| Copper (II) Sulfate | 20 mM | 10 µL | 1 mM |
| Sodium Ascorbate | 300 mM | 10 µL | 15 mM |
| Total Volume | 190 µL |
This is a general protocol and may require optimization.[10]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with BES
-
Cell Culture: Plate mammalian cells and grow to the desired confluency in complete medium.
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BES Labeling: Add BES to the culture medium to the desired final concentration (e.g., 1-4 mM).
-
Incubation: Incubate the cells for the desired length of time (e.g., 1-24 hours) under standard cell culture conditions.
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Cell Harvest:
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For adherent cells, wash the cells three times with PBS.
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For suspension cells, pellet the cells by centrifugation and wash three times with PBS.
-
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. A common lysis buffer is 1% SDS in 50 mM Tris-HCl, pH 8.0.[15]
-
Quantify Protein: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction in Cell Lysate
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM azide-fluorophore (or other reporter)
-
10 µL of 100 mM THPTA ligand
-
10 µL of 20 mM Copper (II) Sulfate
-
-
Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the reaction. Vortex briefly to mix.[10]
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended):
-
Add 600 µL of methanol to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge at high speed for 5 minutes. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the remaining lower layer and interphase, vortex, and centrifuge to pellet the protein.
-
Wash the pellet with methanol.
-
-
Downstream Analysis: Resuspend the protein pellet in a suitable buffer for downstream applications such as SDS-PAGE and in-gel fluorescence imaging or Western blotting.
Mandatory Visualizations
Caption: Metabolic pathway of β-Ethynylserine (BES) incorporation into a nascent protein.
Caption: Experimental workflow for BES-based metabolic labeling and analysis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 3. CCD Signal-To-Noise Ratio | Nikon’s MicroscopyU [microscopyu.com]
- 4. Achieving error-free translation; the mechanism of proofreading of threonyl-tRNA synthetase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfer RNA-mediated editing in threonyl-tRNA synthetase. The class II solution to the double discrimination problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. youtube.com [youtube.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 14. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 15. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Optimizing Copper-Catalyzed Click Reactions for β-Ethynylserine
Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving β-ethynylserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing a copper-catalyzed click reaction with β-ethynylserine?
A1: The primary challenges stem from the inherent structure of β-ethynylserine as an amino acid. The presence of both a primary amine and a carboxylic acid group can lead to chelation of the copper(I) catalyst, reducing its effective concentration and hindering the reaction.[1] Additionally, these functional groups can influence the optimal pH for the reaction. Side reactions, such as the reaction of the alkyne with thiol residues (e.g., from cysteine) in a biological sample, can also occur.[2]
Q2: Which copper source and ligand are recommended for the click reaction with β-ethynylserine?
A2: Commonly, a Cu(II) salt like copper(II) sulfate (CuSO₄) is used in combination with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.[3] To stabilize the Cu(I) and prevent side reactions, a chelating ligand is crucial. For aqueous, biocompatible reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[4] For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[4] The choice of ligand can significantly impact reaction efficiency and minimize copper-induced cytotoxicity.
Q3: What is the optimal pH for a CuAAC reaction with a free amino acid like β-ethynylserine?
A3: The CuAAC reaction is generally tolerant of a wide pH range (typically 4-12).[5] However, for free amino acids, the pH can affect the protonation state of the amine and carboxylic acid groups, which in turn can influence copper chelation and substrate solubility. A pH range of 6.5 to 8.0 is often a good starting point for bioconjugation reactions.[6] It is advisable to avoid Tris buffers as they can competitively bind to copper.[6] Phosphate or HEPES buffers are generally compatible.[6]
Q4: Can the click reaction be performed in live cells with β-ethynylserine?
A4: Yes, with careful optimization. The primary concern is the cytotoxicity of copper. Using a low concentration of copper (e.g., 10-50 µM) in conjunction with a protective, water-soluble ligand like THPTA is essential to maintain cell viability.[7][8] The use of copper-chelating azides can also enhance the reaction rate at lower copper concentrations, further improving biocompatibility.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Copper Catalyst Inactivation: The amino and carboxyl groups of β-ethynylserine may be chelating and deactivating the Cu(I) catalyst.[1] | - Increase the ligand-to-copper ratio (e.g., 5:1 of THPTA to CuSO₄) to better protect the copper.[3]- Consider increasing the total copper and ligand concentration. |
| Insufficient Reducing Agent: The Cu(I) catalyst is being oxidized to the inactive Cu(II) state. | - Ensure a fresh solution of sodium ascorbate is used.- Increase the concentration of sodium ascorbate. | |
| Low Reaction Temperature: The activation energy for the reaction with the free amino acid may be higher. | - For reactions with free propargylglycine, a similar amino acid, higher temperatures (e.g., 75°C) have been shown to be necessary.[1] Consider carefully increasing the reaction temperature. | |
| Formation of Side Products | Reaction with Thiols: In biological samples, the alkyne can react with free thiol groups, such as those on cysteine residues.[2] | - Add a sacrificial thiol-containing molecule to the reaction mixture.- If possible, temporarily block free thiol groups on your biomolecule of interest. |
| Oxidative Damage to Biomolecules: Reactive oxygen species (ROS) can be generated by the copper/ascorbate system, leading to damage of proteins or other biomolecules.[6] | - Use a protective ligand like THPTA, which also acts as a sacrificial reductant.[3]- Add aminoguanidine to the reaction to scavenge byproducts of ascorbate oxidation.[3] | |
| Poor Reproducibility | Oxygen Exposure: Dissolved oxygen can lead to the oxidation of the Cu(I) catalyst. | - Degas your reaction solvents and solutions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Quality: Degradation of reagents, especially the sodium ascorbate solution. | - Always use freshly prepared solutions of sodium ascorbate.- Ensure the purity of your β-ethynylserine and azide partner. |
Experimental Protocols
General Protocol for CuAAC with β-Ethynylserine (Starting Point for Optimization)
This protocol is a general starting point and should be optimized for your specific application.
1. Preparation of Stock Solutions:
-
β-Ethynylserine: Prepare a stock solution (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Azide Partner: Prepare a stock solution (e.g., 10 mM) in a compatible solvent (e.g., DMSO or water).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .
2. Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM β-ethynylserine solution (final concentration: 1 mM)
-
10 µL of 10 mM Azide partner solution (final concentration: 1 mM)
-
Make up to 87.5 µL with buffer.
-
-
In a separate tube, premix the catalyst:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA
-
Let this mixture stand for 1-2 minutes.
-
-
Add the 7.5 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
-
Mix gently and incubate at room temperature for 1-4 hours, or at a higher temperature if needed.[1] Protect from light if using fluorescent azides.
3. Analysis:
-
Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.
Quantitative Data: Starting Concentrations for Optimization
The following table provides suggested starting concentrations for key reagents. These should be systematically varied to find the optimal conditions for your specific reaction.
| Reagent | Starting Concentration | Range for Optimization |
| β-Ethynylserine | 1 mM | 0.1 - 5 mM |
| Azide Partner | 1 - 1.5 equivalents | 1 - 5 equivalents |
| CuSO₄ | 100 µM | 50 µM - 1 mM |
| THPTA Ligand | 500 µM | 250 µM - 5 mM |
| Sodium Ascorbate | 5 mM | 1 - 10 mM |
Visualizations
Experimental Workflow for Bioconjugation of β-Ethynylserine
Caption: A typical experimental workflow for the copper-catalyzed click reaction of β-ethynylserine.
Logical Relationship for Troubleshooting Low Yield
Caption: A troubleshooting guide for addressing low product yield in the CuAAC of β-ethynylserine.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
Technical Support Center: β-Ethynylserine-Based Proteomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using beta-Ethynylserine (β-ES) for nascent proteomics studies.
Frequently Asked Questions (FAQs)
Q1: What is β-Ethynylserine (β-ES)?
A1: L-β-Ethynylserine (β-ES) is a non-canonical amino acid that functions as a bioorthogonal analog of threonine.[1][2][3] It contains a terminal alkyne (ethynyl) group, which allows it to be chemically tagged after it has been incorporated into proteins.[1]
Q2: How does β-ES labeling work?
A2: β-ES is introduced to cells or organisms in their culture medium.[4] Because it mimics threonine, it is recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of threonine residues.[3][5] The alkyne group on the incorporated β-ES can then be covalently linked to a reporter molecule (like a fluorescent dye or a biotin affinity tag) that has an azide group, using a highly specific and efficient reaction called Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[6][7] This allows for the selective visualization or enrichment of the nascent proteome.[7]
Q3: What are the main advantages of β-ES over other metabolic labels?
A3: The primary advantage of β-ES, often used in a method called THRONCAT, is that it enables efficient labeling of new proteins in complete growth media.[5][8] This contrasts with common methionine analogs like L-homopropargylglycine (HPG), which often require methionine-free conditions for efficient incorporation, potentially inducing cellular stress.[5][9] Furthermore, β-ES is reported to be non-toxic at effective concentrations.[3][4][9]
Q4: What are the primary applications of β-ES in proteomics?
A4: β-ES is used to profile the nascent cellular proteome and capture rapid proteomic changes in response to stimuli.[5][8] Key applications include:
-
Visualizing newly synthesized proteins in bacteria, mammalian cells, and organisms like Drosophila melanogaster.[5]
-
Enriching and identifying new proteins via mass spectrometry to understand cellular responses.[4]
-
Quantifying relative protein synthesis rates in specific cell types in vivo.[5]
Q5: Is β-ES specific for threonine incorporation? Does it have other biological activities?
A5: β-ES is primarily incorporated as a threonine analog, and its incorporation into proteins can be outcompeted by adding excess L-threonine to the medium.[2][5] Beyond its role in protein synthesis, β-ES is also known to be an inhibitor of serine racemase, an enzyme that produces the neuromodulator D-serine.[10][11][12] Researchers studying neurological systems should be aware of this potential off-target effect.
Troubleshooting Guide
Problem 1: Low or No Signal After Click Chemistry Reaction
| Possible Cause | Troubleshooting Step |
| Inefficient β-ES Incorporation | Optimize Labeling Conditions: Perform a dose-response and time-course experiment to find the optimal β-ES concentration and incubation time for your specific cell type or model system. See Table 1 for starting concentrations.[13] Ensure cells are healthy and actively synthesizing proteins. |
| Degraded Click Chemistry Reagents | Use Fresh Reagents: Prepare fresh stock solutions of the copper(I) catalyst, reducing agent (e.g., sodium ascorbate), and your azide-containing reporter tag immediately before use. Store reagents as recommended by the manufacturer. |
| Incorrect Click Reaction Buffer | Avoid Amine Buffers: Do not use buffers containing primary amines, such as Tris, as they can chelate the copper(I) catalyst and inhibit the reaction.[14] Use phosphate-buffered saline (PBS) or other non-amine-containing buffers. |
| Suboptimal Reaction Order | Premix Catalyst Components: When preparing the click reaction master mix, add the reagents in the correct order: copper sulfate, then the copper ligand (e.g., TBTA or BTTES), and finally the reducing agent (e.g., sodium ascorbate). This ensures proper formation of the active catalyst complex.[14][15] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Excess Unreacted Reporter Tag | Thorough Washing: After the click chemistry reaction, wash cells or protein lysates extensively to remove any unbound azide-reporter tags. If performing enrichment, consider a protein precipitation/wash step (e.g., with methanol/chloroform) after the click reaction and before proceeding. |
| Copper-Induced Protein Aggregation | Use a Chelating Ligand: Always include a copper(I)-chelating ligand like TBTA or BTTES in your click reaction mix. This improves reaction efficiency and reduces non-specific binding and cell damage caused by free copper ions.[15] |
| Non-Specific Probe Binding | Include a "No-β-ES" Control: Always run a parallel experiment where cells are not treated with β-ES but are subjected to the complete click chemistry and downstream processing. This will reveal any background signal originating from the non-specific binding of your reporter probe. |
Problem 3: Cell Toxicity or Reduced Proliferation
| Possible Cause | Troubleshooting Step |
| β-ES Concentration is Too High | Reduce β-ES Concentration: While generally non-toxic, very high concentrations of β-ES over long incubation periods can slightly impair cell proliferation.[5] Titrate the concentration down to the lowest level that still provides adequate signal. |
| Toxicity from Copper Catalyst | Minimize Incubation Time: Limit the duration of the click chemistry reaction to the minimum time required for sufficient labeling (often 15-30 minutes).[15] Ensure a protective copper ligand is used. For live-cell applications, consider copper-free click chemistry alternatives if toxicity persists. |
| Off-Target Effects | Consider Biological Context: In neuronal models, be aware of the inhibitory effect of β-ES on serine racemase.[10][11] If studying pathways involving D-serine or NMDA receptor signaling, results should be interpreted with this activity in mind. |
Quantitative Data Summary
Table 1: Recommended β-ES Concentrations and Labeling Times The following are suggested starting points based on published studies. Optimal conditions should be determined empirically for each experimental system.
| Model System | β-ES Concentration | Incubation Time | Outcome | Reference |
| HeLa Cells | 0.1 mM - 4 mM | 1 hour | Concentration-dependent labeling observed via flow cytometry. | [5] |
| Ramos B-cells | 1 mM | 5 hours | Identification of >2700 newly synthesized proteins. | [5] |
| Drosophila Larvae | 0.4 mM - 4 mM | 16 - 48 hours | Robust, concentration-dependent labeling in the ventral nerve cord. | [13] |
| Human PBMCs | 500 µM (0.5 mM) | 30 minutes | Higher signal incorporation compared to HPG in T cells. | [9] |
Table 2: Proteome Identification Comparison (HeLa Cells) This table compares the efficiency of identifying newly synthesized proteins (NSPs) using β-ES in complete medium versus the methionine analog HPG in methionine-free medium.
| Labeling Method | Condition | Number of NSPs Identified | Key Advantage | Reference |
| THRONCAT | 4 mM β-ES in complete medium | ~2900 | No need for amino acid depletion. | [5] |
| BONCAT | 4 mM HPG in methionine-free medium | ~2900 | - | [5] |
| THRONCAT | 1 mM β-ES in complete medium | ~2740 (~90% of 4 mM) | Lower concentration, less potential for off-target effects. | [5] |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for β-ES-based metabolic labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an antimetabolite of L-threonine, from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 5. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
beta-Ethynylserine stability and storage conditions
This technical support center provides guidance on the stability and storage of β-ethynylserine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for β-ethynylserine?
A1: For optimal stability, β-ethynylserine should be stored as a solid under desiccated conditions. Stock solutions, typically prepared in high-purity water such as Milli-Q, have defined storage stabilities at low temperatures.
Q2: How should I prepare a stock solution of β-ethynylserine?
A2: It is recommended to prepare stock solutions of β-ethynylserine in Milli-Q water at a concentration of 200 mM.[1] For cellular experiments, it is crucial to ensure the sterility of the working solution. This can be achieved by filtering the solution through a 0.22 µm filter before use.[2]
Q3: What is the long-term stability of β-ethynylserine stock solutions?
A3: The stability of aqueous stock solutions is dependent on the storage temperature. Storing aliquots at -80°C can preserve the compound for up to 6 months, while storage at -20°C is recommended for a shorter duration of up to 1 month.[2] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to store the stock solution in single-use aliquots.
Q4: Is β-ethynylserine stable in solvents other than water, such as DMSO?
Q5: How does pH affect the stability of β-ethynylserine?
A5: Specific studies on the pH-dependent stability of β-ethynylserine are not widely published. However, like other amino acids, its stability can be influenced by pH. The terminal ethynyl group might be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain the pH of aqueous solutions near neutral (pH 7.0-7.4) for general experimental use, unless specific conditions are required.
Q6: Is β-ethynylserine sensitive to light?
A6: There is no specific data available on the photostability of β-ethynylserine. As a general precaution for compounds with reactive functional groups like the ethynyl group, it is recommended to protect solutions from prolonged exposure to direct light by using amber vials or by wrapping containers in aluminum foil.
Data Summary
Table 1: Recommended Storage Conditions for β-Ethynylserine Stock Solutions
| Parameter | Condition | Duration | Reference |
| Solid Compound | Desiccated, Room Temperature | Long-term | General Best Practice |
| Aqueous Stock Solution | -20°C | Up to 1 month | [2] |
| Aqueous Stock Solution | -80°C | Up to 6 months | [2] |
Troubleshooting Guide
Issue: Inconsistent or no labeling of newly synthesized proteins in my THRONCAT experiment.
-
Question 1: Could the β-ethynylserine have degraded?
-
Answer: Yes, improper storage or handling can lead to degradation.
-
Verify Storage: Confirm that your stock solution has been stored at the recommended temperature (-20°C or -80°C) and for a duration within the specified limits.
-
Check for Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? If so, prepare fresh aliquots from a new stock.
-
Solution Age: If using a working solution, was it prepared fresh from a frozen stock? Aqueous solutions at 4°C or room temperature have limited stability.
-
-
-
Question 2: How can I test the integrity of my β-ethynylserine?
-
Answer: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
HPLC Analysis: Compare the chromatogram of your current stock solution with a freshly prepared solution or a previously validated batch. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
-
Mass Spectrometry: Confirm the molecular weight of the compound to ensure it has not been modified.
-
-
-
Question 3: Are there any visible signs of degradation in the solid compound or solution?
-
Answer: While not always apparent, any change in color or clarity of the solution could indicate a problem. Solid β-ethynylserine should be a white to off-white powder.
-
Experimental Protocols
Protocol: Assessing the Stability of β-Ethynylserine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of β-ethynylserine under specific experimental conditions.
1. Materials:
- β-ethynylserine
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid (or other appropriate mobile phase modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Preparation of Standard Solution:
- Accurately weigh and dissolve β-ethynylserine in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 100 µg/mL).
3. HPLC Method Development (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~210 nm (as amino acids typically absorb at lower UV wavelengths)
- Injection Volume: 10 µL
- Note: This is a starting point; the method should be optimized for your specific system and requirements.
4. Stability Study Procedure:
- Prepare solutions of β-ethynylserine in the desired buffers (e.g., different pH values) or solvents.
- Divide each solution into aliquots for different time points and storage conditions (e.g., 4°C, room temperature, protected from light, exposed to light).
- At each time point (e.g., 0, 24, 48, 72 hours), analyze an aliquot by HPLC.
- Record the peak area of the β-ethynylserine peak.
5. Data Analysis:
- Calculate the percentage of β-ethynylserine remaining at each time point relative to the initial time point (t=0).
- Plot the percentage remaining versus time to determine the degradation kinetics under each condition.
Visualizations
Caption: Workflow for β-Ethynylserine Handling.
Caption: Troubleshooting β-Ethynylserine Stability.
References
effect of beta-Ethynylserine on cell viability and proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-ethynylserine (βES). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is this compound (βES) toxic to cells?
A1: Generally, βES is considered non-toxic and enables efficient labeling of newly synthesized proteins in complete growth media within minutes.[1][2][3] However, like many metabolic labels, its effect on cell viability and proliferation can be concentration- and time-dependent. At higher concentrations, a slight decrease in proliferation rate has been observed in some cell lines, such as HeLa cells.[1]
Q2: What is the recommended concentration of βES to use in my experiments?
A2: The optimal concentration of βES depends on the cell type and the specific experimental goals. For metabolic labeling, concentrations typically range from 0.4 mM to 4 mM in complete medium.[1] It has been shown that in HeLa cells, concentrations up to 1 mM for 24 hours had no observable effect on cell proliferation.[1] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q3: My cells show decreased viability or proliferation after treatment with βES. What could be the cause?
A3: Several factors could contribute to decreased cell viability or proliferation:
-
High Concentration: As mentioned, concentrations above 1 mM may lead to a slight decrease in the proliferation rate of some cell lines.[1]
-
Prolonged Incubation: Long-term exposure to βES, even at lower concentrations, might impact cell health.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to amino acid analogs.
-
Suboptimal Culture Conditions: Ensure your general cell culture conditions are optimal, as stressed cells may be more susceptible to any potential minor effects of βES.[4][5]
Troubleshooting Steps:
-
Titrate the βES Concentration: Perform a dose-response experiment to find the highest concentration that does not impact the viability or proliferation of your specific cells.
-
Optimize Incubation Time: Determine the shortest incubation time that provides sufficient labeling for your downstream application.
-
Confirm Baseline Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[4]
-
Use Appropriate Controls: Always include an untreated control group to accurately assess the effect of βES.
Q4: Can βES cause cell cycle arrest?
A4: The primary role of βES is as a threonine analog for metabolic labeling.[6] While high concentrations or off-target effects in sensitive cell lines could potentially lead to cellular stress and subsequent cell cycle arrest, this is not its intended or primary mechanism of action. If you observe cell cycle arrest, it is likely a secondary effect due to cellular stress. Some amino acid analogs or withdrawal of essential amino acids are known to cause cell cycle arrest.[7][8][9]
Q5: Are there any known signaling pathways affected by βES?
A5: Current research has not identified specific signaling pathways that are directly modulated by βES to control cell viability and proliferation. The observed effects are more likely due to the consequences of its incorporation into newly synthesized proteins, which at high levels could lead to protein misfolding or dysfunction, triggering cellular stress responses. For instance, the deprivation of certain amino acids can inhibit mTOR and Wnt/β-catenin pathways.[10]
Quantitative Data Summary
The following tables summarize the observed effects of βES on cell proliferation from the literature.
Table 1: Effect of βES on HeLa Cell Proliferation
| βES Concentration | Incubation Time | Effect on Proliferation Rate | Reference |
| Up to 1 mM | 24 hours | No observable effect | [1] |
| > 1 mM | 24 hours | Slightly decreased | [1] |
Table 2: βES Incorporation and Viability in Different Models
| Model Organism/Cell Line | βES Concentration | Observation | Reference |
| E. coli | Not specified | Did not significantly affect bacterial growth | [1] |
| HeLa Cells | 0.4 - 4 mM | No reduction in cell viability at 24 hours (measured by propidium iodide exclusion) | [1] |
| Drosophila melanogaster larvae | 0.4 mM | ~90% decrease in incorporation compared to 4 mM | [1][2] |
| Drosophila melanogaster larvae | 4 mM | Robust labeling | [1][2] |
Key Experimental Protocols
Protocol 1: Assessing the Effect of βES on Cell Viability using a Resazurin-based Assay
This protocol provides a method to determine the effect of different concentrations of βES on the viability of an adherent mammalian cell line.
-
Cell Seeding:
-
Culture cells in appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
βES Treatment:
-
Prepare a 2X stock solution of various concentrations of βES (e.g., 0, 0.5, 1, 2, 4, 8 mM) in complete cell culture medium.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the 2X βES stock solutions to the respective wells. Include a "no cell" control with medium only.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Prepare a resazurin solution (e.g., AlamarBlue™) according to the manufacturer's instructions.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically 560 nm excitation / 590 nm emission for fluorescence).
-
-
Data Analysis:
-
Subtract the background reading from the "no cell" control wells.
-
Normalize the readings of the treated wells to the untreated control wells (0 mM βES) to determine the percentage of cell viability.
-
Visualizations
Caption: Workflow for assessing βES effects on cell viability.
Caption: Simplified diagram of βES incorporation during protein synthesis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - BE [thermofisher.com]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Science – Bio Cancer [bio-cancer.com]
reducing background fluorescence in beta-Ethynylserine imaging
Welcome to the technical support center for β-Ethynylserine (β-ES) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is β-Ethynylserine (β-ES) and how is it used for imaging?
A1: L-β-ethynylserine (β-ES) is an analog of the amino acid L-threonine.[1] It can be metabolically incorporated into newly synthesized proteins in place of threonine.[2] This process, known as THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), allows for the selective labeling of the nascent proteome.[2] The incorporated β-ES contains an alkyne group, which serves as a handle for bioorthogonal "click" chemistry. A fluorescent probe with a corresponding azide group can then be covalently attached to the alkyne, allowing for visualization of newly synthesized proteins.[1][2]
Q2: What is "click chemistry" and which type should I use?
A2: Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding.[3] For β-ES imaging, the most common type is the azide-alkyne cycloaddition. This can be performed in two main ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is very efficient but requires a copper catalyst, which can be toxic to living cells.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or "Copper-Free Click Chemistry": This method uses a strained cyclooctyne (like DBCO) that reacts with an azide without the need for a toxic copper catalyst, making it ideal for live-cell imaging.[1]
For live-cell imaging, copper-free click chemistry (SPAAC) is highly recommended to avoid cytotoxicity.[1][3] For fixed samples, either method can be used, though copper-free methods can still offer simpler workflows.
Q3: What are the primary sources of background fluorescence in my β-ES imaging experiment?
A3: High background fluorescence can obscure your specific signal and make data interpretation difficult. The main sources include:
-
Autofluorescence: Many cells and tissues naturally fluoresce due to endogenous molecules like NADH, flavins, collagen, and elastin.[5] Lipofuscin, an aging pigment, is a particularly strong source of autofluorescence across a broad spectrum.[6]
-
Non-specific binding of the fluorescent probe: The azide-containing fluorescent dye may bind to cellular components other than the β-ES. This can be due to suboptimal antibody/dye concentrations or insufficient washing.[6][7]
-
Excess unbound fluorescent probe: Residual fluorescent probe that has not been washed away will contribute to background.[8]
-
Fixation-induced fluorescence: Aldehyde fixatives like formaldehyde can react with amines and proteins to generate fluorescent products.[9]
Troubleshooting Guides
Problem 1: High background fluorescence across the entire sample.
| Possible Cause | Suggested Solution |
| Autofluorescence | Include an unstained control sample to assess the level of autofluorescence.[6] Consider treating samples with an autofluorescence quencher. Photobleaching the sample before labeling can also reduce autofluorescence.[10] |
| Fluorescent probe concentration too high | Perform a titration to determine the optimal concentration of your azide-fluorophore. Start with a lower concentration and incrementally increase it to find the best signal-to-noise ratio.[7] |
| Insufficient washing | Increase the number and duration of wash steps after the click chemistry reaction to ensure all unbound probe is removed. Using a mild detergent like Tween-20 in the wash buffer can help reduce non-specific binding.[7] |
| Fixation-induced fluorescence | If using an aldehyde fixative, consider a post-fixation wash with a quenching agent like glycine. Alternatively, methanol fixation can be used, which also permeabilizes the cells.[11] |
Problem 2: Speckled or punctate background staining.
| Possible Cause | Suggested Solution |
| Aggregates of the fluorescent probe | Centrifuge the fluorescent probe solution before use to pellet any aggregates. You can also filter the solution.[8] |
| Non-specific binding to cellular structures | Ensure adequate blocking if performing subsequent immunofluorescence. For click chemistry, optimizing the reagent ratios, particularly ensuring ascorbate is in excess of copper sulfate in CuAAC, can reduce non-specific labeling.[12] |
Problem 3: Weak or no specific signal.
| Possible Cause | Suggested Solution |
| Inefficient incorporation of β-ES | Ensure cells are actively growing and synthesizing proteins. Optimize the concentration of β-ES and the incubation time. Unlike some methionine analogs, β-ES labeling is efficient in complete growth media.[2][13] |
| Inefficient click reaction | For CuAAC, ensure the copper(I) catalyst is freshly prepared, as Cu(I) can be oxidized. For SPAAC, ensure the cyclooctyne reagent is of high quality and has been stored correctly. |
| Photobleaching | Minimize exposure of your sample to excitation light. Use an anti-fade mounting medium to preserve the fluorescent signal.[6] |
| Incorrect imaging settings | Verify that you are using the correct excitation and emission filters for your chosen fluorophore.[6] |
Data Presentation
Table 1: Efficacy of Autofluorescence Quenching Methods
This table summarizes the effectiveness of various treatments in reducing autofluorescence intensity. Data is adapted from a study on fixed mouse adrenal cortex tissue.[14]
| Treatment | Reduction at 405 nm excitation | Reduction at 488 nm excitation |
| Sudan Black B (SBB) | 88% ± 0.3% | 82% ± 0.7% |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 93% ± 0.1% | 89% ± 0.04% |
| MaxBlock™ Autofluorescence Reducing Reagent | 95% ± 0.03% | 90% ± 0.07% |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with β-Ethynylserine
-
Plate cells at the desired density and allow them to adhere and recover overnight.
-
Prepare a stock solution of β-ES in sterile PBS or cell culture medium.
-
Add β-ES to the complete cell culture medium to the desired final concentration (e.g., 4 mM).[15]
-
Incubate the cells for the desired period (e.g., 1-4 hours) under standard culture conditions (37°C, 5% CO2).[15]
-
Proceed to cell fixation and the click chemistry reaction.
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Fluorescence Imaging
This protocol is adapted for cells grown on coverslips.
-
Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the click reaction cocktail containing the DBCO-fluorophore conjugate in a suitable buffer (e.g., PBS). Follow the manufacturer's recommendations for the final concentration of the fluorescent probe.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[17]
-
-
Washing and Mounting:
-
Remove the reaction cocktail and wash the cells three times with PBS, with an optional mild detergent like Tween-20.[7]
-
(Optional) Perform any additional staining, such as a DAPI nuclear stain.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the sample using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: Experimental workflow for β-Ethynylserine imaging.
Caption: Comparison of CuAAC and SPAAC click chemistry.
Caption: Decision tree for troubleshooting high background.
References
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. app1-c89-pub.pressidium.com - Click Chemistry Copper Free [app1-c89-pub.pressidium.com]
- 4. chempep.com [chempep.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. youtube.com [youtube.com]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. Fluorescence quenching by high-power LEDs for highly sensitive fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. insights.oni.bio [insights.oni.bio]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - GT [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: β-Ethynylserine vs. Azidohomoalanine for Metabolic Labeling of Newly Synthesized Proteins
For researchers, scientists, and drug development professionals, the precise tracking of newly synthesized proteins is paramount to understanding cellular responses, disease progression, and the efficacy of therapeutic interventions. Metabolic labeling, a powerful technique that introduces bioorthogonal amino acids into nascent polypeptide chains, has become an indispensable tool in proteomics. Among the most prominent non-canonical amino acids for this purpose are L-azidohomoalanine (AHA) and β-ethynylserine (β-ES). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific experimental needs.
Introduction: The Contenders
Azidohomoalanine (AHA) is an analog of the essential amino acid methionine, featuring an azide moiety.[1][2] This small chemical handle allows for the subsequent detection and enrichment of AHA-containing proteins through a highly specific and efficient "click chemistry" reaction with an alkyne-bearing tag.[3][4][5] The Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) method, which utilizes AHA, has been a cornerstone of metabolic labeling for many years.[6]
β-Ethynylserine (β-ES) is a more recent addition to the metabolic labeling toolkit and serves as an analog of the amino acid threonine.[7][8] It possesses a terminal alkyne group, which can be "clicked" to an azide-functionalized tag. The method employing β-ES is known as THRONCAT (Threonine-derived Non-Canonical Amino Acid Tagging).[7][9] A key purported advantage of β-ES is its ability to be efficiently incorporated into proteins in complete cell culture media, a significant departure from the requirements for AHA.[7][8]
Mechanism of Action: A Tale of Two Analogs
Both AHA and β-ES are incorporated into newly synthesized proteins by the cell's natural translational machinery. However, they compete with their canonical counterparts, methionine and threonine, respectively.
AHA Incorporation: The methionyl-tRNA synthetase (MetRS) recognizes and charges tRNAMet with AHA, albeit with lower efficiency than with methionine.[4] To enhance the incorporation of AHA, it is often necessary to culture cells in methionine-free or methionine-depleted media.[1] This step reduces the intracellular pool of competing methionine, thereby increasing the likelihood of AHA being incorporated into nascent proteins.
β-ES Incorporation: Similarly, the threonyl-tRNA synthetase (ThrRS) mediates the incorporation of β-ES in place of threonine.[8] A significant advantage of β-ES is its efficient incorporation even in the presence of threonine in complete growth media.[7][8] This eliminates the need for amino acid-deficient media, which can be a source of cellular stress and may confound experimental results.
Performance Comparison: A Data-Driven Analysis
The choice between AHA and β-ES often hinges on experimental context, including the cell type, the duration of labeling, and the desired experimental outcome. The following tables summarize key performance metrics based on available experimental data.
| Parameter | Azidohomoalanine (AHA) | β-Ethynylserine (β-ES) | Key Considerations |
| Amino Acid Analog of | Methionine | Threonine | The abundance of the corresponding canonical amino acid in the proteins of interest can influence signal strength. |
| Requirement for Depleted Media | Often requires methionine-free or -depleted media for efficient labeling.[1] | Efficiently incorporated in complete growth media.[7][8] | Methionine starvation can induce cellular stress and alter normal physiology, potentially affecting experimental outcomes. |
| Toxicity | Generally considered non-toxic at typical working concentrations, though high concentrations and prolonged incubation can affect cell viability and behavior.[10] | Exhibits low toxicity, with minimal impact on cell proliferation at effective labeling concentrations.[11] | The ability to use β-ES in complete media may contribute to its lower observed toxicity. |
| Impact on Protein Synthesis | Does not significantly alter global protein synthesis rates.[10][12] | Does not appear to significantly impact overall protein synthesis.[11] | Both are generally well-tolerated by the translational machinery for short-term labeling. |
| Labeling Efficiency | Less efficient incorporation than methionine.[1] The number of identified proteins can be lower than with methods that do not require amino acid depletion. | Efficiently incorporated, leading to robust labeling of the nascent proteome. In a comparative proteomics study in HeLa cells, THRONCAT (using β-ES) identified a comparable number of newly synthesized proteins as BONCAT (using an alkyne analog of methionine, HPG, which has similar requirements to AHA).[8] | The use of complete media with β-ES simplifies experimental workflows and may lead to more physiologically relevant results. |
Experimental Protocols
Detailed, step-by-step protocols are crucial for reproducible metabolic labeling experiments. Below are representative protocols for both AHA (BONCAT) and β-ES (THRONCAT) in cultured mammalian cells.
Protocol 1: Azidohomoalanine (AHA) Labeling using BONCAT
This protocol is adapted from established BONCAT procedures.[6][13]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
L-azidohomoalanine (AHA) stock solution (e.g., 100 mM in water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., alkyne-biotin, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Seeding: Seed cells to be approximately 70-80% confluent at the time of labeling.
-
Methionine Depletion: Wash cells once with warm PBS, then incubate in pre-warmed methionine-free DMEM supplemented with dFBS for 30-60 minutes to deplete intracellular methionine.
-
AHA Labeling: Replace the depletion medium with methionine-free DMEM containing the desired final concentration of AHA (typically 25-50 µM) and supplemented with dFBS. Incubate for the desired labeling period (e.g., 1-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse using a suitable lysis buffer.
-
Click Chemistry: Perform the click reaction by adding the alkyne-biotin tag, copper(II) sulfate, and a reducing agent to the cell lysate. Incubate at room temperature for 1-2 hours.
-
Downstream Analysis: The biotin-tagged, newly synthesized proteins can now be enriched using streptavidin beads and analyzed by SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: β-Ethynylserine (β-ES) Labeling using THRONCAT
This protocol is based on the published THRONCAT method.[7][9]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
β-ethynylserine (β-ES) stock solution (e.g., 200 mM in water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., azide-fluorophore, copper(II) sulfate, reducing agent)
Procedure:
-
Cell Seeding: Plate cells to the desired density in their standard complete growth medium.
-
β-ES Labeling: Directly add β-ES to the complete culture medium to a final concentration of 1-4 mM. Incubate for the desired duration (e.g., 1-5 hours).
-
Cell Lysis: Following the labeling period, wash the cells twice with ice-cold PBS and lyse them in an appropriate buffer.
-
Click Chemistry: To the cell lysate, add the azide-fluorophore, copper(II) sulfate, and a reducing agent. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Downstream Analysis: The fluorescently tagged newly synthesized proteins can be visualized by in-gel fluorescence scanning or analyzed by flow cytometry or mass spectrometry.
Visualizing the Workflows and Mechanisms
To better illustrate the processes described, the following diagrams were generated using Graphviz (DOT language).
Caption: Comparative experimental workflows for AHA (BONCAT) and β-ES (THRONCAT) metabolic labeling.
Caption: Mechanism of incorporation for AHA and β-ES into newly synthesized proteins.
Conclusion: Choosing the Right Tool for the Job
Both azidohomoalanine and β-ethynylserine are powerful tools for the metabolic labeling of newly synthesized proteins.
AHA remains a widely used and effective methionine analog, particularly for endpoint assays where the initial stress of methionine depletion may be less of a concern. Its extensive history of use means that protocols are well-established and validated across a broad range of biological systems.
β-Ethynylserine , with its ability to be used in complete media, represents a significant advancement.[7][8] The THRONCAT method is particularly advantageous for studying sensitive cell types or for experiments where avoiding cellular stress is critical to interpreting the results. The simplified workflow and reduced potential for artifacts make β-ES an attractive option for a wide array of applications, from basic cell biology to in vivo studies in model organisms.[7]
Ultimately, the choice between β-ES and AHA will depend on the specific research question, the biological system under investigation, and the experimental design. For studies requiring minimal perturbation of cellular physiology, β-ethynylserine presents a compelling alternative to the more established azidohomoalanine. As research in this area continues to evolve, the development of new and improved metabolic labeling reagents will undoubtedly provide even greater insights into the dynamic world of the proteome.
References
- 1. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 4. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 7. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
A Head-to-Head Comparison: Beta-Ethynylserine vs. Homopropargylglycine for Nascent Protein Analysis
In the dynamic field of proteomics, the ability to specifically label and analyze newly synthesized proteins is paramount for understanding cellular responses to various stimuli and the progression of diseases. Two prominent bioorthogonal non-canonical amino acids, beta-Ethynylserine (βES) and Homopropargylglycine (HPG), have emerged as powerful tools for this purpose. This guide provides a comprehensive comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
Executive Summary
This compound, utilized in the THRONCAT (Threonine-derived Non-canonical Amino Acid Tagging) method, and Homopropargylglycine, a cornerstone of BONCAT (Bio-orthogonal Non-canonical Amino Acid Tagging), both enable the labeling of nascent proteins for subsequent detection and analysis via click chemistry. The primary distinction lies in their mechanism of incorporation and the resulting experimental flexibility. This compound is a threonine analog that can be efficiently incorporated into proteins in complete growth media, whereas Homopropargylglycine, a methionine analog, typically requires methionine-depleted conditions for effective labeling. This fundamental difference has significant implications for experimental design and the physiological relevance of the findings.
Performance Comparison
Labeling Efficiency
Experimental data demonstrates that βES exhibits robust labeling of newly synthesized proteins in standard, complete cell culture medium. In contrast, HPG labeling is significantly outcompeted by the presence of endogenous methionine, necessitating the use of methionine-free media to achieve comparable labeling efficiency.[1]
A study in HeLa cells showed that incubation with 4 mM βES in complete medium resulted in strong, concentration-dependent protein labeling. Conversely, 4 mM HPG in complete medium yielded minimal incorporation.[1] Only when HeLa cells were cultured in methionine-free medium did HPG labeling reach levels similar to those achieved with βES in complete medium.[1]
Table 1: Comparative Labeling Efficiency in HeLa Cells
| Feature | This compound (THRONCAT) | Homopropargylglycine (BONCAT) |
| Optimal Labeling Condition | Complete growth medium | Methionine-free growth medium |
| Labeling in Complete Medium | High | Minimal to low[1] |
| Labeling in Minimal Medium | High | High |
Data synthesized from Ignacio et al., Nature Communications, 2023.[1]
Proteome Coverage
Mass spectrometry analysis has been employed to compare the number of newly synthesized proteins (NSPs) identified using both methods. In HeLa cells, a 5-hour incubation with 4 mM βES in complete medium allowed for the identification of a similar number of NSPs as a 5-hour incubation with 4 mM HPG in methionine-free medium.[2] This suggests that with βES, researchers can achieve deep proteome coverage without the cellular stress associated with amino acid starvation.
Table 2: Proteomic Identification of Newly Synthesized Proteins in HeLa Cells
| Method | Condition | Number of NSPs Identified |
| THRONCAT (4 mM βES) | Complete Medium (5h) | ~3000 |
| BONCAT (4 mM HPG) | Methionine-free Medium (5h) | ~3000 |
| THRONCAT (1 mM βES) | Complete Medium (5h) | ~2751 |
Data from Ignacio et al., bioRxiv, 2022.[2][3]
Cellular Perturbation and Toxicity
A key advantage of βES is the ability to label proteins under more physiologically relevant conditions, avoiding the cellular stress responses that can be induced by methionine starvation required for efficient HPG labeling.[4] Studies have shown that βES is non-toxic and does not significantly impact bacterial growth.[5] While HPG is also considered to have low toxicity, some studies have indicated that it can have a greater impact on cellular metabolism and growth compared to other non-canonical amino acids like azidohomoalanine (AHA), another methionine analog.[6][7]
Mechanism of Action and Experimental Workflow
Metabolic Incorporation Pathways
This compound is a bioorthogonal analog of threonine and is incorporated into nascent polypeptide chains by the cell's natural translational machinery in place of threonine.[1] The biosynthesis of β-ethynylserine has been traced back to L-lysine in Streptomyces cattleya, involving a series of enzymatic reactions including halogenation, oxidative C-C bond cleavage, and the formation of a terminal alkyne.[8][9][10][11]
Homopropargylglycine, a synthetic amino acid, serves as a surrogate for methionine.[12][13] It is recognized by methionyl-tRNA synthetase and incorporated into proteins at methionine positions.[14]
Experimental Workflow for Nascent Protein Labeling and Detection
The general workflow for both βES and HPG involves three main stages: metabolic labeling, cell lysis and click chemistry, and downstream analysis.
Experimental Protocols
This compound (THRONCAT) Labeling Protocol for Mammalian Cells
This protocol is adapted from Ignacio et al., Nature Communications, 2023.[1]
-
Cell Culture: Plate mammalian cells (e.g., HeLa) and grow in complete medium (e.g., DMEM) to the desired confluency.
-
Metabolic Labeling: Add βES directly to the complete culture medium to a final concentration of 1-4 mM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-5 hours) under standard cell culture conditions.
-
Cell Harvest and Lysis: Wash the cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a fluorescent azide probe (e.g., Cy5-azide), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to the cell lysate.
-
Analysis: Analyze the labeled proteins by in-gel fluorescence scanning after SDS-PAGE, or proceed with enrichment for mass spectrometry-based proteomics.
Homopropargylglycine (BONCAT) Labeling Protocol for Mammalian Cells
This protocol is a generalized procedure based on common BONCAT methodologies.
-
Cell Culture: Plate mammalian cells and grow to the desired confluency.
-
Methionine Starvation: Replace the complete medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine stores.
-
Metabolic Labeling: Add HPG to the methionine-free medium to a final concentration of 50 µM to 4 mM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-5 hours).
-
Cell Harvest and Lysis: Wash the cells with PBS and lyse as described for the THRONCAT protocol.
-
Click Chemistry: Perform the CuAAC reaction as described above.
-
Analysis: Proceed with downstream analysis as for the THRONCAT protocol.
Conclusion
Both this compound and Homopropargylglycine are valuable reagents for the study of nascent proteomes. The choice between them will largely depend on the specific requirements of the experiment.
This compound (THRONCAT) is the preferred choice when:
-
Maintaining a physiologically unperturbed cellular environment is critical.
-
The experimental design is sensitive to the effects of amino acid starvation.
-
Simplicity and ease-of-use are desired, as it eliminates the need for a medium exchange step.
Homopropargylglycine (BONCAT) may be suitable when:
-
Methionine-free conditions are acceptable for the biological question being addressed.
-
Established protocols and a wider range of commercial kits are preferred.
The development of βES and the THRONCAT method represents a significant advancement, offering a less invasive and more physiologically relevant approach to nascent protein labeling. Researchers are encouraged to consider the potential impact of their labeling strategy on cellular physiology when designing experiments to investigate the dynamic nature of the proteome.
References
- 1. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Cell-Free Biosynthesis of Lysine-Derived Unnatural Amino Acids with Chloro, Alkene, and Alkyne Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
THRONCAT vs. BONCAT: A Comparative Guide to Nascent Proteome Labeling
In the dynamic landscape of proteomics, the ability to specifically isolate and identify newly synthesized proteins (NSPs) is paramount for understanding cellular responses to various stimuli and the intricacies of protein homeostasis. Two prominent techniques for this purpose are Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and the more recently developed Threonine-derived Non-Canonical Amino Acid Tagging (THRONCAT). This guide provides a detailed comparison of these methods, highlighting the key advantages of THRONCAT, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal approach for their studies.
At a Glance: THRONCAT Outperforms BONCAT in Physiological Relevance and Ease of Use
THRONCAT presents a significant advancement in the field of nascent protein labeling by addressing several key limitations of the well-established BONCAT method. The primary advantage of THRONCAT lies in its ability to be performed in complete, nutrient-rich media, thus avoiding the cellular stress and potential artifacts induced by the amino acid starvation often required for efficient BONCAT labeling.
| Feature | THRONCAT | BONCAT | Reference |
| Non-Canonical Amino Acid | β-ethynylserine (βES) - Threonine analog | Azidohomoalanine (AHA) or Homopropargylglycine (HPG) - Methionine analogs | [1] |
| Media Requirement | Complete growth media | Often requires methionine-free media for efficient labeling | [1][2] |
| Cellular Perturbation | Minimal, non-toxic | Methionine starvation can induce stress responses and alter normal physiology | [2][3] |
| Labeling Speed | Rapid, within minutes | Can require longer incubation times | [4] |
| Number of Identified NSPs (HeLa cells, 5h labeling) | ~3073 (in complete media) | Similar to THRONCAT (in methionine-free media) | [5] |
| Proteome Coverage Overlap (THRONCAT vs. BONCAT) | ~81% | ~81% | [5] |
Delving Deeper: The Advantages of THRONCAT
The core innovation of THRONCAT is the use of the threonine analog, β-ethynylserine (βES), which is efficiently incorporated into newly synthesized proteins by the cellular translational machinery.[1] This seemingly simple substitution of the labeling amino acid confers several powerful advantages over BONCAT's reliance on methionine analogs like azidohomoalanine (AHA) and homopropargylglycine (HPG).
1. Elimination of Methionine Starvation: The most significant advantage of THRONCAT is its compatibility with complete growth media.[4] BONCAT protocols often necessitate the removal of methionine from the culture medium to ensure efficient incorporation of its analogs.[2] This starvation can trigger cellular stress responses, alter gene expression, and ultimately lead to a snapshot of the proteome that is not representative of the cell's native state. THRONCAT circumvents this issue entirely, allowing for the study of nascent protein synthesis under physiologically relevant conditions.
2. Reduced Cellular Toxicity: The requirement for methionine-free conditions in BONCAT can be toxic to some cell types, affecting their viability and proliferation.[2] In contrast, THRONCAT, utilizing βES in complete media, has been demonstrated to be non-toxic and does not adversely affect cell proliferation at effective labeling concentrations.[5] This makes THRONCAT a gentler method, particularly for sensitive cell lines or for long-term labeling experiments.
3. Rapid and Efficient Labeling: THRONCAT enables the labeling of the nascent proteome within minutes of adding βES to the culture medium.[4] This rapid kinetics is advantageous for capturing immediate and transient changes in protein synthesis in response to stimuli.
4. Comparable Proteomic Coverage: Despite the significant advantage of using complete media, THRONCAT demonstrates comparable efficacy in identifying a large number of newly synthesized proteins. In a head-to-head comparison in HeLa cells, THRONCAT in complete media identified a similar number of NSPs as BONCAT performed in methionine-free media.[5] Interestingly, while the overlap in identified proteins is substantial (~81%), each method also uniquely identifies a fraction of the proteome, suggesting that a combination of both techniques could provide the most comprehensive coverage of the nascent proteome.[5]
Experimental Workflows and Signaling Pathways
To visually represent the processes, the following diagrams illustrate the experimental workflows for both THRONCAT and BONCAT, as well as the metabolic pathways for their respective amino acids.
Caption: THRONCAT experimental workflow.
Caption: BONCAT experimental workflow.
Caption: Simplified Threonine Metabolism.
Caption: Simplified Methionine Metabolism.
Experimental Protocols
Below are generalized, step-by-step protocols for performing THRONCAT and BONCAT for the identification of newly synthesized proteins via mass spectrometry.
THRONCAT Protocol
-
Cell Culture and Labeling:
-
Culture cells in their standard complete growth medium.
-
Add β-ethynylserine (βES) to the medium to a final concentration of 1-4 mM.
-
Incubate for the desired labeling period (e.g., 10 minutes to 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized biotin tag (e.g., Azide-PEG3-Biotin), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate at room temperature to allow for the cycloaddition reaction.
-
-
Affinity Purification:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated, newly synthesized proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Mass Spectrometry Analysis:
-
Collect the peptide-containing supernatant.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides and proteins using a suitable proteomics software suite (e.g., MaxQuant).
-
Filter the data to identify proteins that are significantly enriched in the βES-labeled sample compared to a control sample.
-
BONCAT Protocol
-
Cell Culture and Labeling:
-
Culture cells in their standard complete growth medium.
-
For efficient labeling, replace the complete medium with methionine-free medium and incubate for a period to deplete intracellular methionine stores (e.g., 30-60 minutes).
-
Add azidohomoalanine (AHA) or homopropargylglycine (HPG) to the methionine-free medium to a final concentration of 25-50 µM.
-
Incubate for the desired labeling period.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing detergents and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the cell lysate, add the click chemistry reaction cocktail containing an alkyne-functionalized biotin tag (for AHA-labeled proteins) or an azide-functionalized biotin tag (for HPG-labeled proteins), a copper(I) catalyst, and a copper-chelating ligand.
-
Incubate at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated beads to the lysate and incubate.
-
Wash the beads extensively.
-
-
On-Bead Digestion:
-
Perform on-bead reduction, alkylation, and trypsin digestion as described for the THRONCAT protocol.
-
-
Mass Spectrometry Analysis:
-
Collect and desalt the peptides.
-
Analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins, comparing the AHA/HPG-labeled sample to a control sample (e.g., cells grown in the presence of methionine).
-
Conclusion
THRONCAT emerges as a superior method for labeling and identifying newly synthesized proteins in many experimental contexts. Its key advantage of obviating the need for amino acid starvation makes it a less invasive and more physiologically relevant technique than BONCAT. For researchers in drug development and fundamental biology, THRONCAT offers a powerful tool to study the dynamics of the proteome with high fidelity and minimal experimental artifacts. While BONCAT remains a valuable and established technique, the advantages offered by THRONCAT in terms of ease of use and the preservation of cellular homeostasis position it as the preferred method for a growing number of applications. For the most comprehensive analysis of the nascent proteome, a combined approach utilizing both THRONCAT and BONCAT could be considered.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Unveiling Protein Synthesis Dynamics: A Comparative Guide to β-Ethynylserine Incorporation Assays
For researchers, scientists, and drug development professionals, monitoring nascent protein synthesis is crucial for understanding cellular responses to stimuli and the mechanisms of therapeutic agents. Beta-ethynylserine (βES), a bioorthogonal analog of threonine, has emerged as a powerful tool for metabolic labeling of newly synthesized proteins. This guide provides a comprehensive comparison of the competitive inhibition assay for β-ethynylserine incorporation, detailing its principles, protocols, and how it stacks up against alternative methods.
The Principle: A Tale of Two Molecules
The utility of β-ethynylserine in tracking protein synthesis lies in its structural similarity to the natural amino acid L-threonine. This similarity allows βES to be recognized by the cell's translational machinery, specifically the threonyl-tRNA synthetase (ThrRS), and incorporated into elongating polypeptide chains. However, this incorporation is a competitive process. The presence of endogenous L-threonine directly competes with βES for access to the ThrRS active site. By modulating the concentration of L-threonine, researchers can competitively inhibit the incorporation of βES, providing a method to validate the specificity of labeling and to study the dynamics of amino acid utilization in protein synthesis. This inherent competition forms the basis of the "competitive inhibition assay" for βES incorporation.
Quantitative Comparison: β-Ethynylserine vs. L-Threonine
While a formal IC50 value for the inhibition of β-ethynylserine incorporation by L-threonine is not extensively documented in the literature, experimental data consistently demonstrates a dose-dependent inhibition. The following table summarizes the observed effects based on published studies.
| Competitor | βES Concentration | Competitor Concentration | Observed Effect on βES Incorporation | Reference |
| L-Threonine | 1 mM | 50 mM (50-fold excess) | Abrogation of βES incorporation | [1][2] |
| L-Threonine | 4 µM - 4 mM | Excess | Drastically reduced fluorescence signal | [1] |
Table 1: Semi-quantitative data on the competitive inhibition of β-ethynylserine (βES) incorporation by L-threonine.
A Broader Perspective: β-Ethynylserine in the Landscape of Metabolic Labeling
The competitive incorporation of βES is a specific example of a broader class of techniques used to label and isolate newly synthesized proteins. The THRONCAT (THReOnine Non-Canonical Amino acid Tagging) method, which utilizes βES, offers distinct advantages over other common methods like BONCAT (Bio-Orthogonal Non-Canonical Amino acid Tagging) with methionine analogs (AHA and HPG) and puromycin-based approaches.
| Method | Probe | Mechanism of Action | Key Advantages | Key Disadvantages |
| THRONCAT | β-Ethynylserine (βES) | Threonine analog incorporated during translation. | - Efficient labeling in complete media.- Low cytotoxicity.- Stable incorporation into full-length proteins. | - Competition with endogenous threonine. |
| BONCAT | Azidohomoalanine (AHA) / Homopropargylglycine (HPG) | Methionine analogs incorporated during translation. | - Stable incorporation into full-length proteins. | - Requires methionine-free media for efficient labeling.- Can affect cell metabolism. |
| Puromycin-based | O-propargyl-puromycin (OPP) | Puromycin analog that terminates translation, tagging nascent polypeptide chains. | - Very rapid labeling.- Does not require amino acid-free media. | - High cytotoxicity.- Results in truncated proteins.- Labeled peptides are unstable. |
Table 2: Comparison of major metabolic labeling methods for nascent protein synthesis.
Visualizing the Molecular Competition and Experimental Strategy
To better understand the underlying mechanism and the experimental approach, the following diagrams illustrate the competitive incorporation of βES and the workflow of a typical assay.
Experimental Protocol: Competitive Incorporation of β-Ethynylserine
This protocol outlines a general procedure for assessing the competitive incorporation of βES in cultured mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
β-Ethynylserine (βES) stock solution (e.g., 400 mM in DMSO or neutralized with NaOH)
-
L-Threonine stock solution (e.g., 1 M in water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Azide-conjugated fluorophore (e.g., Cy5-azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Treatment:
-
Prepare treatment media. For a typical experiment, use a final βES concentration of 1-4 mM.
-
For competitive inhibition, prepare media containing 1-4 mM βES and varying concentrations of L-Threonine (e.g., 0 mM, 10 mM, 25 mM, 50 mM). Include a control with no βES.
-
Aspirate the old medium from the cells and replace it with the treatment media.
-
Incubate for a desired labeling period (e.g., 1-4 hours) under standard cell culture conditions.
-
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine a standardized amount of protein lysate (e.g., 20-50 µg) with the click reaction cocktail. A typical final reaction mix might include:
-
Protein lysate
-
Azide-fluorophore (e.g., 25 µM)
-
Copper(II) sulfate (e.g., 1 mM)
-
THPTA ligand (e.g., 1 mM)
-
Sodium ascorbate (e.g., 5 mM, freshly prepared)
-
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
-
Sample Preparation for SDS-PAGE:
-
Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Cy5).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each lane using densitometry software.
-
Normalize the fluorescence signal to a total protein stain (e.g., Coomassie Blue or silver stain) to account for loading differences.
-
Plot the normalized fluorescence intensity against the concentration of L-threonine to visualize the competitive inhibition.
-
This detailed guide provides a framework for understanding and implementing competitive assays for β-ethynylserine incorporation. By leveraging the specific and efficient labeling of the THRONCAT method, researchers can gain valuable insights into the dynamics of protein synthesis in their experimental systems.
References
A Head-to-Head Comparison: Cross-Validation of beta-Ethynylserine Proteomics with Western Blot
In the dynamic fields of proteomics and drug development, the accurate identification and quantification of proteins are paramount. Beta-Ethynylserine (β-ES), a bioorthogonal analog of the amino acid threonine, has emerged as a powerful tool for activity-based protein profiling (ABPP), enabling the specific labeling and identification of newly synthesized proteins. This technique, known as THRONCAT (THReOnine Non-Canonical Amino acid Tagging), provides a snapshot of the active proteome. However, like all high-throughput techniques, the findings from β-ES proteomics necessitate validation by an independent, targeted method. Western blotting remains a gold-standard for the confirmation of proteomic data.[1][2][3]
This guide provides an objective comparison of β-ES proteomics and Western blotting, offering researchers, scientists, and drug development professionals a clear understanding of their respective strengths and limitations. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive cross-validation strategy.
Unveiling the Nascent Proteome with this compound
This compound is a non-canonical amino acid that can be metabolically incorporated into newly synthesized proteins in place of threonine.[4][5][6] Its key feature is a terminal alkyne group, a bioorthogonal handle that does not interfere with cellular processes.[7] This alkyne group allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8] This enables the visualization, enrichment, and subsequent identification of these nascent proteins by mass spectrometry.
One of the significant advantages of using β-ES is that it can be used in complete growth media, unlike some other metabolic labeling techniques that require amino acid-depleted conditions.[4][5] This allows for the study of proteome dynamics under more physiologically relevant conditions.
The Gold Standard for Validation: Western Blot
Western blotting is a long-established and widely used technique for the detection and semi-quantitative analysis of a specific protein in a complex mixture. The method relies on the specificity of an antibody to bind to its target protein. While it is a powerful validation tool, it is important to acknowledge its limitations, including antibody specificity and the semi-quantitative nature of the results.
Comparative Analysis: β-Ethynylserine Proteomics vs. Western Blot
| Feature | This compound Proteomics (THRONCAT) | Western Blot |
| Principle | Metabolic labeling of newly synthesized proteins with a bioorthogonal amino acid followed by mass spectrometry. | Immunodetection of a specific protein using a primary antibody and a labeled secondary antibody. |
| Throughput | High-throughput; can identify hundreds to thousands of proteins in a single experiment. | Low-throughput; typically analyzes one or a few proteins at a time. |
| Data Output | Provides a global profile of newly synthesized proteins, including their identity and relative abundance. | Provides semi-quantitative information about the abundance of a specific protein. |
| Sensitivity | High; can detect low-abundance proteins. | Variable; dependent on antibody affinity and protein abundance. |
| Specificity | High; relies on the specific incorporation of the amino acid analog and mass spectrometry identification. | Variable; highly dependent on the specificity of the primary antibody. |
| Quantification | Quantitative, often using stable isotope labeling techniques. | Semi-quantitative; relies on band intensity, which can be influenced by several factors. |
| Discovery Power | High; enables the discovery of novel proteins and pathways affected by a stimulus. | Low; limited to the analysis of known proteins for which specific antibodies are available. |
| Validation Role | A discovery tool that requires validation of specific hits. | A validation tool for confirming the findings from high-throughput studies. |
Experimental Workflows
To illustrate the practical application of these techniques, the following diagrams outline the key steps in a β-Ethynylserine proteomics experiment and its subsequent validation by Western blot.
Experimental Protocols
This compound (THRONCAT) Proteomics Protocol
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing 1-4 mM β-Ethynylserine.
-
Incubate for a duration determined by the experimental goals (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry:
-
To the cell lysate, add the click chemistry reaction cocktail:
-
Azide-biotin tag
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., TBTA)
-
-
Incubate at room temperature for 1 hour.
-
-
Streptavidin Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate.
-
Incubate for 1-2 hours at 4°C with rotation to capture biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Trypsin Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable proteomics software suite.
-
Western Blot Validation Protocol
-
Protein Extraction and Quantification:
-
Lyse cells as described for the proteomics protocol.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH).
-
Application in a Signaling Pathway: TGF-β Signaling
The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. β-Ethynylserine proteomics can be employed to identify novel proteins whose synthesis is altered in response to TGF-β stimulation, providing insights into the downstream effects of this pathway.
In a hypothetical experiment, researchers could treat cells with TGF-β and use β-Ethynylserine to label the newly synthesized proteins. Subsequent proteomic analysis might reveal an upregulation of proteins involved in epithelial-mesenchymal transition (EMT). Western blotting would then be used to validate the increased expression of key EMT markers identified in the proteomic screen, such as Snail, Slug, or Vimentin.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]
- 8. biorxiv.org [biorxiv.org]
Assessing the Bioorthogonality of beta-Ethynylserine: A Comparative Guide
In the dynamic field of chemical biology, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, and the choice of a bioorthogonal reporter is a critical determinant of experimental success. This guide provides a detailed comparison of beta-Ethynylserine (βES) with other established bioorthogonal amino acids, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
βES has emerged as a robust tool for metabolic labeling of newly synthesized proteins, offering distinct advantages over traditional methods.[1][2][3] The "THRONCAT" (Threonine-derived Non-Canonical Amino acid Tagging) method, which utilizes βES, enables efficient and non-toxic labeling of the nascent proteome in complete growth media.[1][2][3] This circumvents a major limitation of methods based on methionine analogs like azidohomoalanine (AHA) and homopropargylglycine (HPG), which often necessitate methionine-free conditions and can be toxic to cells.[2][4][5]
Comparative Analysis of Bioorthogonal Amino Acids
The following table summarizes the key performance characteristics of βES in comparison to other commonly used bioorthogonal amino acids.
| Feature | This compound (βES) | Azidohomoalanine (AHA) / Homopropargylglycine (HPG) | O-Propargyl-puromycin (OPP) |
| Method | THRONCAT | BONCAT | Puromycin-based |
| Cellular Incorporation | Incorporated in place of Threonine.[1] | Incorporated in place of Methionine.[4] | C-terminal tagging of elongating polypeptide chains.[5] |
| Requirement for Special Media | Not required; efficient labeling in complete media.[1][2] | Often requires methionine-free media for efficient labeling.[2][5] | Not required; labeling in complete media.[5] |
| Toxicity | Low to no toxicity observed at effective concentrations.[1][4] | Can be toxic, especially in methionine-free conditions.[2][5] | Toxic to cells, leading to truncated proteins.[5] |
| Labeling Speed | Rapid labeling, within minutes.[1][2] | Slower labeling, often requiring hours. | Rapid labeling, within minutes.[5] |
| Labeled Product Stability | Stable incorporation into the proteome.[5] | Stable incorporation into the proteome.[5] | Produces unstable, truncated polypeptide adducts.[5] |
| Bioorthogonal Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] | CuAAC or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). | CuAAC. |
| Applications | Visualization and enrichment of nascent proteins in bacteria, mammalian cells, and Drosophila melanogaster.[1][2] | Visualization and enrichment of nascent proteins. | Visualization of nascent proteins. |
Experimental Protocols
Metabolic Labeling of Nascent Proteins with β-Ethynylserine (THRONCAT)
This protocol is adapted from the THRONCAT method for labeling newly synthesized proteins in mammalian cells.[1]
Materials:
-
β-Ethynylserine (βES)
-
Complete cell culture medium (e.g., DMEM)
-
Mammalian cells (e.g., HeLa)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture mammalian cells to the desired confluency.
-
Prepare a stock solution of βES in an appropriate solvent (e.g., equimolar NaOH solution to neutralize the HCl salt).[6]
-
Add βES to the complete cell culture medium to a final concentration of 1-4 mM.[1]
-
Incubate the cells for the desired labeling period (e.g., 1-5 hours).[1]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a cell scraper and lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteome.
-
The protein concentration in the lysate can be determined using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream bioorthogonal ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization
This protocol describes the "click" reaction to attach a fluorescent azide probe to the alkyne handle of βES-labeled proteins for in-gel fluorescence analysis.[4]
Materials:
-
βES-labeled protein lysate
-
Fluorescent azide (e.g., Cy5-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE loading buffer
Procedure:
-
To the protein lysate, add the fluorescent azide to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
The samples can then be analyzed by SDS-PAGE and in-gel fluorescence scanning.
Visualizing the Workflows
The following diagrams illustrate the THRONCAT workflow and a comparison with the BONCAT method.
Caption: Workflow for metabolic labeling of nascent proteins using β-Ethynylserine (THRONCAT).
Caption: Comparison of THRONCAT and BONCAT experimental workflows.
Caption: Metabolic incorporation pathway of β-Ethynylserine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel protein labeling methods enabling quick analysis of newly synthesized proteins in biological processes | Radboud University [ru.nl]
- 4. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
A Comparative Guide to Beta-Ethynylserine for Nascent Proteome Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive review of beta-ethynylserine (βES), a bioorthogonal amino acid for metabolic labeling of newly synthesized proteins. We compare its performance with other common alternatives, supported by experimental data, and detail its applications and limitations.
This compound (βES) is a non-canonical amino acid analog of threonine that has emerged as a powerful tool for studying the nascent proteome. Its key feature is the presence of a terminal alkyne group, which allows for bioorthogonal ligation to reporter molecules via click chemistry. This enables the visualization and enrichment of newly synthesized proteins in a variety of biological contexts. The primary application of βES is in a method called THRONCAT (Threonine-derived Non-Canonical Amino acid Tagging), which offers distinct advantages over other metabolic labeling techniques.
Comparison with Alternative Metabolic Labeling Reagents
The selection of a metabolic labeling reagent is critical for accurately probing protein synthesis without introducing significant cellular perturbations. Here, we compare βES (used in THRONCAT) with two other widely used classes of reagents: methionine analogs (L-azidohomoalanine [AHA] and L-homopropargylglycine [HPG]) used in BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging), and puromycin analogs (O-propargyl-puromycin [OPP]).
| Feature | This compound (βES) - THRONCAT | Methionine Analogs (AHA/HPG) - BONCAT | Puromycin Analogs (OPP) |
| Requirement for Special Media | No, labeling is efficient in complete growth media.[1][2] | Yes, often requires methionine-free media for efficient incorporation.[1][2] | No, labeling is performed in complete growth media.[2] |
| Toxicity | Generally low toxicity. Reduced cell proliferation observed at high concentrations (e.g., >1 mM in HeLa cells) over long incubation periods.[3] | Less toxic than OPP. HPG has shown higher toxicity than AHA in some systems, affecting root growth in plants and bacterial growth at low concentrations.[2][4] | Toxic to cells as it causes premature chain termination, leading to truncated polypeptides that are rapidly degraded.[2] |
| Labeling Efficiency | High efficiency, with labeling detected within minutes.[1][5] A 16-hour exposure in Drosophila larvae can yield a signal comparable to a 48-hour exposure with HPG.[3] | Can be efficient, but incorporation is often outcompeted by endogenous methionine, necessitating starvation protocols.[2] | Rapid labeling, occurring within minutes.[2] |
| Incorporation Site | Replaces threonine residues in newly synthesized proteins.[1] | Replaces methionine residues in newly synthesized proteins.[2] | C-terminus of elongating polypeptide chains, causing chain termination.[2] |
| Cell-Type Applicability | Demonstrated in bacteria (E. coli), mammalian cells (HeLa, Ramos B-cells), and in vivo in Drosophila melanogaster.[1][5] | Widely used in various cell lines, but efficiency can be cell-type dependent and influenced by methionine metabolism. Also used in plants and bacteria.[4] | Broadly applicable across many cell types. |
Applications of this compound
The primary application of βES is the metabolic labeling of nascent proteins for their subsequent visualization and identification. This has proven valuable in a range of research areas:
-
Profiling Proteome Dynamics: THRONCAT allows for the pulse-labeling of proteins to study rapid changes in protein synthesis in response to stimuli. For example, it has been used to profile immediate proteomic shifts in B-cells following B-cell receptor activation.[6]
-
In Vivo Analysis: βES has been successfully used for in vivo labeling of newly synthesized proteins in organisms like Drosophila melanogaster, enabling the study of protein synthesis in specific cell types within a whole organism.[6]
-
Cell-Specific Labeling: While βES incorporation is not inherently cell-type specific, it can be combined with cell-type-specific expression of fluorescent reporters (e.g., GFP) to visualize protein synthesis in a targeted cell population within a mixed culture or organism.[7]
Limitations of this compound
Despite its advantages, βES is not without its limitations:
-
Concentration-Dependent Effects: While generally considered non-toxic, high concentrations of βES (e.g., 4 mM) and prolonged exposure can lead to reduced cell proliferation and developmental delays in some model systems.[3]
-
Competition with Threonine: The efficiency of βES incorporation can be reduced in the presence of high concentrations of the natural amino acid L-threonine.[1]
-
Cell-Type Variability: The efficiency of βES incorporation can vary between different cell types and tissues. For instance, in murine tissue-resident immune cells, βES signal intensity was observed to be highest in dendritic cells and macrophages within the spleen and peritoneal cavity, while being relatively low in immune cells of the kidney.[8]
-
Non-Specific Staining in Certain Cell Types: In some specific cell types, such as eosinophils, high non-specific background staining has been observed after the click chemistry reaction, even in the absence of βES, precluding its use in these cells.[8]
Experimental Protocols
Chemical Synthesis of this compound
A stereoselective synthesis of βES can be achieved in four steps starting from commercially available materials, with an asymmetric aminohydroxylation as the key step, yielding the final product with a high degree of diastereomeric and enantiomeric excess.[1][3]
THRONCAT Protocol for Mammalian Cells (HeLa)
-
Cell Culture: Plate HeLa cells and allow them to adhere and grow in complete DMEM medium.
-
Metabolic Labeling: Add βES directly to the complete growth medium at a final concentration of 1-4 mM. Incubate for the desired labeling period (e.g., 10 minutes to 24 hours).
-
Cell Lysis: After labeling, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Click Chemistry: The alkyne group on the incorporated βES is then available for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin for affinity purification).
-
Analysis: Labeled proteins can be visualized by in-gel fluorescence or enriched using streptavidin beads (if biotinylated) for subsequent analysis by mass spectrometry.[1][3]
Signaling Pathways and Workflows
Biosynthesis of this compound in Streptomyces cattleya
Researchers have discovered the biosynthetic pathway for β-ethynylserine in Streptomyces cattleya, which interestingly does not involve the typical fatty acid desaturase enzymes. Instead, it proceeds from L-lysine through a series of enzymatic reactions involving halogenation and oxidative C-C bond cleavage to form L-propargylglycine, which is then converted to β-ethynylserine.[9]
Caption: Biosynthesis of this compound.
THRONCAT Experimental Workflow
The THRONCAT method provides a straightforward workflow for labeling and analyzing newly synthesized proteins.
Caption: THRONCAT Experimental Workflow.
References
- 1. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a pathway for terminal-alkyne amino acid biosynthesis | College of Chemistry [chemistry.berkeley.edu]
Safety Operating Guide
Prudent Disposal of beta-Ethynylserine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for beta-ethynylserine is publicly available. The following disposal procedures are based on general best practices for laboratory chemicals and safety information for structurally similar compounds, such as L-propargylglycine. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and comply with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a non-canonical amino acid used in biochemical research. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards associated with structurally similar compounds. L-Propargylglycine, for instance, is classified as a skin, eye, and respiratory irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of properly after handling.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat to protect from skin exposure.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Collection:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
-
Containerization:
-
Collect solid waste in a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.
-
Collect liquid waste in a separate, leak-proof, and clearly labeled container.
-
Ensure all waste containers are kept tightly closed when not in use.[1]
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant").
-
Avoid using abbreviations or chemical formulas.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup scheduling.
-
Never dispose of this compound down the drain or in the regular trash.[4]
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| Appearance | Solid (Assumed) |
| Solubility | Soluble in water (based on similar amino acids) |
| Decomposition Products | No data available. Assumed to release toxic gases (e.g., carbon monoxide, nitrogen oxides) upon thermal decomposition. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers using this compound for metabolic labeling or other applications should consult relevant scientific literature for established methodologies.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
